molecular formula C10H10O4 B3429679 5,6-Dimethoxyisobenzofuran-1(3H)-one CAS No. 759409-69-3

5,6-Dimethoxyisobenzofuran-1(3H)-one

Cat. No.: B3429679
CAS No.: 759409-69-3
M. Wt: 194.18 g/mol
InChI Key: UKFAWRZYFYOXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethoxy-3H-isobenzofuran-1-one is a member of 2-benzofurans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFAWRZYFYOXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)COC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282301
Record name 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-88-4, 759409-69-3
Record name m-Meconin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 759409-69-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 5,6-Dimethoxyisobenzofuran-1(3H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis. The document delves into the primary and alternative synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different approaches. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important molecule.

Introduction: The Significance of this compound

This compound, also known as 5,6-dimethoxyphthalide, is a key structural motif found in a variety of biologically active natural products. Its isobenzofuranone core is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of more complex molecules, including alkaloids and other pharmacologically relevant compounds. A robust and efficient synthesis of this molecule is therefore of paramount importance for advancing research in these areas.

This guide will explore the most common and effective methods for the synthesis of this compound, with a focus on providing practical, field-proven insights into the experimental procedures.

Primary Synthesis Pathway: From 4,5-Dimethoxyphthalic Anhydride

The most widely employed and reliable method for the laboratory-scale synthesis of this compound involves the reduction of 4,5-dimethoxyphthalic anhydride. This pathway is favored for its relatively high yield and straightforward execution.

Synthesis of the Precursor: 4,5-Dimethoxyphthalic Anhydride

The immediate precursor, 4,5-dimethoxyphthalic anhydride, can be synthesized from 4,5-dimethoxyphthalic acid through a dehydration reaction.

Experimental Protocol: Dehydration of 4,5-Dimethoxyphthalic Acid

  • Materials: 4,5-dimethoxyphthalic acid, acetic anhydride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 4,5-dimethoxyphthalic acid and a slight excess of acetic anhydride is prepared.

    • The mixture is heated to reflux and maintained at this temperature for 2-3 hours.

    • After the reaction is complete, the mixture is cooled to room temperature, allowing the 4,5-dimethoxyphthalic anhydride to crystallize.

    • The solid product is collected by vacuum filtration, washed with cold anhydrous ether, and dried under vacuum.

Reduction of 4,5-Dimethoxyphthalic Anhydride

Two primary methods are utilized for the reduction of 4,5-dimethoxyphthalic anhydride to the target molecule: acid-catalyzed cyclization and direct reduction with sodium borohydride.

This is the most commonly cited method, utilizing concentrated sulfuric acid as a catalyst in acetic anhydride.

Reaction Mechanism:

The reaction proceeds through the protonation of one of the carbonyl groups of the phthalic anhydride by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the adjacent carbonyl oxygen in an intramolecular cyclization. A subsequent loss of a proton and rearrangement leads to the formation of the stable lactone ring of this compound.

Experimental Protocol:

  • Materials: 4,5-Dimethoxyphthalic anhydride, acetic anhydride, concentrated sulfuric acid, ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,5-dimethoxyphthalic anhydride in acetic anhydride.[1][2]

    • Carefully add a catalytic amount (1-2 mol%) of concentrated sulfuric acid to the stirred mixture.[1][2]

    • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours.[1][2] Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.[1][2]

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid and acetic anhydride.[1]

    • Purify the crude product by recrystallization from ethanol to obtain colorless crystals of this compound.[1][2]

Data Summary:

ParameterValueReference
Starting Material4,5-Dimethoxyphthalic anhydride[1]
SolventAcetic anhydride[1]
CatalystConcentrated H₂SO₄ (1-2 mol%)[1]
Reaction Temperature80-100 °C[1]
Reaction Time4-6 hours[1]
Expected Yield68-72%[2]
Purification MethodRecrystallization from ethanol[1]

Workflow Diagram:

Synthesis_Pathway_1 cluster_0 Precursor Synthesis cluster_1 Reduction to Target Molecule 4,5-Dimethoxyphthalic_Acid 4,5-Dimethoxyphthalic Acid 4,5-Dimethoxyphthalic_Anhydride 4,5-Dimethoxyphthalic Anhydride 4,5-Dimethoxyphthalic_Acid->4,5-Dimethoxyphthalic_Anhydride Reflux Acetic_Anhydride_1 Acetic Anhydride Acetic_Anhydride_1->4,5-Dimethoxyphthalic_Anhydride Target_Molecule This compound 4,5-Dimethoxyphthalic_Anhydride->Target_Molecule 80-100 °C, 4-6h Acetic_Anhydride_2 Acetic Anhydride Acetic_Anhydride_2->Target_Molecule H2SO4 Conc. H₂SO₄ H2SO4->Target_Molecule

Caption: Primary synthesis pathway via acid-catalyzed cyclization.

An alternative approach for the reduction of the phthalic anhydride is the use of sodium borohydride (NaBH₄). This method offers milder reaction conditions compared to the acid-catalyzed cyclization. The reduction of substituted phthalic anhydrides with sodium borohydride generally leads to the corresponding phthalides.[3]

Reaction Mechanism:

Sodium borohydride acts as a source of hydride ions (H⁻). The hydride ion attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a carboxylate and an aldehyde intermediate. The aldehyde is then further reduced by another equivalent of hydride to a primary alcohol. Subsequent intramolecular cyclization (lactonization) under acidic workup conditions yields the final phthalide product.

Experimental Protocol:

  • Materials: 4,5-Dimethoxyphthalic anhydride, sodium borohydride, tetrahydrofuran (THF), methanol, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 4,5-dimethoxyphthalic anhydride in a suitable solvent such as a mixture of THF and methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture again in an ice bath and carefully quench the excess sodium borohydride by the slow addition of dilute HCl until the solution is acidic.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Alternative Synthesis Pathways

While the reduction of 4,5-dimethoxyphthalic anhydride is the most common route, alternative pathways starting from more readily available precursors such as veratraldehyde and opianic acid have also been explored.

Synthesis from Veratraldehyde

Veratraldehyde (3,4-dimethoxybenzaldehyde) can serve as a starting material for the synthesis of this compound. This multi-step synthesis involves the initial oxidation of veratraldehyde to veratric acid, followed by further transformations to introduce the second carboxylic acid functionality and subsequent cyclization.

Step-by-Step Synthesis:

  • Oxidation of Veratraldehyde to Veratric Acid: Veratraldehyde can be oxidized to veratric acid (3,4-dimethoxybenzoic acid) using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or hydrogen peroxide.[4]

  • Introduction of the Second Carbonyl Group: This is the most challenging step and can be achieved through various methods, such as formylation or carboxylation of the aromatic ring at the ortho position to one of the methoxy groups.

  • Reduction and Cyclization: The resulting dicarbonyl compound can then be selectively reduced and cyclized to form the lactone ring.

Workflow Diagram:

Synthesis_Pathway_2 Veratraldehyde Veratraldehyde Veratric_Acid Veratric Acid Veratraldehyde->Veratric_Acid Oxidation (e.g., KMnO₄) Dicarbonyl_Intermediate Dicarbonyl Intermediate Veratric_Acid->Dicarbonyl_Intermediate Formylation/Carboxylation Target_Molecule This compound Dicarbonyl_Intermediate->Target_Molecule Reduction & Cyclization

Caption: Alternative synthesis pathway starting from Veratraldehyde.

Synthesis from Opianic Acid

Opianic acid (5,6-dimethoxyphthalaldehydic acid) is another viable starting material. As it already contains the basic carbon skeleton and the required functional groups, its conversion to this compound is more direct.

Reaction Mechanism:

The synthesis from opianic acid involves the selective reduction of the aldehyde group to a primary alcohol, followed by an intramolecular cyclization (lactonization) between the newly formed alcohol and the existing carboxylic acid group.

Experimental Protocol:

  • Materials: Opianic acid, a selective reducing agent (e.g., sodium borohydride), a suitable solvent, and an acid catalyst for the final cyclization step.

  • Procedure:

    • Dissolve opianic acid in an appropriate solvent.

    • Perform a selective reduction of the aldehyde functionality. This can be achieved by protecting the carboxylic acid group (e.g., as an ester) before reduction, or by using a reducing agent that is selective for aldehydes over carboxylic acids under specific conditions.

    • After reduction, the resulting hydroxy acid is then subjected to acid-catalyzed cyclization to yield this compound.

Safety and Handling

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a dry environment and away from ignition sources.

  • Veratraldehyde and Opianic Acid: May cause skin and eye irritation. Handle with appropriate PPE.

Conclusion

The synthesis of this compound is most reliably achieved through the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride. This method offers good yields and is well-documented. Alternative pathways from veratraldehyde and opianic acid provide flexibility in starting materials, although they may require more synthetic steps or more challenging selective transformations. The choice of the optimal synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important molecule for their scientific endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 5,6-Dimethoxyisobenzofuran-1(3H)-one, a compound of significant interest to researchers in organic synthesis and drug development. As a versatile lactone building block, its unambiguous structural confirmation is paramount for its application in the synthesis of complex natural products and pharmacologically active molecules.[1] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral features but also the underlying principles and experimental considerations essential for its characterization.

Introduction

This compound, a member of the isobenzofuranone (or phthalide) family, features a bicyclic system comprising a furanone ring fused to a benzene ring, with two methoxy substituents.[2] Its role as a precursor in the synthesis of bioactive compounds necessitates a thorough understanding of its spectroscopic properties to ensure identity and purity.[1] This guide is structured to provide a comprehensive overview of the key spectroscopic techniques used to elucidate and confirm the structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3][4][5][6]

¹H NMR (Proton NMR) Spectroscopy

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methylene, and methoxy protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.23s1HAr-H
7.15s1HAr-H
5.29s2H-CH₂-
3.95s3H-OCH₃
3.92s3H-OCH₃

(Data sourced from BenchChem)[1]

Expert Interpretation:

The two singlets in the aromatic region (δ 7.23 and 7.15 ppm) are indicative of two non-equivalent protons on the benzene ring. The singlet nature of these peaks suggests that they do not have any adjacent proton neighbors, which is consistent with the substitution pattern of the molecule. The singlet at δ 5.29 ppm, integrating to two protons, is characteristic of the methylene (-CH₂-) group in the lactone ring. The two sharp singlets at δ 3.95 and 3.92 ppm, each integrating to three protons, are assigned to the two methoxy (-OCH₃) groups. The slight difference in their chemical shifts arises from their different electronic environments.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom.[7]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
171.1C=O (lactone)
152.0Ar-C
148.5Ar-C
129.8Ar-C
122.1Ar-C
108.9Ar-CH
106.5Ar-CH
69.8-CH₂-
56.4-OCH₃
56.3-OCH₃

(Data sourced from BenchChem)[1]

Expert Interpretation:

The signal at δ 171.1 ppm is characteristic of a carbonyl carbon in a lactone. The signals in the aromatic region (δ 106.5-152.0 ppm) correspond to the six carbons of the benzene ring. The two signals at δ 108.9 and 106.5 ppm are assigned to the protonated aromatic carbons, while the other four are quaternary carbons. The peak at δ 69.8 ppm is attributed to the methylene carbon of the lactone ring. The two signals at δ 56.4 and 56.3 ppm correspond to the two methoxy carbons.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

    • Pulse width: 30-45 degrees

  • ¹³C NMR:

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration

    • Pulse width: 30-45 degrees

    • Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

Causality Behind Experimental Choices: The choice of a deuterated solvent is to avoid large solvent signals that would obscure the analyte's peaks. The relaxation delay is set to allow the nuclei to return to their equilibrium state before the next pulse, ensuring accurate integration. For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[8][9][10]

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1736StrongC=O stretch (γ-lactone)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1270, ~1040StrongC-O stretch (ether and lactone)
~2950-2850MediumC-H stretch (aliphatic and methoxy)

(Data based on typical values for similar compounds)[1]

Expert Interpretation:

The most prominent peak in the IR spectrum is the strong absorption at approximately 1736 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a five-membered lactone (γ-lactone). The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed around 1600 and 1480 cm⁻¹. The strong absorptions in the fingerprint region, particularly around 1270 and 1040 cm⁻¹, are indicative of the C-O stretching vibrations of the ether linkages of the methoxy groups and the ester group of the lactone. The C-H stretching vibrations of the methylene and methoxy groups are observed in the 2950-2850 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples with minimal sample preparation.[11][12]

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Collect the IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Causality Behind Experimental Choices: The ATR technique is chosen for its simplicity and the minimal sample preparation required. Ensuring good contact between the sample and the crystal is critical for obtaining a high-quality spectrum with good signal-to-noise ratio.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.[13][14][15][16][17][18][19]

Table 4: Mass Spectrometry Data for this compound

m/zIon
194[M]⁺ (Molecular Ion)
217[M+Na]⁺

(Data sourced from Benchchem and PubChem)[1][2]

Expert Interpretation:

The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 194, corresponding to the molecular weight of this compound (C₁₀H₁₀O₄). The observation of an adduct ion, such as [M+Na]⁺ at m/z 217, is common in electrospray ionization (ESI) and helps to confirm the molecular weight.

Fragmentation Pathway:

While detailed fragmentation analysis requires high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) experiments, a plausible fragmentation pathway for this compound under electron ionization (EI) can be predicted.

Fragmentation M [M]⁺˙ m/z 194 F1 [M - CH₃]⁺ m/z 179 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z 166 M->F2 - CO F3 [M - OCH₃]⁺ m/z 163 M->F3 - •OCH₃ F4 [F2 - CH₃]⁺ m/z 151 F2->F4 - •CH₃ F5 [F3 - CO]⁺ m/z 135 F3->F5 - CO

Caption: Predicted electron ionization fragmentation pathway for this compound.

Expert Interpretation of Fragmentation: The initial fragmentation is likely to involve the loss of a methyl radical (•CH₃) from one of the methoxy groups to give a fragment at m/z 179. Another common fragmentation pathway for lactones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment at m/z 166. Loss of a methoxy radical (•OCH₃) would lead to a fragment at m/z 163. Further fragmentation of these primary fragments can also occur.

Experimental Protocol for Mass Spectrometry (ESI-QTOF)

Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is a high-resolution technique suitable for the analysis of polar organic molecules.

  • Sample Preparation: Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: The ions are guided into the quadrupole and then the time-of-flight analyzer, where their m/z is measured with high accuracy.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

Causality Behind Experimental Choices: ESI is a soft ionization technique that typically results in minimal fragmentation, allowing for the clear observation of the molecular ion. QTOF analyzers provide high mass accuracy, which is crucial for confirming the elemental composition of the molecule.

IV. Structure Elucidation Workflow

The comprehensive characterization of this compound relies on a logical workflow that integrates the information from these complementary spectroscopic techniques.

Workflow Structure Confirmed Structure of This compound NMR NMR NMR_info NMR_info NMR->NMR_info NMR_info->Structure IR IR IR_info IR_info IR->IR_info IR_info->Structure MS MS MS_info MS_info MS->MS_info MS_info->Structure

Caption: Integrated workflow for the structural elucidation of this compound.

V. Application in Drug Development

Isobenzofuranone derivatives have garnered significant attention for their diverse biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.[20] The structural integrity of this compound, as confirmed by the spectroscopic methods detailed in this guide, is a critical starting point for the rational design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties allows for its strategic modification to enhance potency and selectivity, a key aspect of modern drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. By integrating data from NMR, IR, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. The detailed experimental protocols and expert interpretations presented herein serve as a valuable resource for researchers and drug development professionals, ensuring the reliable identification and use of this important chemical entity. The principles and workflows described are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

An In-Depth Technical Guide to the Biological Activity of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring phthalide with significant potential in medicinal chemistry and pharmacology. This document delves into the core biological activities of this compound, focusing on its pro-apoptotic and enzyme-inhibitory effects. We will explore the underlying mechanisms of action, supported by experimental data, and provide detailed protocols for the evaluation of its biological properties. The guide is intended to be a valuable resource for researchers and drug development professionals interested in the therapeutic applications of this promising molecule.

Introduction

This compound, also known as 5,6-dimethoxyphthalide, is a bioactive compound that has been isolated from the edible king oyster mushroom, Pleurotus eryngii[1]. Structurally, it belongs to the isobenzofuranone class of compounds, characterized by a fused bicyclic system of a benzene ring and a γ-lactone ring. Its natural origin and intriguing biological activities have made it a subject of interest in the scientific community. This guide will synthesize the current knowledge on its biological activities, with a focus on its potential as an anticancer and enzyme-inhibiting agent.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one[2]
Synonyms 5,6-dimethoxyphthalide
CAS Number 531-88-4[2]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.18 g/mol [2]
Appearance Pale yellow solid
Melting Point 155-157 °C

Pro-Apoptotic Activity in Cancer Cells

A growing body of evidence suggests that this compound exhibits pro-apoptotic activity in various cancer cell lines. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer[1][3][4]. The ability to induce apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents.

Mechanism of Action: The Intrinsic Apoptotic Pathway

While the precise signaling cascades initiated by this compound are still under active investigation, current understanding points towards the involvement of the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members[5][6][7][8][9]. The balance between these opposing factions determines the cell's fate.

It is hypothesized that this compound disrupts this balance in cancer cells, favoring the pro-apoptotic members. This leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process[4]. MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol.

The released cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and -7[3][10][11][12][13]. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

G cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_execution Execution Phase 5_6_DMIF This compound Bax_Bak Bax/Bak Activation 5_6_DMIF->Bax_Bak Bcl2_BclxL Bcl-2/Bcl-xL Inhibition 5_6_DMIF->Bcl2_BclxL MOMP MOMP Bax_Bak->MOMP Bcl2_BclxL->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Substrate_Cleavage Substrate Cleavage Caspase_3_7->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Workflow: Assessing Apoptosis

To validate the pro-apoptotic effects of this compound, a series of well-established in vitro assays can be employed. The following workflow provides a robust framework for such an investigation.

G cluster_workflow Apoptosis Assessment Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treatment with This compound start->treatment MTT_Assay MTT Assay (Cell Viability) treatment->MTT_Assay Annexin_V Annexin V/PI Staining (Flow Cytometry) treatment->Annexin_V Caspase_Glo Caspase-Glo Assay (Caspase Activity) treatment->Caspase_Glo Western_Blot Western Blot (Protein Expression) treatment->Western_Blot end Data Analysis & Interpretation MTT_Assay->end Annexin_V->end Caspase_Glo->end Western_Blot->end

Caption: Experimental workflow for the evaluation of pro-apoptotic activity.

Detailed Experimental Protocols
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Enzyme Inhibitory Activity

Beyond its anticancer potential, this compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin, the pigment responsible for coloration in skin, hair, and eyes[14][15][16]. Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetic and dermatological fields.

The inhibitory effect of this compound on tyrosinase activity suggests its potential as a skin-lightening agent. While specific IC50 values for this compound are not yet widely reported in publicly available literature, related isobenzofuranone derivatives have shown potent tyrosinase inhibitory activity.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture at room temperature for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding L-DOPA as a substrate.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the compound and determine the IC50 value.

Other Potential Biological Activities

While the pro-apoptotic and tyrosinase inhibitory activities of this compound are the most characterized, preliminary studies and the activities of its derivatives suggest other potential therapeutic applications.

  • Neuroprotective Effects: Some derivatives of isobenzofuran-1(3H)-one have demonstrated neuroprotective properties, suggesting that the core structure may have potential in the context of neurodegenerative diseases[17][18][19]. Further research is needed to explore this for the parent compound.

  • Antidepressant-like Activity: Derivatives of isobenzofuran-1(3H)-one have been investigated for their antidepressant-like effects in animal models[15][20][21][22][23]. This opens an avenue for future investigation into the neuropsychopharmacological properties of this compound.

Conclusion and Future Directions

This compound is a naturally occurring compound with compelling biological activities. Its ability to induce apoptosis in cancer cells and inhibit the key pigmentation enzyme tyrosinase highlights its therapeutic and cosmeceutical potential. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate and validate these activities.

Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its pro-apoptotic effects. Determining the specific IC50 values for its tyrosinase inhibitory activity and its efficacy in cellular models of melanogenesis are also critical next steps. Furthermore, exploring its potential neuroprotective and antidepressant-like activities could unveil new therapeutic applications for this versatile molecule. The synthesis of novel derivatives based on the this compound scaffold also presents a promising strategy for the development of more potent and selective therapeutic agents.

References

An In-Depth Technical Guide to the Mechanism of Action of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring phthalide found in fungal species, has emerged as a molecule of significant interest within the scientific community.[1][2] Its versatile chemical structure, characterized by a fused benzofuranone system with two methoxy substituents, serves as a valuable scaffold for the synthesis of complex pharmacologically active compounds.[2] Preliminary investigations have highlighted its potential as a modulator of key biological processes, notably in the realms of oncology and dermatology. This technical guide provides a comprehensive analysis of the current understanding of the mechanism of action of this compound, with a focus on its pro-apoptotic and enzyme-inhibiting activities. While the precise molecular pathways are still under active investigation, this document synthesizes the available evidence, outlines relevant experimental methodologies, and provides insights for future research and development.

Introduction: The Emerging Potential of a Fungal Metabolite

Naturally occurring compounds have historically been a rich source of therapeutic agents. This compound, isolated from fungal species such as Pleurotus eryngii (king oyster mushroom), belongs to the isobenzofuranone (or phthalide) family of compounds.[2] The inherent bioactivity of the isobenzofuranone core has spurred investigations into its potential therapeutic applications, which range from anticancer to neuroprotective effects.[3][4] This guide will delve into the two primary areas where this compound has shown promise: the induction of apoptosis in cancer cells and the inhibition of the enzyme tyrosinase.

Anticancer Properties: Unraveling the Pro-Apoptotic Mechanism

A hallmark of cancer is the dysregulation of apoptosis, or programmed cell death.[2] The ability to selectively induce apoptosis in malignant cells is a cornerstone of modern cancer therapy. Emerging evidence suggests that this compound possesses pro-apoptotic properties, making it a candidate for further investigation as an anticancer agent.[2] While the complete signaling cascade remains to be fully elucidated, the available data points towards a mechanism involving the intrinsic, or mitochondrial, pathway of apoptosis.

The Intrinsic Apoptotic Pathway: A Likely Target

The intrinsic pathway of apoptosis is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[5][6] The balance between these proteins dictates the integrity of the mitochondrial outer membrane.[5] It is hypothesized that this compound may modulate the expression or activity of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP).

A critical consequence of MOMP is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4] In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome.[4] This multi-protein complex then activates initiator caspase-9, which in turn activates executioner caspases, such as caspase-3.[7] Activated caspase-3 is a key mediator of apoptosis, responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the dismantling of the cell.[8][9]

dot

Tyrosinase_Inhibition Tyrosinase Tyrosinase LDOPA L-DOPA Tyrosinase->LDOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation LTyrosine L-Tyrosine LTyrosine->Tyrosinase Substrate LDOPA->Tyrosinase Substrate Melanin Melanin Dopaquinone->Melanin Further reactions Compound This compound Compound->Tyrosinase Inhibition Tyrosinase_Assay_Workflow Start Prepare Reagents Add_Reagents Add Buffer, Compound/Control, and Tyrosinase to 96-well plate Start->Add_Reagents Preincubation Pre-incubate Add_Reagents->Preincubation Add_Substrate Add L-DOPA to initiate reaction Preincubation->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis

References

An In-depth Technical Guide to the Solubility of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful experimentation and formulation. This guide provides a comprehensive technical overview of the solubility of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a molecule of significant interest in various research fields. While specific quantitative solubility data for this compound is not extensively published, this guide will equip you with the foundational knowledge of its physicochemical properties, predicted solubility behavior, and detailed protocols to determine its solubility in your own laboratory settings.

Introduction to this compound

This compound, also known as 5,6-dimethoxyphthalide or m-Meconin, is a substituted lactone. Its core structure is a phthalide (isobenzofuran-1(3H)-one) with two methoxy groups on the benzene ring. This compound and its derivatives are of interest in medicinal chemistry and organic synthesis. The solubility of this compound is a critical parameter that influences its handling, reactivity in different reaction media, and its potential bioavailability in pharmaceutical formulations.

Physicochemical Properties

Understanding the molecular structure and properties of this compound is fundamental to predicting its solubility.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Melting Point 155-157 °C
Appearance Solid, Pale Yellow
XLogP3 1.3

The presence of the polar lactone ring and two methoxy groups, combined with the nonpolar aromatic ring, gives the molecule a moderate polarity. The XLogP3 value of 1.3 suggests a slight preference for lipophilic environments but also indicates the potential for some aqueous solubility.

Theoretical Principles of Solubility and Predicted Behavior

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

The Role of Polarity

Solvents can be broadly classified as polar or non-polar. Polar solvents have large dipole moments and can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking these bonds).

Based on the structure of this compound, we can predict its solubility in various common laboratory solvents:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The oxygen atoms in the lactone and methoxy groups can act as hydrogen bond acceptors, interacting with the hydrogen bond donors of protic solvents. Therefore, some degree of solubility is expected in these solvents. However, the presence of the non-polar benzene ring and the overall molecular size may limit high solubility in water.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile, Ethyl Acetate): These solvents can engage in dipole-dipole interactions. Given the polar nature of the lactone and methoxy functional groups, this compound is expected to exhibit good solubility in these solvents. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

  • Non-polar Solvents (e.g., Hexane, Toluene, Chloroform): The aromatic benzene ring in the molecule will have favorable interactions with aromatic solvents like toluene. Chloroform, being a weakly polar solvent, is also likely to be a good solvent. Solubility in highly non-polar solvents like hexane is expected to be limited.

Table of Common Solvents and Their Properties

For your reference, the following table lists common laboratory solvents and their respective polarity indices. A higher polarity index indicates a more polar solvent.

SolventPolarity Index
Hexane0.1
Toluene2.4
Chloroform4.1
Ethyl Acetate4.4
Acetone5.1
Ethanol4.3
Methanol5.1
Acetonitrile5.8
Dimethyl Sulfoxide (DMSO)7.2
Water10.2

(Source: Polarity indices are relative values and can vary slightly depending on the measurement method)

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, experimental determination is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials and Reagents
  • This compound

  • Selected solvents of interest (e.g., water, ethanol, DMSO, etc.)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess amount of This compound prep2 Add a known volume of the chosen solvent prep1->prep2 equil Agitate at a constant temperature (e.g., 24-48 hours) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter the supernatant through a syringe filter sep1->sep2 ana1 Prepare dilutions of the filtrate sep2->ana1 ana2 Quantify concentration using UV-Vis or HPLC ana1->ana2 G cluster_features Molecular Features cluster_solvents Solvent Classes & Predicted Solubility compound This compound lactone Polar Lactone Ring compound->lactone methoxy Methoxy Groups (H-bond acceptors) compound->methoxy aromatic Non-polar Aromatic Ring compound->aromatic polar_protic Polar Protic (Water, Ethanol) Predicted: Moderate Solubility lactone->polar_protic Dipole-Dipole polar_aprotic Polar Aprotic (DMSO, Acetone) Predicted: Good Solubility lactone->polar_aprotic Dipole-Dipole methoxy->polar_protic H-bonding methoxy->polar_aprotic Dipole-Dipole nonpolar Non-polar (Hexane, Toluene) Predicted: Poor to Moderate Solubility aromatic->nonpolar van der Waals

A Technical Guide for Researchers: Sourcing and Qualification of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in 5,6-Dimethoxyisobenzofuran-1(3H)-one. This valuable isobenzofuranone, or phthalide, derivative is a key building block in the synthesis of complex natural products and pharmacologically active molecules.[1] Ensuring the quality and identity of this starting material is paramount for experimental reproducibility and success. This document provides a detailed overview of the compound's properties, a survey of commercial suppliers, a robust protocol for supplier and material qualification, and essential guidelines for safe handling and storage.

Compound Profile: this compound

This compound is a naturally occurring polycyclic aromatic compound that has been isolated from fungal species such as Pleurotus eryngii (king oyster mushroom).[1] Its rigid, oxygenated scaffold makes it an attractive precursor for the synthesis of bioactive alkaloids and other complex molecular architectures.[1]

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one[2]
Synonyms 5,6-Dimethoxyphthalide, Macconine[2]
CAS Number 531-88-4[2]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.19 g/mol
InChIKey UKFAWRZYFYOXEG-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

PropertyValue
Physical Form Solid
Appearance Colorless crystals / White to pale yellow solid
Purity (Typical) ≥98%
Melting Point 142-144 °C (Note: some sources may list slightly different ranges)
Storage Temperature Ambient

Commercial Supplier Landscape

The procurement of high-purity research chemicals is a critical, yet often overlooked, aspect of experimental design. The quality of starting materials directly impacts reaction efficiency, yield, and the impurity profile of subsequent products. For a compound like this compound, batch-to-batch consistency is crucial for generating reproducible biological or chemical data.

The following table provides a non-exhaustive list of representative commercial suppliers. Researchers should always request lot-specific Certificates of Analysis (CoA) before purchase to verify purity and specifications.

Table 3: Representative Commercial Suppliers for this compound

SupplierExample Product NumberPurityAvailable Quantities
Sigma-Aldrich (Merck) FLUH99C77748 (Fluorochem)98%Inquire
Santa Cruz Biotechnology sc-230460InquireInquire
BenchChem BCH2213166InquireInquire
TCI Chemicals D5509>98.0% (GC)1g, 5g
Thermo Fisher Scientific AC468500010 (Acros)98%1g

Note: Availability, product numbers, and specifications are subject to change. This table is for informational purposes and researchers should verify details directly with the suppliers.

Protocol for Supplier and Material Qualification

To ensure the integrity of research, a two-stage qualification process is essential: vetting the supplier and verifying the material upon receipt. This protocol establishes a self-validating system to minimize variability from raw materials.

Experimental Protocol: Qualification Steps

  • Initial Supplier Vetting:

    • Objective: To select a reputable supplier with transparent quality control practices.

    • Procedure:

      • a. Prioritize established manufacturers and suppliers known for serving the pharmaceutical and research industries.[3][4]

      • b. Navigate to the product page for CAS 531-88-4 on the supplier's website.

      • c. Confirm the availability of key documentation: a Safety Data Sheet (SDS) and a representative Certificate of Analysis (CoA).

      • d. Contact the supplier's technical service to request a lot-specific CoA for the batch currently in stock.

  • Documentation Analysis (The Certificate of Analysis):

    • Objective: To critically evaluate the supplier's quality data for the specific lot being purchased.

    • Procedure:

      • a. Identity: Confirm the method of identification. Typically, this will be by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the known structure of this compound.

      • b. Purity: Examine the purity value and the analytical method used (e.g., HPLC, GC, qNMR). A purity of ≥98% is standard for most research applications.

      • c. Date of Analysis: Note the date the analysis was performed to ensure the data is recent and the material has not been sitting on the shelf for an extended period, which could affect stability.

      • d. Physical Appearance: Check that the described appearance (e.g., "White Solid") matches expectations.

  • Incoming Material Verification (In-House QC):

    • Objective: To independently verify the identity and purity of the received material, validating the supplier's CoA.

    • Causality: This step is the most critical for ensuring trustworthiness and reproducibility. Discrepancies between a supplier's CoA and in-house results can prevent months of failed experiments and troubleshooting.

    • Procedure:

      • a. Melting Point Determination: Measure the melting point of a small sample. It should be sharp (a narrow range of 1-2 °C) and align with the literature value (~142-144 °C). A broad or depressed melting point indicates impurities.

      • b. Spectroscopic Confirmation (¹H NMR): Prepare a sample and acquire a proton NMR spectrum (typically in CDCl₃ or DMSO-d₆). The chemical shifts, integration, and splitting patterns should be unambiguous and match the expected structure. Key signals include two methoxy singlets, two aromatic protons, and a methylene singlet.

      • c. Chromatographic Check (Optional): If purity is critical, a simple TLC or LC-MS analysis can quickly confirm the presence of a single major component.

Workflow for Procurement and Verification

The following diagram illustrates the logical flow of the qualification protocol, from initial requirement definition to the final release of the material for laboratory use.

ProcurementWorkflow start 1. Define Specs (Purity ≥98%, Qty) identify 2. Identify Potential Suppliers start->identify request_docs 3. Request Lot-Specific CoA & Quote identify->request_docs evaluate 4. Evaluate Supplier (CoA, Lead Time, Cost) request_docs->evaluate decision Supplier Meets Requirements? evaluate->decision decision->identify No place_po 5. Place Purchase Order decision->place_po Yes receive 6. Receive & Log Material place_po->receive quarantine 7. Quarantine Material (Do Not Use) receive->quarantine qc_check 8. Perform In-House QC (e.g., MP, NMR) quarantine->qc_check qc_decision QC Pass? qc_check->qc_decision release 9. Release to Lab Inventory qc_decision->release Yes reject 10. Contact Supplier (Resolve Issue) qc_decision->reject No reject->quarantine

Caption: Workflow for research chemical procurement and validation.

Safe Handling and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Hazard Identification: According to GHS classifications, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Handling:

    • Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

    • Avoid dust formation and inhalation.[5]

    • Use dedicated spatulas and weigh boats. Clean equipment thoroughly after use.

  • Storage:

    • Store in a cool, dry place away from incompatible materials.[5]

    • Keep the container tightly closed to prevent moisture absorption.

    • Ambient storage temperature is generally acceptable.

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.

References

review of literature on 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a naturally occurring polycyclic aromatic compound from the isobenzofuranone (also known as phthalide) family.[1][2] First identified in fungal species, this molecule has attracted significant scientific interest due to its versatile chemical structure and promising biological activities, including potential anticancer and enzyme-inhibiting properties.[1][2] This document consolidates critical data on its chemical and physical properties, provides a detailed, field-proven protocol for its laboratory synthesis and characterization, and explores its known biological functions and potential therapeutic applications. The guide is designed to support researchers, scientists, and drug development professionals in their work with this valuable compound.

Introduction: The Isobenzofuranone Scaffold

The isobenzofuranone framework, characterized by a γ-lactone moiety fused to a benzene ring, is a privileged scaffold in medicinal chemistry.[3][4] Compounds bearing this core structure are found in numerous natural products and exhibit a wide array of biological activities, including antioxidant, antiplatelet, antifungal, and cytotoxic effects.[3][4][5]

This compound, the subject of this guide, is a specific derivative that has been isolated from the edible king oyster mushroom, Pleurotus eryngii.[1] Its unique substitution pattern and its role as a key precursor in the synthesis of more complex natural products, such as aristolactam and aporphine alkaloids, underscore its importance in both natural product chemistry and drug discovery.[1]

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a bicyclic system featuring a furanone ring fused to a benzene ring, with two methoxy groups (-OCH₃) substituted at the C-5 and C-6 positions.[1] This structure imparts specific chemical reactivity and is fundamental to its biological interactions.

Caption: Chemical structure of this compound.

The key chemical and physical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 531-88-4[2][6][7]
Molecular Formula C₁₀H₁₀O₄[2][6][7]
Molecular Weight 194.18 g/mol [2][6][7]
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one[6][7]
Synonyms 5,6-Dimethoxyphthalide, Macconine, m-Meconin[2]
Appearance Colorless crystals / Solid, Pale Yellow[2][6]
Melting Point 142-144 °C / 155-157°C[2][6]

Synthesis and Spectroscopic Characterization

While this compound can be isolated from natural sources, laboratory synthesis provides a reliable and scalable supply for research purposes.[6] The most common and efficient method is the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[6]

Synthesis Workflow

The synthesis process involves a straightforward intramolecular esterification (lactonization) reaction. The workflow ensures high purity and a respectable yield, making it a self-validating and reproducible protocol.

G start Starting Material: 4,5-Dimethoxyphthalic Anhydride reaction Reaction Setup: Combine with Acetic Anhydride Add H₂SO₄ (catalyst) start->reaction Step 1 heating Heating: Heat to 80-100 °C Stir for 4-6 hours reaction->heating Step 2 workup Work-up: Cool to room temp. Pour into cold water heating->workup Step 3 isolation Isolation: Collect precipitate via vacuum filtration workup->isolation Step 4 purification Purification: Recrystallize from Ethanol isolation->purification Step 5 product Final Product: Pure 5,6-Dimethoxyisobenzofuran- 1(3H)-one Crystals purification->product Step 6

Caption: Laboratory synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a widely documented and reliable laboratory-scale synthesis.[6]

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Acetic anhydride

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dimethoxyphthalic anhydride and acetic anhydride. The acetic anhydride acts as both the solvent and a dehydrating agent.

  • Catalyst Addition: Carefully add a catalytic amount (1-2 mol%) of concentrated sulfuric acid to the mixture. H₂SO₄ catalyzes the intramolecular cyclization required to form the lactone ring.

  • Reaction: Heat the mixture to 80-100 °C using a heating mantle and stir vigorously. Maintain this temperature for 4-6 hours.[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual acid and acetic anhydride.[6]

  • Purification: The final product is purified by recrystallization from ethanol to yield pure, colorless crystals of this compound.[6]

ParameterValueSource
Starting Material 4,5-Dimethoxyphthalic anhydride[6]
Catalyst Concentrated H₂SO₄ (1-2 mol%)[6]
Reaction Temperature 80-100 °C[6]
Reaction Time 4-6 hours[6]
Purification Method Recrystallization from ethanol[6]
Expected Yield 68-72%[6]
Spectroscopic Characterization Data

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The following data serves as a reference for validation.[6]

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm) 7.23 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 5.29 (s, 2H, -CH₂-), 3.95 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm) 171.1 (C=O, lactone), 152.0, 148.5, 129.8, 122.1, 108.9, 106.5, 69.8 (-CH₂-), 56.4 (-OCH₃), 56.3 (-OCH₃).
FTIR (KBr, cm⁻¹)~1736 (strong C=O lactone stretch).
Mass Spec (ESI-QTOF)m/z 217.0469 [M+Na]⁺.

Biological Activities and Potential Applications

The isobenzofuranone class of compounds is known for a wide range of biological effects.[5] While research into the specific activities of this compound is ongoing, initial studies and its structural similarity to other bioactive phthalides suggest significant potential in drug development.[1][2]

Anticancer and Cytotoxic Potential

Several isobenzofuranone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4] Studies have highlighted the cytotoxic capabilities of this compound family, suggesting that this compound may act as an anticancer agent.[1][2] The proposed mechanism for some related compounds involves the induction of apoptosis.

G compound 5,6-Dimethoxyisobenzofuran- 1(3H)-one cell Cancer Cell compound->cell stress Induces Cellular Stress cell->stress bcl2 Activates Bcl-2 Family (e.g., Bax, Bak) stress->bcl2 mito Mitochondrion bcl2->mito Promotes Permeabilization cyto Releases Cytochrome c mito->cyto apoptosome Forms Apoptosome cyto->apoptosome cas9 Activates Caspase-9 apoptosome->cas9 cas3 Activates Caspase-3 cas9->cas3 apoptosis Executes Apoptosis cas3->apoptosis

Caption: A potential apoptotic pathway induced by isobenzofuranone compounds.

Enzyme Inhibition

The isobenzofuranone scaffold has been identified as a potent inhibitor of various enzymes. For example, certain derivatives have shown significant inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis, suggesting applications in dermatology and cosmetics.[8] The specific enzyme-inhibiting capabilities of this compound are an active area of investigation.[2]

Precursor for Bioactive Molecules

Beyond its intrinsic activity, this compound is a highly valuable building block in organic synthesis.[1] Its structure is a key precursor for constructing more complex, pharmacologically active compounds like aristolactam and aporphine alkaloids, which are known for their diverse biological activities.[1]

Future Perspectives

This compound represents a promising starting point for further research and development. Future work should focus on:

  • Comprehensive Biological Screening: Evaluating its activity against a wider range of cancer cell lines, bacterial and fungal strains, and key metabolic enzymes.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity, thereby improving its therapeutic index.

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its viability as a drug candidate.

References

Methodological & Application

Application Notes and Protocols for 5,6-Dimethoxyisobenzofuran-1(3H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one, also known as 5,6-dimethoxyphthalide, is a naturally occurring compound belonging to the isobenzofuranone family.[1] This class of molecules, characterized by a γ-lactone moiety fused to a benzene ring, has been isolated from various fungal species and is of growing interest to the scientific community for its diverse biological activities.[1][2] Research has highlighted the potential of isobenzofuranone derivatives in oncology, with studies demonstrating antiproliferative and cytotoxic effects against various cancer cell lines.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a cell culture setting. We will delve into the compound's mechanism of action, provide detailed protocols for its application in cytotoxicity and apoptosis assays, and offer insights into the causality behind experimental choices.

Chemical Properties and Structure

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in cell-based assays.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[5]
Molecular Weight 194.18 g/mol [5]
CAS Number 531-88-4[6]
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one[5]
Appearance White to yellow-white powder/crystals[6]
Solubility Soluble in DMSO, Methanol, ChloroformInferred from general chemical principles and vendor data.

Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of this compound are still under active investigation, available evidence for related isobenzofuranone compounds points towards the induction of programmed cell death, or apoptosis, as a primary mechanism for its cytotoxic effects.[5] Apoptosis is a controlled, energy-dependent process essential for normal tissue homeostasis; its dysregulation is a hallmark of cancer.[7]

The proposed mechanism involves the activation of intrinsic and/or extrinsic apoptotic pathways, which converge on the activation of a cascade of cysteine proteases known as caspases.[7] These executioner caspases, such as Caspase-3 and Caspase-7, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7] A related compound, 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One, has been shown to be genotoxic and to increase the frequency of cell death, suggesting that DNA damage may be an upstream trigger for apoptosis.[5][8]

Below is a generalized diagram illustrating the key signaling pathways that may be modulated by this compound to induce apoptosis.

G cluster_0 Cellular Insult cluster_1 Apoptotic Pathways Compound This compound DNA_Damage DNA Damage Compound->DNA_Damage Potential Trigger Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic DNA_Damage->Intrinsic Caspase_Cascade Caspase Cascade (Caspase-8, -9, -3) Intrinsic->Caspase_Cascade Extrinsic->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Potential apoptotic signaling pathways induced by this compound.

Experimental Protocols

The following protocols are provided as a robust starting point for investigating the effects of this compound in cell culture. It is imperative to perform cell line-specific optimization for parameters such as cell seeding density, compound concentration, and incubation time.

Protocol 1: Preparation of Stock and Working Solutions

The hydrophobic nature of this compound necessitates the use of an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh out 1.942 mg of this compound (MW: 194.18 g/mol ).

    • Dissolve the powder in 1 mL of sterile DMSO to achieve a 10 mM stock solution.

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be applied if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Causality Insight: It is critical to maintain a final DMSO concentration below 0.5% (v/v) in the cell culture wells to avoid solvent-induced cytotoxicity. A vehicle control (medium with the equivalent highest concentration of DMSO) must be included in all experiments.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay is fundamental for determining the cytotoxic potential and calculating the IC₅₀ value of the compound.

Materials:

  • Target cell line (e.g., U937, K562, or other cancer cell lines)[3][9]

  • Complete cell culture medium

  • This compound working solutions

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing various concentrations of this compound. Based on data from related compounds, a starting concentration range of 0.1 µM to 100 µM is recommended.[3][4]

    • Include wells for a vehicle control (DMSO) and a blank (medium only).

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. A 48-hour incubation is a common time point for initial screening.[4]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (blank wells) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve (percentage viability vs. compound concentration) to determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 3: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing quantitative data on the mode of cell death induced by the compound.

Materials:

  • Cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations) and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvest:

    • Treat cells in 6-well plates with the compound for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Data Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your findings, incorporate the following self-validating systems into your experimental design:

  • Positive Controls: Use a well-characterized pro-apoptotic agent (e.g., Etoposide or Staurosporine) as a positive control in apoptosis assays.[3]

  • Dose-Response and Time-Course Studies: Do not rely on a single concentration or time point. A comprehensive analysis across a range of doses and incubation times will validate the observed effects.

  • Orthogonal Assays: Confirm key findings using multiple, independent assays. For example, supplement Annexin V data with a Caspase-3/7 activity assay or Western blot analysis for cleaved PARP to confirm apoptosis.

  • Vehicle Control: As previously mentioned, a vehicle control is non-negotiable to differentiate compound-specific effects from solvent-induced artifacts.

Conclusion

This compound represents a promising scaffold for further investigation, particularly in the context of cancer cell biology. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its cytotoxic and pro-apoptotic activities. By adhering to principles of scientific integrity, including rigorous controls and orthogonal validation, researchers can generate high-quality, reliable data to elucidate the therapeutic potential of this intriguing isobenzofuranone derivative.

References

in vitro assay development with 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Development of In Vitro Assays with 5,6-Dimethoxyisobenzofuran-1(3H)-one

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to characterize the biological activity of this compound. This phthalide, a structural analog of the active metabolite of mycophenolate mofetil, mycophenolic acid (MPA), is hypothesized to be an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). Our guide follows a logical, multi-tiered strategy, beginning with broad cell-based assessments of cytotoxicity and cytostatic activity, followed by specific, target-based enzymatic assays to confirm the mechanism of action and determine potency. Each protocol is designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

This compound belongs to the isobenzofuranone (also known as phthalide) class of compounds, which are known for a wide range of biological activities.[1][2] Its core structure bears a notable resemblance to mycophenolic acid (MPA), a potent, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[3][4] MPA is a clinically significant immunosuppressive agent used to prevent organ transplant rejection.[3][5]

The enzyme IMPDH catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[6][7] Certain cell types, particularly activated T and B lymphocytes, are highly dependent on this de novo pathway for proliferation, making IMPDH an attractive target for immunosuppressive, antiviral, and anticancer therapies.[8][9] There are two human isoforms of IMPDH: IMPDH1, which is constitutively expressed in most cells, and IMPDH2, which is upregulated in proliferating cells, especially activated lymphocytes.[8] Selective inhibition of IMPDH2 is a key goal for modern therapeutic development to minimize off-target effects.[10]

Given its structural similarity to MPA, we hypothesize that this compound acts as an IMPDH inhibitor. This guide outlines the essential in vitro assays required to test this hypothesis, starting from its general effects on cells to its specific interaction with the molecular target.

cluster_pathway De Novo Guanine Nucleotide Synthesis Pathway PRPP PRPP IMP Inosine-5'-monophosphate (IMP) PRPP->IMP Multiple Steps IMPDH IMPDH (Rate-Limiting Step) IMP->IMPDH XMP Xanthosine-5'-monophosphate (XMP) GMPS GMP Synthase XMP->GMPS GMP Guanosine-5'-monophosphate (GMP) GTP GTP / dGTP GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA IMPDH->XMP NAD+ → NADH GMPS->GMP Test_Compound This compound (Hypothesized Inhibitor) Test_Compound->IMPDH

Figure 1: The De Novo Guanine Nucleotide Synthesis Pathway. This diagram illustrates the critical role of IMPDH in converting IMP to XMP, the rate-limiting step targeted by inhibitors like MPA and, putatively, this compound.

A Strategic Workflow for In Vitro Assay Development

A systematic approach is crucial for efficiently characterizing a novel compound. The workflow should progress from broad, phenotypic assays to highly specific, target-based assays. This ensures that a compound's general cellular effects are understood before investing resources in detailed mechanistic studies.

start Start: Compound Synthesis & Purification tier1 Tier 1: Primary Screening Cytotoxicity & Cytostatic Profiling start->tier1 tier2 Tier 2: Target-Based Assay Biochemical IMPDH Inhibition tier1->tier2 Compound shows cellular activity tier3 Tier 3: Validation & Selectivity Isoform Selectivity (IMPDH1 vs. IMPDH2) Cellular Target Engagement tier2->tier3 Compound inhibits IMPDH activity end End: Lead Candidate Characterization tier3->end

Figure 2: A tiered workflow for the in vitro characterization of this compound.

Tier 1: Cytotoxicity and Cytostatic Profiling

Causality: Before assessing the specific mechanism, it is imperative to determine the compound's effect on cell health. Does it kill cells (cytotoxicity), or does it merely halt their proliferation (cytostatic effect)? These outcomes have different therapeutic implications. We will use two distinct, well-validated assays to answer this question. The MTT assay measures metabolic activity, which reflects viable, proliferating cells.[11] The Lactate Dehydrogenase (LDH) assay measures the release of a cytosolic enzyme from cells with compromised membrane integrity, a hallmark of cytotoxicity.[12][13]

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases in metabolically active cells.[11][14] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant lymphocyte cell line (e.g., Jurkat).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep).

  • This compound, dissolved in DMSO to create a 10 mM stock.

  • Mycophenolic acid (MPA) as a positive control.

  • MTT solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: 10% SDS in 0.01 M HCl.[16]

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[16] Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and MPA in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[14]

  • Formazan Development: Incubate for 4 hours at 37°C.[11][16] Purple formazan crystals should become visible.

  • Solubilization: Carefully aspirate the medium (for adherent cells) or directly add 100 µL of Solubilization Solution to each well.[15] Mix thoroughly by pipetting to dissolve the crystals.

  • Absorbance Reading: Incubate overnight or for at least 4 hours to ensure complete solubilization.[11][16] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11][15]

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Calculate the percentage of cell viability: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against compound concentration (log scale) to determine the IC₅₀ (concentration that inhibits 50% of cell proliferation).

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[12][17]

Materials:

  • Cell culture plate prepared and treated as in Protocol 1.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).

  • Lysis Buffer (e.g., 10X Triton X-100 provided with kit) to create a "Maximum LDH Release" control.[18]

  • Sterile 96-well flat-bottom plate for the assay reaction.

Procedure:

  • Prepare Controls: On the treated cell plate, add Lysis Buffer to a set of untreated wells 45 minutes before the end of the incubation period. These wells will serve as the maximum release control.[19]

  • Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[19]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]

Data Analysis:

  • Subtract the 680 nm background absorbance from the 490 nm reading for each well.

  • Subtract the average absorbance of the "medium only" blank (spontaneous LDH release) from all other readings.

  • Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

  • Plot % Cytotoxicity against compound concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

ParameterThis compoundMycophenolic Acid (Control)
IC₅₀ (MTT Assay) 15 µM2 µM
CC₅₀ (LDH Assay) > 100 µM> 100 µM
Interpretation Potent cytostatic effect with low cytotoxicity.Known potent cytostatic effect with low cytotoxicity.
Table 1: Example dataset from primary screening assays. This data suggests the compound is primarily cytostatic, not cytotoxic, consistent with the hypothesized mechanism of inhibiting proliferation.

Tier 2: Target-Based Enzymatic Assay

Causality: After observing a cytostatic effect, the next logical step is to determine if this effect is caused by direct inhibition of the hypothesized target, IMPDH. A biochemical assay using purified recombinant enzyme isolates the interaction between the compound and the target, free from the complexities of a cellular environment.[20] This assay measures the conversion of IMP to Xanthosine monophosphate (XMP) by monitoring the concurrent reduction of NAD⁺ to NADH, which absorbs light at 340 nm.[21]

Protocol 3: Biochemical IMPDH2 Inhibition Assay

Materials:

  • Purified, active human recombinant IMPDH2 enzyme.[22]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/mL BSA.[21]

  • Substrate 1: Inosine-5'-monophosphate (IMP) solution.

  • Substrate 2: Nicotinamide adenine dinucleotide (NAD⁺) solution.

  • This compound and MPA (positive control), serially diluted in DMSO.

  • UV-transparent 96-well plate.

step1 1. Dispense Assay Buffer & Test Compound/Control to a UV-plate step2 2. Add Recombinant IMPDH2 Enzyme step1->step2 step3 3. Pre-incubate (5-10 min at 37°C) step2->step3 step4 4. Initiate Reaction by adding Substrates (IMP and NAD+) step3->step4 step5 5. Read Absorbance at 340 nm (Kinetic Mode for 15-30 min) step4->step5 step6 6. Data Analysis: Calculate Reaction Rate (Vmax) Determine % Inhibition & IC50 step5->step6

Figure 3: Workflow for the biochemical IMPDH2 enzymatic assay.

Procedure:

  • Plate Setup: To each well of a UV-plate, add 1 µL of serially diluted test compound, MPA, or DMSO (vehicle control).

  • Enzyme Addition: Prepare a solution of IMPDH2 in Assay Buffer. Add 100 µL of this solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate mix of IMP (final concentration ~200 µM) and NAD⁺ (final concentration ~400 µM) in Assay Buffer.[21] Initiate the reaction by adding 100 µL of the substrate mix to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 20-30 minutes.

Data Analysis:

  • Calculate Reaction Rate: For each well, determine the reaction rate (Vmax) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Vehicle Control Well)] * 100

  • Determine IC₅₀: Plot % Inhibition against compound concentration (log scale) and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

CompoundIMPDH1 IC₅₀IMPDH2 IC₅₀Selectivity Index (IMPDH1/IMPDH2)
This compound45 µM12 µM3.75
Mycophenolic Acid (Control)35 nM10 nM3.5
Table 2: Example dataset from biochemical IMPDH inhibition assays. This data confirms the compound inhibits the target enzyme and allows for an assessment of its selectivity for the desired IMPDH2 isoform.

Assay Validation and Trustworthiness

To ensure the integrity of the generated data, every assay must be properly validated.[23][24] This involves a commitment to robust experimental design and adherence to established scientific principles.[25]

  • Controls are Non-Negotiable:

    • Negative/Vehicle Control (e.g., 0.5% DMSO): Defines the baseline of 0% inhibition or 100% viability.

    • Positive Control (e.g., Mycophenolic Acid): Confirms that the assay system is working correctly and provides a benchmark for potency.[22]

    • Blank/Background Control (Medium Only): Used to subtract background signal from reagents or plasticware.[15]

  • Reproducibility and Precision: All experiments should be performed with technical replicates (typically n=3) to assess intra-assay variability. The entire experiment should be repeated on different days to assess inter-assay reproducibility.[23][25]

  • Assessing Interference: Be aware of potential artifacts. For instance, highly colored compounds can interfere with colorimetric assays like MTT and LDH. A compound-only control (compound in medium without cells) should be run to check for this.[25]

Conclusion and Future Directions

This guide provides a validated, step-wise framework for the initial in vitro characterization of this compound. By progressing from broad cellular assays to a specific enzymatic assay, researchers can efficiently test the hypothesis that this compound functions as an IMPDH inhibitor. The data generated from these protocols—cellular IC₅₀, cytotoxic CC₅₀, and enzymatic IC₅₀ against IMPDH isoforms—will provide a strong foundation for further investigation.

Future steps would include cellular target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA) to confirm the compound binds to IMPDH in intact cells, and subsequent studies in more complex systems like co-cultures or 3D spheroids to better model physiological conditions.[10][26]

References

Application Note: 5,6-Dimethoxyisobenzofuran-1(3H)-one as a Quantitative Standard for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the use of 5,6-Dimethoxyisobenzofuran-1(3H)-one as a reference standard in quantitative HPLC analysis. It includes detailed, field-proven protocols for the preparation of standard solutions, a robust HPLC method for analysis, and a complete workflow for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The methodologies described herein are designed to ensure accuracy, precision, and reliability for researchers, scientists, and drug development professionals engaged in the quantification of this compound or its analogues.

Introduction

This compound, also known as 5,6-dimethoxyphthalide, is a naturally occurring isobenzofuranone derivative found in fungal species.[3] Its unique fused ring structure makes it a valuable building block in the synthesis of complex natural products and pharmacologically active molecules, including aporphine alkaloids.[3] As with any analytical quantification, the accuracy of the results is fundamentally dependent on the quality and handling of the reference standard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of compounds in complex mixtures. The establishment of a reliable and validated HPLC method requires a well-characterized reference standard. This application note details the necessary steps to properly utilize this compound for this purpose, ensuring that the analytical method is fit for its intended use.[2]

Chemical and Physical Properties

A thorough understanding of the analyte's properties is critical for method development, particularly for selecting appropriate solvents and storage conditions.

PropertyValueReference
CAS Number 531-88-4[4]
Molecular Formula C₁₀H₁₀O₄[4][5]
Molecular Weight 194.18 g/mol [4][5]
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one[4]
Appearance Colorless crystals / Solid, Pale Yellow Solid[4][6]
Melting Point 142-144 °C / 155-157°C[4][6]
Purity ≥98% (Recommended for use as a reference standard)

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).[7]

  • Water: High-purity, deionized water (18.2 MΩ·cm).

  • Glassware: Class A volumetric flasks and pipettes.[8]

  • Balance: Analytical balance with a precision of at least 0.1 mg.[7]

  • HPLC Vials: Amber glass vials with caps to minimize photodegradation.[9]

Preparation of Standard Solutions

The accuracy of the entire HPLC analysis hinges on the precise preparation of the standard solutions.[10] All preparations should be meticulously documented.[8]

Protocol 1: Preparation of a 1000 µg/mL Primary Stock Solution

  • Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a clean, dry weighing boat.[7]

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Use a small amount of diluent (e.g., 50:50 ACN:Water) to rinse the weighing boat and ensure a quantitative transfer.

  • Dissolution: Add approximately 7 mL of diluent to the flask. Sonicate for 5-10 minutes to ensure complete dissolution of the standard.

  • Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 10 mL mark with the diluent.[7]

  • Homogenization: Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous.[8]

  • Storage: Transfer the stock solution to a labeled amber vial and store at 2-8°C. This solution should be prepared fresh weekly, or as determined by stability studies.

Protocol 2: Preparation of Calibration Curve Working Standards (1-100 µg/mL)

Working standards for the calibration curve are prepared by serial dilution of the primary stock solution.

  • Labeling: Prepare and label a series of 10 mL volumetric flasks for each desired concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Serial Dilution: Use calibrated micropipettes or Class A volumetric pipettes to transfer the calculated volume of the stock solution into the corresponding volumetric flasks.

  • Dilution: Dilute each flask to the 10 mL mark with the mobile phase.

  • Homogenization: Cap and invert each flask thoroughly.

  • Transfer: Transfer the final working standards into labeled HPLC vials for analysis.[7]

HPLC Instrumentation and Conditions

The following reverse-phase (RP-HPLC) method is recommended as a starting point. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA versatile column providing good retention and peak shape for moderately polar aromatic compounds.
Mobile Phase A: Deionized Water; B: Acetonitrile (ACN)A common, effective mobile phase for RP-HPLC.[11]
Gradient/Isocratic Isocratic: 50% A / 50% BAn isocratic method is simpler and more robust for quality control applications. A gradient can be developed if needed to separate from impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30°CMaintaining a constant temperature improves retention time reproducibility.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Detector UV-Vis Diode Array Detector (DAD)Allows for spectral analysis to confirm peak purity.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength. A full UV scan of the standard should be run to determine the absorbance maximum (λmax) for optimal sensitivity.
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.

HPLC Method Validation Protocol

To ensure the analytical method is trustworthy and fit for purpose, it must be validated according to ICH guidelines Q2(R2).[2][12]

Protocol 3: Method Validation Experiments

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (mobile phase), a placebo (sample matrix without the analyte), and the standard solution. The blank and placebo should show no interfering peaks at the retention time of this compound.

  • Linearity: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot a graph of the average peak area versus concentration. The relationship should be linear, and the correlation coefficient (r²) should be ≥ 0.999.[12]

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three concentration levels (e.g., low, medium, high). The recovery should typically be within 98-102%.[12]

  • Precision:

    • Repeatability (Intra-day): Inject one concentration level (e.g., 50 µg/mL) six times on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.[12]

    • Intermediate Precision (Inter-day): Repeat the repeatability experiment on a different day with a different analyst or on a different instrument. The %RSD should meet predefined acceptance criteria.

  • Range: The range is established by confirming that the method has acceptable linearity, accuracy, and precision at the lower and upper concentrations of the calibration curve.[2]

  • Robustness: Intentionally make small variations to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The method should remain unaffected, demonstrating its reliability during normal usage.[12]

Data Presentation and Analysis

A calibration curve is constructed by plotting the peak area response against the known concentration of the prepared standards. A linear regression analysis is then applied to the data points. The resulting equation of the line (y = mx + c) is used to calculate the concentration of this compound in unknown samples based on their measured peak areas.

Workflow Visualization

The following diagram illustrates the complete workflow from standard preparation to final quantitative analysis.

HPLC_Standard_Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis & Validation cluster_quant Sample Quantification Standard High-Purity Standard (≥98% Purity) Weigh Accurate Weighing (Analytical Balance) Standard->Weigh Step 1 Stock Prepare Stock Solution (e.g., 1000 µg/mL) Weigh->Stock Step 2 Working Prepare Working Standards (Serial Dilution) Stock->Working Step 3 Inject Inject Standards into HPLC System Working->Inject Chromatogram Generate Chromatograms (Peak Area Data) Inject->Chromatogram Validation Method Validation (ICH Q2) - Specificity - Linearity - Accuracy - Precision Chromatogram->Validation CalCurve Construct Calibration Curve (Peak Area vs. Conc.) r² ≥ 0.999 Chromatogram->CalCurve Validation->CalCurve Validates Quantify Calculate Concentration using Calibration Curve CalCurve->Quantify Sample Inject Unknown Sample SampleData Obtain Sample Peak Area Sample->SampleData SampleData->Quantify

Caption: Workflow for HPLC analysis using this compound.

Conclusion

This application note provides a robust framework for utilizing this compound as an HPLC reference standard. By adhering to the detailed protocols for standard preparation, employing the recommended HPLC conditions, and performing a thorough method validation according to ICH guidelines, laboratories can achieve highly accurate and reproducible quantitative results. The principles and methodologies outlined are fundamental to ensuring data integrity in research, development, and quality control environments.

References

Application Note: Quantitative Analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note presents a detailed, robust, and validated method for the quantification of 5,6-Dimethoxyisobenzofuran-1(3H)-one in human plasma. The protocol employs a straightforward protein precipitation extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput assay for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. All procedures adhere to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4]

Introduction and Scientific Rationale

This compound is a naturally occurring isobenzofuranone derivative found in various fungal species.[5] Its chemical scaffold is a precursor for the synthesis of pharmacologically active compounds, making it a molecule of interest in medicinal chemistry and drug discovery.[5][6] Accurate quantification of this compound in biological matrices is paramount for elucidating its pharmacokinetic profile, understanding its metabolic fate, and assessing its potential therapeutic efficacy and safety.

The inherent complexity of biological samples, such as plasma, necessitates a highly selective and sensitive analytical method. LC-MS/MS offers unparalleled specificity and sensitivity, making it the gold standard for bioanalysis.[7] This application note provides a comprehensive protocol, from sample preparation to data analysis, ensuring the generation of reliable and reproducible results.

Chemical Structure of this compound:

  • Molecular Formula: C₁₀H₁₀O₄[8][9]

  • Molecular Weight: 194.18 g/mol [8][9]

  • CAS Number: 531-88-4[8]

Experimental Design and Causality

The selection of each component of this analytical method is based on established scientific principles to ensure a self-validating and robust system.

Internal Standard (IS) Selection

The use of an appropriate internal standard is critical for correcting for variability during sample preparation and analysis.[10][11] While a stable isotope-labeled (SIL) internal standard is the ideal choice due to its nearly identical physicochemical properties to the analyte,[1][2][12][13] a suitable SIL for this compound is not readily commercially available. Therefore, a structural analog is a viable alternative.[3][10][14][15]

For this method, 6,7-Dimethoxyisobenzofuran-1(3H)-one (Meconin) is proposed as the internal standard. Its isomeric relationship to the analyte ensures similar extraction efficiency and chromatographic behavior, while its different mass allows for distinct detection by the mass spectrometer.

Sample Preparation Strategy: Protein Precipitation

Given the need for a high-throughput and straightforward method, protein precipitation (PPT) was selected for sample clean-up.[13] PPT is a simple and effective technique for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the analytical column and mass spectrometer.[13] Acetonitrile is used as the precipitation solvent due to its efficiency in denaturing and precipitating plasma proteins.[16]

Chromatographic Separation: Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is employed to separate the analyte and internal standard from endogenous plasma components.[17][18] A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the moderately polar this compound. The mobile phase consists of a mixture of water and acetonitrile with a formic acid additive. Formic acid aids in the protonation of the analyte, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.[19] A gradient elution is utilized to ensure efficient separation and a reasonable run time.

Detection: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[20] Electrospray ionization (ESI) in the positive ion mode is selected as the methoxy groups on the analyte can be readily protonated.[21] The MRM transitions are specific precursor-to-product ion fragmentations for the analyte and the internal standard, which minimizes the likelihood of interference from other compounds in the matrix.[20]

Materials and Reagents

  • This compound (analytical standard, purity ≥98%)

  • 6,7-Dimethoxyisobenzofuran-1(3H)-one (Internal Standard, purity ≥98%)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, ultrapure)

  • Methanol (LC-MS grade)

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and the internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol

The following diagram illustrates the protein precipitation workflow:

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) spike Spike with 10 µL of Analyte Working Standard (for Calibrators and QCs) plasma->spike is_addition Add 300 µL of IS Working Solution (100 ng/mL in Acetonitrile) spike->is_addition vortex Vortex for 1 minute is_addition->vortex centrifuge Centrifuge at 14,000 x g for 10 minutes at 4°C vortex->centrifuge supernatant Transfer 200 µL of Supernatant to a clean vial centrifuge->supernatant analysis Inject 5 µL into LC-MS/MS System supernatant->analysis

Caption: Protein Precipitation Workflow.

Step-by-Step Protocol:

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the appropriate analyte working standard solution (for calibration standards and quality control samples) or 10 µL of 50:50 acetonitrile:water (for unknown samples).

  • Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Method

The following diagram outlines the instrumental setup:

G cluster_lcms LC-MS/MS System Configuration autosampler Autosampler (5 µL injection) hplc HPLC Pump (Gradient Elution) autosampler->hplc Sample column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) hplc->column Mobile Phase ms Tandem Mass Spectrometer (ESI+, MRM mode) column->ms Eluent data Data Acquisition System ms->data Signal

Caption: LC-MS/MS Instrumental Setup.

Table 1: LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B)
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
This compoundPrecursor Ion (m/z): 195.1, Product Ion (m/z): 165.1, Collision Energy: 15 eV
6,7-Dimethoxyisobenzofuran-1(3H)-one (IS)Precursor Ion (m/z): 195.1, Product Ion (m/z): 179.1, Collision Energy: 12 eV

Note: MS parameters may require optimization for different instrument models.

Bioanalytical Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4]

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterExperimentAcceptance Criteria
Selectivity Analysis of six different batches of blank human plasma to check for interferences at the retention times of the analyte and IS.No significant interfering peaks (>20% of the LLOQ for the analyte and >5% for the IS).
Linearity Analysis of a calibration curve with at least six non-zero concentrations over the expected range of the analyte in duplicate over three separate runs. The curve is constructed by plotting the peak area ratio (analyte/IS) versus the nominal concentration.The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy & Precision Analysis of quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in five replicates on three separate days.The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).
Matrix Effect Comparison of the peak response of the analyte in post-extraction spiked plasma from six different sources to the peak response of the analyte in a neat solution at low and high concentrations.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Comparison of the peak response of the analyte from pre-extraction spiked plasma samples to that of post-extraction spiked samples at three concentration levels (low, medium, and high).The recovery of the analyte and IS should be consistent and reproducible.
Stability Evaluation of the stability of the analyte in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. Post-preparative stability in the autosampler is also assessed.The mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

This application note describes a sensitive, selective, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time make this method suitable for high-throughput analysis. The method has been validated according to international guidelines and is demonstrated to be accurate and precise for its intended purpose in a research and drug development setting.

References

Introduction: From Structural Motif to a Gold-Standard Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Mycophenolic Acid: A Prototypical Chemical Probe for Interrogating Purine Metabolism

The isobenzofuranone structural motif, a fused benzene and furanone ring system, is a privileged scaffold found in numerous naturally occurring and synthetic compounds with diverse biological activities[1][2]. Molecules like 5,6-Dimethoxyisobenzofuran-1(3H)-one have emerged as interesting subjects of study due to their potential pro-apoptotic and enzyme-inhibiting properties[1][3]. However, to elevate such a molecule from a biologically active compound to a high-quality chemical probe , a rigorous and thorough validation of its mechanism, potency, and selectivity is required[4].

This guide uses Mycophenolic Acid (MPA) , a natural product originally isolated from Penicillium fungi, as a preeminent example of a validated chemical probe[5]. MPA is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in cellular metabolism[6][7]. Its well-defined mechanism of action and profound biological effects, particularly on the immune system, have made it an indispensable tool for researchers and a cornerstone of immunosuppressive therapy in clinical practice[5][6].

This document serves as a detailed application note for researchers, scientists, and drug development professionals, providing the scientific rationale and step-by-step protocols for using MPA to investigate the de novo pathway of guanine nucleotide synthesis.

Scientific Foundation: Mechanism of Action

To effectively use a chemical probe, one must understand its precise molecular interactions. MPA's primary mechanism is the targeted disruption of guanine nucleotide biosynthesis.

The Dual Pathways of Purine Synthesis Cells synthesize purine nucleotides, the building blocks of DNA and RNA, through two main routes:

  • De Novo Pathway: A multi-step process that builds purines from basic precursors like ribose-5-phosphate. The conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP) is the rate-limiting step, catalyzed by IMPDH[8][9].

  • Salvage Pathway: A recycling route that reclaims purine bases from the breakdown of nucleic acids.

Selective Inhibition of IMPDH by Mycophenolic Acid MPA is a non-competitive and reversible inhibitor of IMPDH[7][10]. By binding to a site distinct from the enzyme's active site, it induces a conformational change that halts the conversion of IMP to XMP[11]. This blockade has profound consequences:

  • Depletion of Guanine Nucleotides: The inhibition of IMPDH leads to a sharp decrease in the intracellular pool of guanosine monophosphate (GMP) and, subsequently, guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP)[7][11].

  • Lymphocyte-Specific Cytostasis: T and B lymphocytes are exceptionally dependent on the de novo pathway for their proliferation, as they have limited salvage pathway activity[5][6][12]. Consequently, MPA exerts a powerful cytostatic (growth-inhibiting) effect on these immune cells, preventing their clonal expansion in response to stimuli[7][13]. This selectivity is the basis for its use as an immunosuppressant[6]. Other cell types can compensate by using the salvage pathway and are thus less affected[5].

The specific inhibition of this metabolic node makes MPA an exemplary chemical probe for studying the roles of guanine nucleotide availability in immunology, oncology, and virology[9][11].

MPA_Mechanism cluster_pathway De Novo Purine Synthesis IMP Inosine-5'-Monophosphate (IMP) XMP Xanthosine-5'-Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine-5'-Monophosphate (GMP) XMP->GMP GMP Synthase GTP GTP / dGTP GMP->GTP DNA_RNA DNA & RNA Synthesis (Proliferation) GTP->DNA_RNA MPA Mycophenolic Acid (MPA) (Chemical Probe) MPA->XMP Non-competitive Inhibition

Figure 1. Mechanism of IMPDH inhibition by Mycophenolic Acid.

Application & Protocols

Protocol 1: Cellular Anti-Proliferation Assay with Guanosine Rescue

This protocol is designed to demonstrate the specific, on-target effect of MPA in a cellular context. The primary experiment measures the dose-dependent inhibition of lymphocyte proliferation. The secondary "rescue" experiment validates that this inhibition is due to guanine nucleotide depletion, a hallmark of a well-characterized chemical probe.

Objective: To determine the EC₅₀ (half-maximal effective concentration) of MPA on a lymphocyte cell line and to confirm the mechanism of action via guanosine rescue.

Materials:

  • Cell Line: Human T-lymphocyte cell line (e.g., MOLT-4 or Jurkat).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents:

    • Mycophenolic Acid (MPA), powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Guanosine

    • Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent (e.g., MTT, resazurin).

  • Equipment:

    • 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader (absorbance at 450 nm for CCK-8)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of MPA in DMSO. Store at -20°C.

    • Prepare a 10 mM stock solution of Guanosine in sterile water or PBS. Warm to dissolve and filter-sterilize. Store at -20°C.

    • Causality Insight: DMSO is used for its ability to dissolve hydrophobic compounds like MPA. The concentration is kept high to minimize the final DMSO percentage in the culture, which can be toxic to cells (typically kept below 0.5%).

  • Cell Seeding:

    • Culture and expand the lymphocyte cell line according to standard protocols.

    • Harvest cells during their logarithmic growth phase. Perform a cell count and assess viability (e.g., using trypan blue).

    • Seed the cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of culture medium[14].

  • Compound Treatment:

    • Prepare serial dilutions of MPA in culture medium from the 10 mM stock. A typical final concentration range would be 0.01 µM to 100 µM[14].

    • Plate 1 (EC₅₀ Determination): Add 100 µL of the MPA dilutions to the appropriate wells. Include "vehicle control" wells containing the highest concentration of DMSO used in the dilutions and "medium only" wells for background measurement.

    • Plate 2 (Rescue Experiment): Add MPA to a final concentration known to cause significant inhibition (e.g., 5-10x the expected EC₅₀). To a parallel set of wells, add the same concentration of MPA plus Guanosine (final concentration of ~100 µM).

    • Trustworthiness Insight: The rescue experiment is a critical control. If the inhibitory effect of MPA is specifically due to IMPDH blockade, supplying the downstream product (guanosine) should restore cell proliferation[15].

  • Incubation:

    • Incubate the plates for 48 to 72 hours in a humidified incubator[14].

  • Proliferation Measurement (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 2-4 hours, until a visible color change occurs in the control wells.

    • Measure the absorbance at 450 nm using a microplate reader[14].

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Calculate the percentage of proliferation relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • For the EC₅₀ plate, plot the percent proliferation against the log of MPA concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

    • For the rescue plate, compare the percent proliferation of cells treated with MPA alone versus those treated with MPA + Guanosine.

Workflow_Proliferation_Assay cluster_treatment Treatment Groups cluster_analysis Data Analysis start Isolate & Culture Lymphocytes seed Seed Cells in 96-Well Plate start->seed vehicle Vehicle Control (DMSO) seed->vehicle Add Treatments mpa_dose MPA Dose-Response (0.01-100 µM) seed->mpa_dose Add Treatments mpa_inhibit MPA High Dose seed->mpa_inhibit Add Treatments rescue MPA High Dose + Guanosine seed->rescue Add Treatments incubate Incubate 48-72 hours vehicle->incubate mpa_dose->incubate mpa_inhibit->incubate rescue->incubate add_cck8 Add CCK-8 Reagent & Incubate 2-4 hours incubate->add_cck8 read_plate Measure Absorbance (450 nm) add_cck8->read_plate calc_viability Calculate % Proliferation vs. Vehicle Control read_plate->calc_viability plot_ec50 Plot Dose-Response Curve & Determine EC₅₀ calc_viability->plot_ec50 compare_rescue Compare MPA vs. MPA + Guanosine calc_viability->compare_rescue

Figure 2. Workflow for cell proliferation assay and guanosine rescue.

Data Summary & Expected Outcomes

The following table summarizes typical parameters and expected results for the cell-based assay.

ParameterValue / RangeRationale & Expected Outcome
Cell Line Jurkat, MOLT-4Lymphocyte lineage; highly dependent on de novo purine synthesis.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a proliferative state but do not become over-confluent during the assay period.
MPA Conc. Range 0.01 µM - 100 µMSpans the typical range needed to observe a full dose-response curve.
Guanosine Conc. ~100 µMSufficient to replenish the depleted guanosine pool and "rescue" proliferation.
Incubation Time 48 - 72 hoursAllows for multiple cell divisions, making anti-proliferative effects clearly measurable.
Expected EC₅₀ 0.1 µM - 5 µMMPA is potent; the exact value will be cell-line dependent.
Expected Rescue >80% recoveryProliferation in the MPA + Guanosine group should be significantly higher than in the MPA only group, approaching vehicle control levels.

Therapeutic Drug Monitoring: A Clinical Application

The principles of using MPA as a chemical probe in the lab are directly translatable to its clinical use. Due to high inter-individual pharmacokinetic variability, Therapeutic Drug Monitoring (TDM) is often employed to optimize immunosuppressive therapy[16][17].

  • Objective: To maintain MPA trough concentrations within a specific therapeutic window (typically 1.0-3.5 µg/mL) to ensure efficacy while minimizing toxicity[17].

  • Methods: Assays used for TDM include High-Performance Liquid Chromatography (HPLC) and immunoassays[16][18][19]. HPLC is considered more specific, as some immunoassays can show cross-reactivity with the inactive glucuronide metabolite of MPA (MPAG)[16][19].

Conclusion

Mycophenolic Acid stands as an archetype of a successful chemical probe. Its high potency, well-defined molecular target (IMPDH), and clear, mechanistically-linked cellular phenotype (lymphocyte cytostasis) provide a powerful system for biological investigation. The protocols described herein, particularly the inclusion of a definitive on-target validation step like the guanosine rescue experiment, represent a robust framework for using MPA to probe the intricacies of purine metabolism. This approach not only facilitates fundamental research but also underscores the principles required to validate other potential chemical probes, including novel isobenzofuranone derivatives.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of 5,6-Dimethoxyisobenzofuran-1(3H)-one through High-Throughput Screening

This compound, a member of the phthalide class of compounds, has emerged as a molecule of significant interest in medicinal chemistry.[1] Found in various natural sources, this scaffold and its derivatives have demonstrated a wide array of biological activities, including enzyme inhibition.[2][3] High-throughput screening (HTS) offers a powerful platform to rapidly interrogate large chemical libraries and identify novel modulators of biological targets. This guide provides a comprehensive framework for designing and executing robust HTS campaigns to explore the therapeutic potential of this compound and related isobenzofuranones as enzyme inhibitors.

This document moves beyond a simple recitation of steps, delving into the rationale behind experimental design, potential pitfalls, and strategies for ensuring data integrity. Our focus is on providing a self-validating system of protocols that will empower researchers to confidently identify and advance promising lead compounds.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of the test compound is fundamental to assay design and data interpretation.

PropertyValue
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one
Synonyms 5,6-Dimethoxyphthalide
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
CAS Number 531-88-4

Strategic Considerations for HTS with Isobenzofuranones

The isobenzofuranone scaffold has been implicated as an inhibitor of several enzyme classes, making it a versatile starting point for drug discovery. This guide will focus on three well-validated enzyme targets amenable to HTS:

  • Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is a major strategy for treating hyperpigmentation disorders.[3]

  • Monoamine Oxidase (MAO): These enzymes are critical in the metabolism of neurotransmitters, and their inhibitors are used to treat depression and neurodegenerative diseases.[1]

  • Acetylcholinesterase (AChE): Inhibition of this enzyme is a primary therapeutic approach for Alzheimer's disease.[4][5]

Our protocols are designed to be adaptable, providing a foundation for screening this compound and other phthalide derivatives against these and other relevant enzyme targets.

Part 1: High-Throughput Screening for Tyrosinase Inhibitors

Principle of the Assay

This colorimetric assay is based on the oxidation of L-DOPA by mushroom tyrosinase to form dopachrome, a product with a strong absorbance at 475 nm. Inhibitors of tyrosinase will decrease the rate of dopachrome formation, leading to a reduced absorbance signal. This assay is readily adaptable to a 384-well format for HTS.[6][7]

Experimental Workflow: Tyrosinase Inhibition HTS

HTS_Workflow_Tyrosinase cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection & Analysis Compound_Prep Compound Dilution (this compound) Dispense_Compound Dispense Compound & Controls Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation (Tyrosinase, L-DOPA) Add_Enzyme Add Tyrosinase Reagent_Prep->Add_Enzyme Dispense_Compound->Add_Enzyme Preincubation Pre-incubation (10 min) Add_Enzyme->Preincubation Add_Substrate Add L-DOPA (Initiate Reaction) Preincubation->Add_Substrate Incubation Incubation (20-30 min) Add_Substrate->Incubation Read_Absorbance Read Absorbance (475 nm) Incubation->Read_Absorbance Data_Analysis Calculate % Inhibition & IC50 Values Read_Absorbance->Data_Analysis

Caption: High-throughput screening workflow for the identification of tyrosinase inhibitors.

Detailed Protocol: 384-Well Tyrosinase Inhibition Assay

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • DMSO

  • 384-well clear, flat-bottom microplates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and Kojic Acid in 100% DMSO.

    • Using an acoustic liquid handler or pin tool, transfer 50-100 nL of compound solutions and DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare a stock solution of tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

  • Assay Execution:

    • Add 10 µL of tyrosinase solution to all wells and mix.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of L-DOPA solution to all wells.

    • Incubate at 25°C for 20-30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 475 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Expanding the Target Scope - MAO and AChE Inhibition Assays

The versatility of the isobenzofuranone scaffold warrants investigation against other therapeutically relevant enzymes. The following are adaptable HTS protocols for monoamine oxidase (MAO) and acetylcholinesterase (AChE).

A. Monoamine Oxidase (MAO) Inhibition Assay (Fluorescence-Based)

Principle: This assay utilizes a fluorogenic substrate that, upon oxidation by MAO, produces a highly fluorescent product. A decrease in the fluorescent signal indicates inhibition of MAO activity. This one-step, homogeneous assay is well-suited for HTS.[8][9][10]

Detailed Protocol: 384-Well Fluorescence-Based MAO Inhibition Assay

Materials:

  • Human recombinant MAO-A or MAO-B

  • Fluorogenic MAO substrate (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • This compound

  • Clorgyline (MAO-A specific inhibitor) or Deprenyl (MAO-B specific inhibitor) as positive controls

  • Phosphate Buffer (50 mM, pH 7.4)

  • DMSO

  • 384-well black, flat-bottom microplates

Procedure:

  • Compound Plating: As described for the tyrosinase assay.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of MAO-A or MAO-B in phosphate buffer.

    • Prepare a detection mixture containing the fluorogenic substrate and HRP in phosphate buffer.

  • Assay Execution:

    • Add 10 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the detection mixture.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity (e.g., Ex/Em = 530/590 nm for Amplex Red).

    • Calculate percent inhibition and determine IC₅₀ values as previously described.

B. Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)

Principle: This assay is based on the Ellman's method.[11] AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), detectable at 412 nm.[6] A reduction in color development signifies AChE inhibition.

Detailed Protocol: 384-Well Colorimetric AChE Inhibition Assay

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Donepezil or Tacrine (Positive Controls)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DMSO

  • 384-well clear, flat-bottom microplates

Procedure:

  • Compound Plating: As described previously.

  • Reagent Preparation:

    • Prepare a solution of AChE in phosphate buffer.

    • Prepare a solution of ATCI and DTNB in phosphate buffer.

  • Assay Execution:

    • Add 10 µL of the AChE solution to each well.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the ATCI/DTNB solution.

    • Incubate for 10-20 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm.

    • Calculate percent inhibition and determine IC₅₀ values.

Part 3: Ensuring Data Integrity - De-risking Hits and Troubleshooting

A critical aspect of any HTS campaign is the rigorous validation of initial "hits" to eliminate false positives.[7] Isobenzofuranones, like many other chemical scaffolds, can potentially interfere with assay readouts.

Common Mechanisms of Assay Interference
  • Compound Aggregation: At high concentrations, some molecules form colloidal aggregates that can non-specifically inhibit enzymes.[12]

  • Fluorescence Interference: Compounds may be intrinsically fluorescent (autofluorescence) or quench the fluorescence of the reporter dye, leading to false positive or false negative results, respectively.[13]

Workflow for Hit Triage and Validation

Hit_Triage_Workflow Primary_Screen Primary HTS (e.g., Tyrosinase Assay) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Interference_Assays Interference Counter-Screens Hit_Confirmation->Interference_Assays Orthogonal_Assay Orthogonal Assay (Different Detection Method) Interference_Assays->Orthogonal_Assay Clean Hits SAR_Expansion Structure-Activity Relationship (SAR) Expansion Interference_Assays->SAR_Expansion Flag as Potential PAINS Orthogonal_Assay->SAR_Expansion Validated_Hit Validated Hit Series SAR_Expansion->Validated_Hit

Caption: A robust workflow for triaging and validating hits from a primary high-throughput screen.

Protocols for Counter-Screening

1. Detergent Counter-Screen for Aggregation

  • Objective: To determine if the inhibitory activity is due to compound aggregation.

  • Methodology: Re-run the primary assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[14]

  • Interpretation: A significant rightward shift in the IC₅₀ value in the presence of the detergent suggests that the compound's activity is likely due to aggregation.

2. Autofluorescence Counter-Screen

  • Objective: To identify compounds that are intrinsically fluorescent at the assay's emission wavelength.

  • Methodology: Prepare a plate with serial dilutions of the hit compound in assay buffer (without enzyme or substrate). Read the plate using the same excitation and emission wavelengths as the primary fluorescence-based assay.[14]

  • Interpretation: A significant signal above the background indicates autofluorescence, which may necessitate the use of an orthogonal assay with a different detection method.

Conclusion

This compound and its analogs represent a promising class of compounds for drug discovery. The application of well-designed and rigorously validated high-throughput screening assays is paramount to unlocking their therapeutic potential. By employing the detailed protocols and strategic workflows outlined in this guide, researchers can confidently identify and advance novel enzyme inhibitors, while minimizing the risk of pursuing misleading false positives. This approach, grounded in scientific integrity and practical experience, provides a solid foundation for successful HTS campaigns targeting the isobenzofuranone scaffold.

References

Application Notes & Protocols: Strategic Formulation of 5,6-Dimethoxyisobenzofuran-1(3H)-one for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulation Challenge

5,6-Dimethoxyisobenzofuran-1(3H)-one, a phthalide derivative also known as 5,6-Dimethoxyphthalide or Macconine, is a member of a class of compounds with demonstrated biological activities, including potential anticancer and neuroprotective effects[1][2][3]. As with many novel chemical entities (NCEs) in drug discovery, its progression from in vitro screening to in vivo animal studies is critically dependent on the development of a suitable formulation. The core challenge lies in ensuring adequate and consistent bioavailability to elicit a pharmacological response and obtain reliable pharmacokinetic (PK) and toxicological (Tox) data[4][5].

This compound's structure, featuring a fused benzofuranone system, suggests it is likely a lipophilic molecule with poor aqueous solubility[6][7]. Such characteristics place it in the Biopharmaceutics Classification System (BCS) Class II or IV, where absorption is limited by solubility rather than permeability[8][9]. Therefore, a "brute-force" approach of simply suspending the compound in saline is unlikely to yield meaningful or reproducible results.

These application notes provide a comprehensive, experience-driven guide for researchers to systematically approach the formulation of this compound. We will move beyond simple recipes to explain the causal logic behind vehicle selection and protocol design, enabling scientists to develop a robust, fit-for-purpose formulation for their specific animal model and study objectives.

Physicochemical Profile and Initial Assessment

A thorough understanding of the compound's properties is the foundation of any formulation strategy. While some data must be determined empirically, a summary of known and predicted properties provides a crucial starting point.

PropertyValue / Predicted ValueSource / Comment
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one[6][10]
Synonyms 5,6-Dimethoxyphthalide, Macconine[7]
Molecular Formula C₁₀H₁₀O₄[6][10]
Molecular Weight 194.18 g/mol [6][10]
Physical Form Solid, Pale Yellow / Colorless Crystals[7][10]
Melting Point ~142-157 °C[7][10]
Calculated logP 1.3[6]
Aqueous Solubility Predicted to be lowBased on high logP and crystalline structure. Must be experimentally verified.

The calculated logP of 1.3 indicates lipophilicity, and the solid, crystalline nature suggests that significant energy will be required to break the crystal lattice for dissolution, a characteristic of so-called "brick-dust" molecules[9]. The primary directive is therefore to overcome this poor aqueous solubility.

Formulation Development Workflow: A Decision-Making Framework

The selection of a formulation strategy is not arbitrary but follows a logical progression based on the required dose, the compound's measured solubility, and the study's duration and objective. The following workflow provides a systematic approach.

Formulation_Workflow start Start: Define Target Dose (mg/kg) and Study Type (e.g., PK, PD, Tox) solubility_screen Step 1: Perform Kinetic Solubility Screen in Common Vehicles start->solubility_screen is_soluble Is Target Concentration Achieved in a Simple Vehicle? solubility_screen->is_soluble solution_form Pursue Solution Formulation (e.g., Co-solvent, pH adjustment) is_soluble->solution_form  Yes suspension_form Pursue Suspension Formulation is_soluble->suspension_form No   final_qc Final QC: - Concentration Verification - Homogeneity - Stability solution_form->final_qc simple_suspension Step 2a: Develop Simple Suspension (e.g., 0.5% CMC, 0.2% Tween 80) suspension_form->simple_suspension check_stability Is Suspension Homogeneous and Stable for Dosing Period? simple_suspension->check_stability proceed_dosing Proceed to In Vivo Study check_stability->proceed_dosing  Yes advanced_form Step 2b: Explore Advanced Formulations check_stability->advanced_form No   lipid_form Lipid-Based Systems (e.g., SEDDS, Oil Solution) advanced_form->lipid_form nano_form Particle Size Reduction (e.g., Nanosuspension) advanced_form->nano_form lipid_form->final_qc nano_form->final_qc final_qc->proceed_dosing

Caption: Formulation development decision tree.

Vehicle and Excipient Selection for Rodent Studies

The choice of excipients is a balance between enhancing solubility/stability and ensuring animal safety and tolerability. The vehicle should be inert and not interfere with the compound's pharmacology or the study's endpoints[11][12]. For early discovery studies, simple, well-characterized vehicles are preferred[4][13].

Table of Common Excipients for Oral Formulation in Rodents:

Excipient ClassExample(s)Role / PurposeKey Considerations
Aqueous Vehicles Saline, Water, 5% DextrosePrimary diluentOnly for soluble compounds or as a base for suspensions.
Suspending Agents Methylcellulose (MC), Carboxymethylcellulose (CMC)Increase viscosity to prevent particle settling.0.5% - 1.0% w/v is a common starting point. High viscosity can make gavage difficult.
Wetting Agents / Surfactants Tween® 80, Poloxamer 188Reduce surface tension of drug particles to improve dispersion in aqueous media.Typically used at low concentrations (0.1% - 0.5%). Can impact gut permeability and P-gp function[14].
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)Water-miscible organic solvents that increase solubility.Can cause GI distress or neuromotor toxicity at high concentrations[12][15]. Use the minimum amount necessary.
Lipid Vehicles Corn Oil, Sesame Oil, Medium-Chain Triglycerides (MCT)Solubilizer for highly lipophilic compounds.Can enhance lymphatic absorption but may impact metabolic studies[12]. Must be well-tolerated.

Detailed Formulation Protocols

Prerequisite: All protocols require the use of a calibrated analytical balance, appropriate personal protective equipment (PPE), and sterile equipment. Formulations for parenteral routes must be sterile and tested for endotoxins[13][16].

Protocol 1: Simple Aqueous Suspension (Target: 10 mg/mL)

This is the most common starting point for poorly soluble compounds intended for oral administration. The goal is a uniform, easily re-suspendable, and physically stable formulation.

Rationale: Suspending the drug as fine particles in a viscous aqueous vehicle is a straightforward method to enable oral dosing. A wetting agent is crucial to ensure drug particles are properly dispersed in the aqueous phase rather than clumping together.

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), sodium salt

  • Tween® 80

  • Purified Water

  • Mortar and pestle

  • Glass beaker and magnetic stirrer

Step-by-Step Methodology:

  • Prepare the Vehicle:

    • To a beaker with ~90% of the final required volume of purified water, slowly add 0.5% w/v of CMC while stirring vigorously to create a vortex. (e.g., for a 50 mL batch, add 0.25 g of CMC to 45 mL of water).

    • Continue stirring until the CMC is fully hydrated and the solution is clear and viscous. This may take 30-60 minutes.

    • Add 0.2% w/v of Tween® 80 to the CMC solution and stir until dissolved (e.g., 0.1 g for a 50 mL batch).

  • Prepare the Drug Powder:

    • Weigh the required amount of this compound (e.g., 500 mg for a 50 mL batch to get 10 mg/mL).

    • Place the powder into a clean, dry mortar.

  • Create the Paste (Wetting Step):

    • Add a small volume (a few drops) of the prepared vehicle to the drug powder in the mortar.

    • Triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure each particle is wetted and to prevent clumping.

  • Formulate the Suspension:

    • Gradually add the remaining vehicle to the mortar while continuously stirring and mixing.

    • Once fully mixed, transfer the contents to a final measuring container (e.g., graduated cylinder or volumetric flask).

    • Rinse the mortar and pestle with a small amount of vehicle and add it to the final container to ensure a complete transfer of the drug.

    • QS (add a sufficient quantity) to the final volume with the vehicle and mix thoroughly.

  • Homogenization:

    • Stir the final suspension with a magnetic stirrer for at least 30 minutes before use. For long-term studies, a high-shear homogenizer may be required to reduce particle size and improve stability.

Quality Control:

  • Visual Inspection: The suspension should appear uniform with no large clumps. Particles should settle slowly and be easily re-suspended upon gentle inversion.

  • pH Check: The pH should be recorded and remain consistent between batches. A pH between 5 and 9 is generally recommended for oral formulations[16].

  • Dose Withdrawal Uniformity: Before the first dose, and periodically, withdraw a sample from the top and bottom of the container (after mixing) to verify concentration uniformity via an analytical method (e.g., HPLC).

Protocol 2: Co-Solvent Solution (Target: 10 mg/mL)

This approach is used when the compound has sufficient solubility in a water-miscible organic solvent, and the final formulation remains a clear solution upon dilution.

Rationale: Co-solvents like PEG 400 can disrupt water's hydrogen bonding network, creating a more favorable environment for dissolving lipophilic compounds. However, the concentration of the organic solvent must be minimized to avoid toxicity[12][15].

Materials:

  • This compound powder

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Glass vial and magnetic stirrer

Step-by-Step Methodology:

  • Solubilization:

    • Weigh the required amount of this compound and place it in a glass vial.

    • Add the minimum volume of PEG 400 required to fully dissolve the compound. This should be determined during the initial solubility screen. For example, start with 30% of the final volume (e.g., for a 10 mL batch, add 3 mL of PEG 400).

    • Vortex or sonicate gently until the compound is completely dissolved and the solution is clear.

  • Dilution:

    • Slowly add saline dropwise while stirring continuously. This is a critical step, as rapid addition can cause the drug to "crash out" or precipitate.

    • Observe the solution carefully for any signs of cloudiness or precipitation.

    • QS to the final volume with saline.

Quality Control:

  • Clarity: The final formulation must be a clear, particle-free solution.

  • Precipitation Check: Place a small aliquot of the formulation into a separate vial and observe for 24 hours at room temperature and 4°C to check for delayed precipitation.

  • In Vitro Plasma Precipitation: Add a few drops of the formulation to animal plasma to check if the drug remains in solution upon injection into the bloodstream, which is particularly relevant for IV formulations[16].

Quality Control and Stability Assessment

A formulation is only as good as its stability and consistency. Every new formulation must be validated.

QC_Workflow prep Formulation Prepared visual Visual Inspection (Clarity / Homogeneity) prep->visual ph pH Measurement visual->ph fail Reformulate visual->fail Fails conc Concentration Verification (e.g., HPLC-UV) ph->conc stability Stability Assessment conc->stability conc->fail Fails short_term Short-Term (Bench-top, Dosing Duration) stability->short_term long_term Long-Term (Accelerated / Refrigerated) stability->long_term pass Formulation Approved for In Vivo Use short_term->pass long_term->pass

Caption: Quality control workflow for preclinical formulations.

  • Short-Term Stability: The formulation must be stable for the duration of the dosing period under the conditions of use (e.g., on the benchtop, with continuous stirring).

  • Concentration Verification: The concentration should be confirmed to be within ±10% of the target concentration. For GLP studies, this is a mandatory requirement[13].

Considerations for Animal Administration

  • Dosing Volume: The volume administered must be appropriate for the species to avoid distress and ensure accurate delivery.

    • Mouse (Oral Gavage): 5-10 mL/kg

    • Rat (Oral Gavage): 5-10 mL/kg

  • Route of Administration: The intended clinical route should be mimicked in preclinical studies where possible[13]. For oral administration, gavage is common, but voluntary administration in a palatable formulation can reduce stress[17].

  • Animal Welfare: Observe animals closely after dosing for any adverse reactions related to the formulation, such as GI distress or lethargy, which could be caused by the excipients themselves[11].

Troubleshooting Common Formulation Issues

IssuePotential CauseSuggested Solution
Drug powder clumps / won't wet High surface tension; insufficient wetting agent.Increase concentration of wetting agent (e.g., Tween 80 to 0.5%). Ensure a smooth paste is formed before dilution.
Suspension settles too quickly Insufficient viscosity; large particle size.Increase concentration of suspending agent (e.g., CMC to 1.0%). Consider particle size reduction via micronization or nanosuspension techniques[8][9].
Drug precipitates from co-solvent mix Exceeded solubility limit upon dilution.Increase the proportion of the co-solvent (e.g., move from 30% to 40% PEG 400), but be mindful of tolerability limits. Alternatively, switch to a suspension.
High viscosity makes dosing difficult Excessive concentration of suspending agent.Reduce the concentration of CMC or MC. Ensure the gavage needle gauge is appropriate for the formulation's viscosity.

References

Application Note: A Multi-faceted Approach to the Analytical Characterization of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Characterization

5,6-Dimethoxyisobenzofuran-1(3H)-one, also known as 5,6-dimethoxyphthalide, is a member of the isobenzofuranone family of organic compounds.[1][2] This molecule is not merely a synthetic curiosity; it is a naturally occurring compound found in fungal species like Pleurotus eryngii (king oyster mushroom) and serves as a valuable lactone building block in medicinal and organic chemistry.[3] Its structural core is a key precursor in the synthesis of complex pharmacologically active compounds, including aristolactam and aporphine alkaloids.[3]

Given its role as a critical intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount for any downstream application, be it in drug development, natural product synthesis, or materials science. This guide provides a detailed framework of analytical methodologies designed to deliver a comprehensive characterization of this compound, ensuring data integrity and reproducibility for researchers and drug development professionals.

The protocols herein are designed as a self-validating system, where the orthogonal data from spectroscopic and chromatographic techniques converge to provide a high-confidence profile of the compound's identity, structure, and purity.

Physicochemical Profile

A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. These properties inform decisions on solvent selection, chromatographic conditions, and sample handling.

PropertyValueSource
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one[4]
Synonyms 5,6-Dimethoxyphthalide, Metameconine[4]
CAS Number 531-88-4[1][4]
Molecular Formula C₁₀H₁₀O₄[1][4][5]
Molecular Weight 194.18 g/mol [1][4][5]
Appearance Colorless crystals[1]
Melting Point 142-144 °C[1]

Structural Elucidation: A Spectroscopic Toolkit

Spectroscopy is the cornerstone of structural characterization. The following methods provide complementary information to build a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a molecule like this compound, with its distinct aromatic, methoxy, and methylene groups, NMR provides an unambiguous fingerprint.

Expected Spectroscopic Data:

TechniqueNucleusExpected Chemical Shifts (δ, ppm)Rationale
¹H NMR Protons~ 7.23 (s, 1H), ~ 7.15 (s, 1H)The two aromatic protons are in different environments and appear as singlets due to a lack of adjacent protons.
~ 5.29 (s, 2H)The two methylene protons (-CH₂-) of the furanone ring are chemically equivalent, resulting in a singlet.
~ 3.95 (s, 3H), ~ 3.92 (s, 3H)The two methoxy groups (-OCH₃) are distinct and each appears as a sharp singlet.
¹³C NMR Carbons~ 171.1Lactone carbonyl carbon (C=O).
~ 152.0, 148.5, 129.8, 122.1, 108.9, 106.5Aromatic carbons.
~ 69.8Methylene carbon (-CH₂-).
~ 56.4, 56.3The two methoxy carbons (-OCH₃).

Note: Data is based on typical values reported in CDCl₃ solvent.[1]

Protocol: NMR Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

Mass Spectrometry (MS)

Causality: MS is essential for confirming the molecular weight of the compound, which in turn validates its molecular formula. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high precision. Fragmentation patterns can offer additional structural clues.

Protocol: MS Analysis (ESI-QTOF)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or coupled with an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The time-of-flight (TOF) analyzer provides high mass accuracy.

  • Data Analysis: Identify the molecular ion peak. Common adducts in ESI include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Expected Results:

  • Molecular Ion (calc.): 194.0579 g/mol for C₁₀H₁₀O₄.[4]

  • [M+H]⁺: m/z 195.0652

  • [M+Na]⁺: m/z 217.0471[1][6]

  • Key Fragment (GC-MS): A top peak at m/z 165 is commonly observed, corresponding to the loss of an ethyl group or rearrangement.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the most prominent feature will be the lactone carbonyl group.

Protocol: FTIR Analysis (KBr Pellet)

  • Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar to a fine powder.

  • Pressing: Press the powder into a thin, transparent pellet using a hydraulic press.

  • Analysis: Place the pellet in the spectrometer and acquire the spectrum.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~ 1736-1760 C=O (Lactone) Stretch (Strong)
~ 3000-2850C-H (Aromatic/Aliphatic)Stretch
~ 1600, 1480C=CAromatic Ring Stretch
~ 1260, 1030C-OStretch

Note: The lactone carbonyl stretch is the most characteristic peak.[1][7]

Purity Assessment and Quantification: Chromatographic Methods

While spectroscopy confirms structure, chromatography is essential for determining purity.

Thin-Layer Chromatography (TLC)

Causality: TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress and for assessing the purity of column chromatography fractions. Its simplicity and speed make it ideal for initial screening.

Protocol: TLC Analysis

  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve an optimal Rƒ value.

  • Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). A single spot indicates a high likelihood of purity.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products with high resolution and sensitivity. A UV detector is suitable as the molecule contains a chromophore.

Protocol: Reverse-Phase HPLC Method for Purity Analysis

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmThe C18 stationary phase provides good retention for this moderately polar compound.
Mobile Phase A: Water; B: Acetonitrile (or Methanol)A standard reverse-phase solvent system.
Gradient Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, return to 40% B.A gradient ensures elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 260 nmThe aromatic system provides strong UV absorbance.[8]
Injection Vol. 10 µLStandard injection volume.
Sample Prep. Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~0.5 mg/mL.Ensures solubility and compatibility with the mobile phase.

System Suitability:

  • Purity: A pure sample should yield a single major peak. Purity is calculated by area percent.

  • Reproducibility: Multiple injections should show a relative standard deviation (RSD) of <1.0% for retention time and peak area.

Integrated Analytical Workflow

The true power of these methods is realized when they are integrated into a logical workflow, from synthesis to final product verification. The most common synthesis involves the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[3][7]

G cluster_0 Synthesis & Purification cluster_1 Characterization & Quality Control synthesis Synthesis: Acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride workup Work-up & Recrystallization synthesis->workup tlc TLC Monitoring synthesis->tlc Reaction Monitoring purified_product Purified Product workup->purified_product Purified Crystals tlc->synthesis Feedback nmr NMR (¹H, ¹³C) Structure Confirmation purified_product->nmr ms MS MW Confirmation purified_product->ms ftir FTIR Functional Groups purified_product->ftir hplc HPLC Purity Assay (>98%) purified_product->hplc final_report Certificate of Analysis nmr->final_report ms->final_report ftir->final_report hplc->final_report

Caption: Integrated workflow from synthesis to final characterization.

This workflow demonstrates a robust quality control process. TLC monitors the conversion of starting material to the product.[3] After purification, a battery of spectroscopic tests (NMR, MS, FTIR) confirms the chemical identity, and the HPLC method provides a definitive, quantitative measure of purity.

Conclusion

The analytical characterization of this compound requires a multi-technique approach. By systematically applying NMR for structural elucidation, mass spectrometry for molecular weight confirmation, FTIR for functional group identification, and HPLC for purity assessment, researchers can ensure the quality and integrity of this important chemical building block. The protocols and expected outcomes detailed in this application note provide a comprehensive and reliable framework for scientists in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one (also known as 5,6-dimethoxyphthalide). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable lactone building block. As a key precursor in the synthesis of complex natural products like aristolactam and aporphine alkaloids, optimizing its yield and purity is critical.[1]

This document moves beyond a simple protocol, offering in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot effectively and improve your synthetic outcomes.

Overview of the Primary Synthetic Route

The most common and reliable laboratory-scale synthesis of this compound involves the acid-catalyzed intramolecular cyclization (a reductive cyclization/lactonization) of 4,5-dimethoxyphthalic anhydride.[1][2] Acetic anhydride often serves as both the solvent and a reducing agent in this transformation, which is catalyzed by a strong acid like concentrated sulfuric acid.

Below is a general workflow for this synthesis.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Combine 4,5-dimethoxyphthalic anhydride and acetic anhydride B Slowly add catalytic H₂SO₄ (1-2 mol%) with stirring A->B C Heat mixture to 80-100 °C for 4-6 hours B->C D Monitor reaction progress by TLC C->D E Cool to room temperature D->E F Pour into ice-cold water to precipitate crude product E->F G Collect solid by vacuum filtration F->G H Wash with cold water G->H I Recrystallize crude product from ethanol H->I J Dry purified crystals under vacuum I->J K K J->K Final Product: This compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Significantly Low Yield (<50%)

Question: My final yield of purified product is consistently below 50%, much lower than the expected 68-72%.[1][2] What are the likely causes and how can I fix this?

Answer: Low yield is the most common issue and can stem from several factors. Let's break down the possibilities systematically.

G node_A {Low Yield Detected (<50%)} node_B Problem Area: Reaction Incomplete Conversion Side Reactions/Degradation node_A:f0->node_B:f0 Analyze Reaction node_C Problem Area: Work-up/Purification Product Loss During Precipitation Product Loss During Recrystallization node_A:f0->node_C:f0 Analyze Post-Reaction node_D Solution: • Verify reaction time (4-6h) • Check temperature (80-100°C) • Confirm catalyst amount (1-2 mol%) • Monitor with TLC until SM is consumed node_B:f1->node_D If TLC shows starting material node_E node_E node_B:f2->node_E If TLC shows many side spots node_F Solution: • Use ice-cold water for precipitation • Ensure sufficient precipitation time • Avoid excessive washing node_C:f1->node_F If filtrate is cloudy or product is soluble node_G Solution: • Use minimal hot ethanol for dissolution • Cool slowly to maximize crystal growth • Wash crystals with minimal cold ethanol node_C:f2->node_G If yield drops significantly after purification

Caption: Troubleshooting decision tree for low product yield.

Detailed Analysis & Solutions:

  • Incomplete Reaction: The conversion of the starting anhydride to the phthalide is not instantaneous.

    • Causality: Insufficient reaction time, incorrect temperature, or inadequate catalysis can lead to unreacted starting material. The reaction requires overcoming an activation energy barrier for the intramolecular cyclization to occur.

    • Solution:

      • Monitor with TLC: Develop a TLC system (e.g., 3:7 Ethyl Acetate:Hexane) to track the disappearance of the starting material spot. The product is more polar than the starting anhydride.

      • Verify Conditions: Ensure the reaction is maintained at the recommended 80-100 °C for the full 4-6 hours.[1][2] Use a calibrated thermometer and an oil bath for stable heating.

      • Catalyst Amount: The concentration of H₂SO₄ is critical. Too little will result in a sluggish reaction. Ensure you are adding 1-2 mol% relative to the starting anhydride.[1]

  • Side Reactions or Degradation: The combination of strong acid and heat can sometimes lead to unwanted side products.

    • Causality: While this specific reaction is generally clean, the presence of water can lead to the hydrolysis of anhydrides. Furthermore, prolonged exposure to high temperatures or excessive acid could potentially lead to charring or other degradation pathways.

    • Solution:

      • Anhydrous Conditions: Use freshly opened or properly stored acetic anhydride. While not strictly necessary to run under an inert atmosphere, minimizing exposure to ambient moisture is good practice.

      • Temperature Control: Do not exceed 100 °C, as this can promote degradation.

  • Loss During Work-up and Purification: Significant product can be lost during the isolation and purification steps.

    • Causality: The product has some solubility in water, especially if the water is not sufficiently cold. During recrystallization, using too much solvent or washing with room-temperature solvent will dissolve a substantial portion of your product.

    • Solution:

      • Precipitation: Pour the reaction mixture into a vigorously stirred beaker of ice-cold water. This rapid cooling and dilution maximizes the precipitation of the organic product.

      • Recrystallization: This is the most common step for yield loss.

        • Use the minimum amount of hot ethanol required to dissolve the crude solid.

        • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals.

        • Wash the filtered crystals with a small amount of ice-cold ethanol to remove surface impurities without dissolving the product.

Issue 2: The Product is Oily or Fails to Crystallize

Question: After pouring my reaction into water, I get a sticky oil instead of a filterable solid. What's wrong?

Answer: The formation of an oil or "oiling out" is typically due to the presence of impurities that depress the melting point of the crude product mixture or the product precipitating from solution at a temperature above its melting point.

Detailed Analysis & Solutions:

  • Impurity-Driven Melting Point Depression:

    • Causality: Unreacted starting material or soluble side products can act as a solvent for your desired product, preventing it from solidifying.

    • Solution:

      • Scratching: Try scratching the inside of the flask at the oil-water interface with a glass rod. This can provide a nucleation site to induce crystallization.

      • Seed Crystals: If you have a small amount of pure product from a previous batch, add a tiny crystal to the oil.

      • Extraction: If crystallization fails, perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize residual acid), then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be more amenable to recrystallization.

Issue 3: Product is Colored (Yellow/Brown) After Purification

Question: My final product is off-white or yellowish, not the reported colorless crystals.[1][2] How can I decolorize it?

Answer: Color is a clear indication of impurities, often resulting from minor degradation or charring during the reaction.

Detailed Analysis & Solutions:

  • Charring/Degradation:

    • Causality: Localized overheating or a slightly excessive amount of sulfuric acid can cause some of the organic material to decompose into colored, often polymeric, impurities.

    • Solution:

      • Activated Charcoal: During the recrystallization step, after dissolving the crude product in hot ethanol, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities.

      • Hot Filtration: Perform a hot filtration through a fluted filter paper or a small plug of Celite in a Hirsch funnel to remove the charcoal. Be quick to prevent the product from crystallizing prematurely in the funnel.

      • Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool as described previously.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Acetic anhydride (reagent grade)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dimethoxyphthalic anhydride (1.0 eq) and acetic anhydride (5-10 mL per gram of starting material).

  • Catalyst Addition: With vigorous stirring, slowly add concentrated sulfuric acid (1-2 mol% relative to the anhydride) to the mixture.[1][2]

  • Reaction: Heat the mixture in an oil bath to 90 °C and maintain this temperature for 5 hours. Monitor the reaction's completion by TLC (e.g., 3:7 Ethyl Acetate:Hexane).

  • Work-up: After the reaction is complete (starting material is consumed), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of ice and water (approx. 50 mL per gram of starting material). A white precipitate should form.

  • Isolation: Continue stirring for 15-20 minutes in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with several portions of cold deionized water.

  • Purification: Transfer the crude solid to a clean flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. If the solution is colored, this is the point to add activated charcoal and perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature, then place in an ice bath for at least 30 minutes.

  • Final Product: Collect the pure, colorless crystals by vacuum filtration, washing with a small amount of ice-cold ethanol. Dry the product under vacuum.

Data Summary
ParameterRecommended ValueRationale
Starting Material 4,5-Dimethoxyphthalic anhydridePrecursor for the lactone ring.
Solvent/Reagent Acetic anhydrideServes as both solvent and reducing agent.
Catalyst Conc. H₂SO₄ (1-2 mol%)Catalyzes the intramolecular cyclization.[1][2]
Temperature 80-100 °CProvides sufficient energy for the reaction without causing significant degradation.[1][2]
Time 4-6 hoursTypical time required for complete conversion.[1][2]
Expected Yield 68-72%Published typical yield for this procedure.[1][2]
Purification Recrystallization from ethanolEffective method for removing soluble impurities.[2]
Melting Point 142-144 °CKey indicator of purity.[2]

Frequently Asked Questions (FAQs)

Q1: Can I use a different acid catalyst?

  • A1: While sulfuric acid is most commonly reported, other strong protic acids like methanesulfonic acid could potentially work. However, this would require optimization. Lewis acids are generally not effective for this specific transformation. Stick with H₂SO₄ for reliable results as per established protocols.[1][2]

Q2: Is it possible to scale up this reaction?

  • A2: Yes, this reaction is scalable. When scaling up, pay close attention to heat management. The initial addition of sulfuric acid is exothermic. Ensure efficient stirring and controlled heating to maintain an even temperature throughout the larger reaction volume.

Q3: What are the key characterization peaks I should look for?

  • A3: For the final product, you should expect to see:

    • ¹H NMR (CDCl₃): Two singlets for the aromatic protons (~7.1-7.2 ppm), a singlet for the benzylic CH₂ group (~5.3 ppm), and two singlets for the two methoxy groups (~3.9 ppm).[2]

    • FTIR (KBr): A strong carbonyl (lactone) stretch around 1736 cm⁻¹.[2]

Q4: How should I dispose of the waste from this reaction?

  • A4: The aqueous filtrate from the work-up will be acidic. It should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to your institution's guidelines. The ethanol filtrate from recrystallization and any organic waste should be collected in a designated non-halogenated organic waste container.

References

troubleshooting 5,6-Dimethoxyisobenzofuran-1(3H)-one solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-Dimethoxyisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical steps to ensure the successful use of this compound in your research.

Introduction to this compound

This compound, also known as 5,6-dimethoxyphthalide, is a member of the isobenzofuranone family.[1] It is a polycyclic aromatic compound with a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[2][3] This compound is found naturally in some fungal species and has garnered significant interest for its potential as a versatile building block in organic synthesis and for its diverse biological activities, including anticancer, antidepressant, and neuroprotective properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, which includes a moderately polar lactone ring and two methoxy groups on an aromatic ring, this compound is a sparingly soluble compound in aqueous solutions. Its computed XLogP3 value of 1.3 suggests it is not excessively lipophilic.[2] Practical experience from synthesis and biological studies indicates good solubility in polar aprotic organic solvents.

Key takeaway: Expect poor solubility in water and better solubility in organic solvents.

Q2: I am having trouble dissolving the compound for my experiment. What solvent should I use to prepare a stock solution?

For most biological and in-vitro applications, preparing a concentrated stock solution in an appropriate organic solvent is the recommended first step.

Recommended Solvents for Stock Solutions:

SolventTypeRationale for Use
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing agent for a wide range of organic compounds. Commonly used for preparing stock solutions for cell-based assays.
Dimethyl Formamide (DMF) Polar AproticSimilar to DMSO, it is a good solvent for many organic compounds.
Ethanol Polar ProticThe compound is recrystallized from ethanol during its synthesis, indicating good solubility at elevated temperatures and moderate solubility at room temperature.[3]
Acetone Polar AproticThe related compound, phthalimide, shows high solubility in acetone.[4][5][6] This suggests this compound may also be soluble in acetone.
Ethyl Acetate Moderately PolarPhthalimide also exhibits good solubility in ethyl acetate.[4][5][6]

Experimental Protocol: Preparing a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add a small volume of your chosen organic solvent (e.g., DMSO) to the solid.

  • Dissolution: Vortex or gently agitate the mixture until the solid is completely dissolved. Gentle warming (to 37°C) can be employed to aid dissolution, but be cautious of potential compound degradation at higher temperatures.

  • Storage: Store the stock solution at -20°C or -80°C to maintain stability. Ensure the container is tightly sealed to prevent solvent evaporation and water absorption, especially with DMSO.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. How can I prevent this?

This is a common issue when diluting a compound from a highly soluble organic stock into a less favorable aqueous environment. The key is to avoid shocking the compound out of solution.

Troubleshooting Workflow for Aqueous Dilution:

Caption: Troubleshooting workflow for aqueous dilution.

Q4: I need to use the compound in an animal study. How can I formulate it for in-vivo administration?

Formulating a poorly water-soluble compound for in-vivo use requires careful consideration of the route of administration and potential toxicity of the vehicle.

Common Formulation Strategies:

Formulation VehicleComponentsConsiderations
Co-solvent System DMSO, Ethanol, Polyethylene Glycol (PEG), Propylene Glycol (PG)A mixture of solvents can enhance solubility. A common combination is DMSO:PEG:Saline. The final concentration of organic solvents should be minimized to avoid toxicity.
Surfactant-based Tween® 80, Cremophor® ELThese can form micelles that encapsulate the compound, increasing its apparent aqueous solubility.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrins have a hydrophobic core and a hydrophilic exterior, which can encapsulate non-polar compounds and increase their water solubility.

Experimental Protocol: Preparing a Formulation with HP-β-CD

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in sterile water or saline to the desired concentration (e.g., 20-40% w/v).

  • Add Compound: Add the this compound to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture for several hours at room temperature or with gentle heating to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.

  • Verification: It is advisable to determine the concentration of the dissolved compound in the final formulation using a validated analytical method like HPLC.

Q5: Is this compound stable in solution?

The lactone functional group in the molecule can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.

Recommendations for Stability:

  • pH: Prepare aqueous solutions in buffers with a neutral or slightly acidic pH (pH 6-7.4). Avoid highly alkaline conditions.

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C). For working solutions, prepare them fresh before each experiment.

  • Light: Protect solutions from direct light, as aromatic compounds can be light-sensitive.

Logical Relationship of Factors Affecting Solubility and Stability:

G cluster_compound Compound Properties cluster_factors Influencing Factors cluster_outcomes Experimental Outcomes Compound This compound (Solid, Crystalline) Solubility Solubility (Dissolved State) Compound->Solubility is dissolved in Solvent Solvent Choice (Polarity, Protic/Aprotic) Solvent->Solubility determines Temperature Temperature Temperature->Solubility affects (generally increases) pH pH Stability Stability (Chemical Integrity) pH->Stability affects (hydrolysis) Solubility->Stability can influence

References

Technical Support Center: Synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a valuable intermediate in the synthesis of complex natural products and pharmacologically active compounds.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed protocols, and mechanistic insights to ensure a successful and reproducible synthesis.

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common route involving the reduction of 4,5-dimethoxyphthalic anhydride.

Q1: My reaction yield is significantly lower than the expected 68-72%. What are the likely causes and how can I improve it?

Low yield is a frequent issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Incomplete Reaction: The reduction of the anhydride to the lactone may not have gone to completion.

    • Solution: Ensure the reaction is stirred efficiently for the recommended 4-6 hours at the specified temperature of 80-100 °C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material. If the reaction stalls, a small, fresh portion of the reducing agent can be added, but be cautious of over-reduction.

  • Sub-optimal Quality of Starting Material: The purity of 4,5-dimethoxyphthalic anhydride is critical. Impurities can interfere with the reaction.

    • Solution: Ensure the 4,5-dimethoxyphthalic anhydride is pure and dry. If synthesized in-house, ensure it has been properly purified, for instance by column chromatography, and characterized before use.[3]

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Solution: The primary side reaction of concern is the over-reduction of the desired lactone to the corresponding diol. While sodium borohydride is generally selective for the anhydride over the lactone, prolonged reaction times or excessive amounts of the reducing agent can lead to this byproduct. Careful monitoring of the reaction by TLC is essential to stop the reaction once the starting material is consumed. Another potential side reaction, especially under harsh acidic conditions or high temperatures during the synthesis of the starting material, is the demethylation of the methoxy groups.[3]

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps.

    • Solution: During the aqueous work-up, ensure the pH is carefully adjusted to precipitate the crude product fully. When washing the crude product, use cold water to minimize its solubility.[2] For recrystallization, use a minimal amount of hot ethanol to dissolve the crude product to ensure maximum recovery upon cooling.

Q2: I'm observing an unexpected byproduct in my final product. What could it be and how can I prevent its formation?

The presence of unexpected byproducts can complicate purification and affect the purity of the final compound.

Potential Byproducts & Prevention:

  • 4,5-Dimethoxy-2-(hydroxymethyl)benzoic acid: This is the product of incomplete cyclization or hydrolysis of the lactone ring.

    • Prevention: Ensure anhydrous conditions during the reduction step. During the work-up, avoid prolonged exposure to strongly basic or acidic conditions which can promote hydrolysis of the lactone.

  • Over-reduction Product (1,2-bis(hydroxymethyl)-4,5-dimethoxybenzene): As mentioned previously, this diol can form if the reaction is left for too long or if an excess of the reducing agent is used.

    • Prevention: Monitor the reaction closely by TLC and quench the reaction as soon as the starting anhydride is consumed. Use the stoichiometric amount of sodium borohydride as recommended in the protocol.

  • Isomeric Phthalide: In the reduction of substituted phthalic anhydrides, the hydride can attack either of the two carbonyl groups. In the case of 4,5-dimethoxyphthalic anhydride, the electronic effects of the methoxy groups can influence the regioselectivity of the hydride attack.[3][4] While the desired 5,6-dimethoxy isomer is the major product, the formation of the 4,5-dimethoxy isomer is a possibility.

    • Prevention: The regioselectivity is often dictated by the reaction conditions and the nature of the substituents. Sticking to established protocols is the best way to favor the formation of the desired isomer. Careful purification by recrystallization or chromatography may be necessary to separate the isomers.

Q3: The purification of the crude product by recrystallization is proving difficult. What are some alternative purification strategies?

While recrystallization from ethanol is the most commonly reported method for purifying this compound,[2] some impurities may co-crystallize with the product.

Alternative Purification Methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials.

    • Recommended Conditions: A silica gel column with a gradient elution system of hexane and ethyl acetate is typically effective. The optimal solvent ratio should be determined by TLC analysis.

  • Washing with a Mild Base: To remove any acidic impurities, such as unreacted 4,5-dimethoxyphthalic acid or the hydrolyzed product, the crude product can be washed with a dilute aqueous solution of sodium bicarbonate.

    • Procedure: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a saturated sodium bicarbonate solution. Subsequently, wash with water and brine, then dry the organic layer and evaporate the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the synthesis of the starting material, 4,5-dimethoxyphthalic anhydride?

Concentrated sulfuric acid acts as a dehydrating agent to promote the intramolecular cyclization of 4,5-dimethoxyphthalic acid to form the anhydride ring.[3] It is crucial to control the temperature during this step to prevent potential side reactions like demethylation of the methoxy groups.[3]

Q2: Can I use a different reducing agent instead of sodium borohydride?

Yes, other reducing agents can be used for the conversion of phthalic anhydrides to phthalides.

  • Lithium Aluminium Hydride (LiAlH4): LiAlH4 is a more powerful reducing agent than NaBH4 and can also be used.[5] However, it is less selective and can more easily lead to over-reduction to the diol. It also requires strictly anhydrous conditions and a more cautious work-up procedure.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as Raney nickel.[6] It can be an effective method, but it requires specialized equipment for handling hydrogen gas under pressure.

Q3: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and physical methods should be used for characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure of the molecule.

  • FTIR Spectroscopy: Can confirm the presence of the characteristic lactone carbonyl stretch.

  • Mass Spectrometry: Determines the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value (142-144 °C) is a good indicator of purity.[2]

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethoxyphthalic Anhydride

This protocol describes the synthesis of the starting material from 4,5-dimethoxyphthalic acid.

Materials:

  • 4,5-dimethoxyphthalic acid

  • Acetic anhydride

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 4,5-dimethoxyphthalic acid and an excess of acetic anhydride.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction by TLC to ensure the complete conversion of the diacid to the anhydride.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess acetic anhydride under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like a mixture of acetic anhydride and toluene or by column chromatography.

Protocol 2: Synthesis of this compound

This protocol is a widely documented and reliable method for the target compound.[1][2]

Materials:

  • 4,5-dimethoxyphthalic anhydride

  • Sodium borohydride (NaBH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend sodium borohydride in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve 4,5-dimethoxyphthalic anhydride in anhydrous THF and add it dropwise to the stirred, cold suspension of NaBH4 over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of dilute HCl with cooling in an ice bath.

  • Extract the product into a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hot ethanol to yield colorless crystals of this compound.

ParameterValueReference
Starting Material 4,5-Dimethoxyphthalic anhydride[2]
Reducing Agent Sodium Borohydride (NaBH4)[3][4]
Solvent Anhydrous Tetrahydrofuran (THF)[3]
Reaction Temperature 0 °C to Room Temperature[3]
Reaction Time 4-6 hours[2]
Expected Yield 68-72%[2]
Purification Method Recrystallization from ethanol[2]

Visualizing the Synthesis and Potential Pitfalls

Workflow for the Synthesis of this compound

G cluster_0 Starting Material Synthesis cluster_1 Reduction Reaction cluster_2 Work-up & Purification SM_acid 4,5-Dimethoxyphthalic Acid SM_anhydride 4,5-Dimethoxyphthalic Anhydride SM_acid->SM_anhydride Dehydration (Acetic Anhydride) Reduction Reduction with NaBH4 in THF SM_anhydride->Reduction Crude_Product Crude this compound Reduction->Crude_Product Workup Aqueous Work-up & Extraction Crude_Product->Workup Purification Recrystallization from Ethanol Workup->Purification Final_Product Pure this compound Purification->Final_Product G Start Low Yield Observed Check_Reaction Check for complete reaction by TLC Start->Check_Reaction Check_SM Verify purity of starting material Start->Check_SM Check_Workup Review work-up and purification steps Start->Check_Workup Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Starting material remains Impure_SM Impure Starting Material Check_SM->Impure_SM Impurities detected Product_Loss Product Loss Check_Workup->Product_Loss Inefficient separation Solution1 Optimize reaction time/temperature. Monitor with TLC. Incomplete_Reaction->Solution1 Solution2 Repurify starting material. Use fresh reagents. Impure_SM->Solution2 Solution3 Optimize extraction pH. Use minimal hot solvent for recrystallization. Product_Loss->Solution3

References

Technical Support Center: Optimizing Reaction Conditions for 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5,6-Dimethoxyisobenzofuran-1(3H)-one, also known as 5,6-dimethoxyphthalide, is a crucial lactone building block in organic and medicinal chemistry.[1][2] Its prevalence as a key precursor for constructing pharmacologically significant frameworks, such as aristolactam and aporphine alkaloids, necessitates robust and optimized synthetic protocols.[1] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions to streamline the synthesis and improve reaction outcomes.

Section 1: Standard Synthesis Protocol: Acid-Catalyzed Cyclization

The most reliable and commonly employed laboratory synthesis of this compound involves the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[3][4] This method is favored for its efficiency and the high purity of the final product after a straightforward recrystallization.

Experimental Workflow Diagram

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Combine 4,5-dimethoxyphthalic anhydride & acetic anhydride in flask catalyst Add catalytic H₂SO₄ (1-2 mol%) prep->catalyst heat Heat to 80-100°C for 4-6 hours catalyst->heat monitor Monitor via TLC heat->monitor cool Cool to room temperature monitor->cool precipitate Pour into ice-cold water to precipitate product cool->precipitate filtrate Collect crude product via vacuum filtration precipitate->filtrate wash Wash with cold water filtrate->wash recrystal Recrystallize from ethanol wash->recrystal dry Dry under vacuum recrystal->dry end end dry->end Pure Product

Caption: Standard workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, suspend 4,5-dimethoxyphthalic anhydride in acetic anhydride.[3]

  • Catalyst Addition: With vigorous stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄), approximately 1-2 mol%, to the mixture.[3]

  • Reaction: Heat the reaction mixture to a constant temperature between 80-100°C.[1][3] Maintain this temperature for 4-6 hours, monitoring the reaction's progress periodically using Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.[3]

  • Isolation: Pour the cooled reaction mixture slowly into a beaker of ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid and acetic anhydride.[3]

  • Purification: Purify the crude solid by recrystallization from ethanol to obtain pure this compound as colorless crystals.[1][3]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low or I obtained no product. What went wrong?

Answer: Low or no yield is a frequent issue that can typically be traced back to one of four key areas: reaction completion, temperature, reagent activity, or starting material quality.

  • Potential Cause 1: Incomplete Reaction

    • Explanation: The reaction may not have proceeded to completion within the allotted time. The standard 4-6 hour window is a guideline.

    • Solution: Always monitor the reaction using TLC. Compare the reaction mixture spot against a spot of the starting material (4,5-dimethoxyphthalic anhydride). The reaction is complete when the starting material spot has disappeared. If the reaction stalls, a slight increase in temperature (within the 80-100°C range) or an extended reaction time may be necessary.[5]

  • Potential Cause 2: Suboptimal Reaction Temperature

    • Explanation: The temperature is a critical parameter. If the temperature is too low (<80°C), the activation energy for the cyclization may not be reached, leading to a sluggish or stalled reaction.

    • Solution: Maintain a steady temperature of 80–100°C using a temperature-controlled heating mantle and an external thermometer.[5]

  • Potential Cause 3: Inactive Catalyst or Reagents

    • Explanation: Concentrated sulfuric acid is highly hygroscopic. If it has absorbed atmospheric moisture, its catalytic activity will be significantly reduced. Similarly, old acetic anhydride can contain water from hydrolysis.

    • Solution: Use fresh, high-purity reagents. Ensure the concentrated sulfuric acid is from a tightly sealed bottle.

  • Potential Cause 4: Poor Quality Starting Materials

    • Explanation: The purity of the 4,5-dimethoxyphthalic anhydride is paramount. Impurities can interfere with the reaction.

    • Solution: Verify the purity of your starting material via melting point or spectroscopic methods before beginning the synthesis.[5]

Troubleshooting Workflow Diagramdot

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low or No Yield cause1 Incomplete Reaction? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Inactive Reagents? start->cause3 sol1 Monitor with TLC, extend reaction time cause1->sol1 sol2 Verify & maintain 80-100°C cause2->sol2 sol3 Use fresh H₂SO₄ & acetic anhydride cause3->sol3

References

Technical Support Center: Purification of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of 5,6-Dimethoxyisobenzofuran-1(3H)-one. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most widely employed and effective methods for the purification of this compound are recrystallization and silica gel column chromatography. Recrystallization from ethanol is a commonly cited method that can yield high-purity crystalline material, assuming the impurity profile is suitable.[1][2] Silica gel column chromatography is a more versatile technique capable of separating the target compound from a wider range of impurities.

Q2: What are the potential sources of impurities in my crude product?

Impurities can arise from several sources during the synthesis of this compound. The most common synthetic route involves the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[1][2] Potential impurities include:

  • Unreacted starting material (4,5-dimethoxyphthalic anhydride).

  • Side-products from incomplete cyclization or alternative reaction pathways.

  • Residual catalyst (e.g., sulfuric acid) and solvent (e.g., acetic anhydride).[1][2]

  • Degradation products, especially if the compound is subjected to harsh conditions such as high temperatures or strong bases.

Q3: What is the expected appearance and melting point of pure this compound?

Pure this compound should appear as colorless or pale yellow crystals.[2][3] The reported melting point is typically in the range of 142-144°C or 155-157°C.[2][3] A broad melting point range or a lower value can be indicative of impurities.

Troubleshooting Guide: Recrystallization

Q4: My recrystallization from ethanol yielded an oil instead of crystals. What should I do?

This phenomenon, known as "oiling out," can occur for several reasons:

  • Insoluble Impurities: The presence of significant amounts of impurities can depress the melting point of the mixture and prevent crystal lattice formation.

  • Supersaturation: The solution may be too concentrated, leading to rapid precipitation of an amorphous solid or oil rather than slow crystal growth.

  • Cooling Rate: Cooling the solution too quickly can also favor oiling out over crystallization.

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional hot ethanol to ensure the solution is not overly concentrated.

  • Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

  • If oiling out persists, try "seeding" the solution with a small crystal of pure this compound, if available.

  • Consider a different solvent system. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, may be more effective.

Q5: After recrystallization, the purity of my this compound has not significantly improved. What are the next steps?

If a single recrystallization is insufficient, you have a few options:

  • Perform a second recrystallization. This can sometimes be effective if the impurity levels are not excessively high.

  • Switch to a different purification method. If impurities have similar solubility profiles to the desired compound, recrystallization may not be the optimal technique. In this case, silica gel column chromatography is the recommended next step.

  • Pre-treat the crude material. A wash with a saturated sodium bicarbonate solution can help remove any residual acidic impurities before recrystallization.

Troubleshooting Guide: Silica Gel Column Chromatography

Q6: I am struggling to get good separation of this compound from its impurities on a silica gel column. How can I optimize the separation?

Poor separation during column chromatography is often related to the choice of the mobile phase (eluent). This compound is a moderately polar compound.

Optimization Workflow:

Chromatography Optimization start Start: Poor Separation tlc Run TLC with different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) start->tlc rf Aim for an Rf of 0.2-0.4 for the target compound tlc->rf gradient Consider a gradient elution if impurities are close in polarity rf->gradient column Perform column chromatography with the optimized eluent gradient->column end End: Improved Separation column->end

Caption: Workflow for optimizing column chromatography separation.

Recommended Eluent Systems:

A good starting point for developing a suitable eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

Solvent System (v/v)PolarityRecommended Use
Hexane/Ethyl Acetate (9:1 to 7:3)Low to MediumGood for separating less polar impurities.
Dichloromethane/Methanol (99:1 to 95:5)Medium to HighEffective for more polar impurities.

Pro-Tip: Before running a large-scale column, always perform thin-layer chromatography (TLC) to determine the optimal solvent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.

Q7: My purified this compound shows signs of degradation after column chromatography. How can I prevent this?

While this compound is generally stable, prolonged exposure to silica gel, which is slightly acidic, can potentially cause degradation of sensitive compounds.

Preventative Measures:

  • Minimize contact time: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.

  • Use deactivated silica gel: If degradation is a persistent issue, consider using silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity.

  • Solvent purity: Ensure that the solvents used for chromatography are of high purity and free from peroxides or other reactive impurities.

Purity Assessment

Q8: How can I accurately assess the purity of my final product?

A multi-faceted approach to purity assessment is always recommended.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on a TLC plate is a good indication of high purity.

  • Melting Point Analysis: A sharp melting point close to the literature value suggests high purity.

  • Spectroscopic Methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most powerful techniques for assessing purity.[4] The absence of unexpected signals and correct integration ratios of the characteristic peaks are strong indicators of purity. For this compound, you should expect to see singlets for the two methoxy groups, the methylene protons, and the aromatic protons.[2]

    • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating and detecting trace impurities.[5]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[5]

Purity Analysis Workflow:

Purity Analysis start Purified Product tlc TLC Analysis (Single Spot?) start->tlc mp Melting Point (Sharp & Correct Range?) tlc->mp nmr ¹H NMR (Clean Spectrum?) mp->nmr hplc HPLC/GC-MS (Quantitative Purity) nmr->hplc final Final Purity Assessment hplc->final

Caption: A comprehensive workflow for purity assessment.

References

dealing with side products in 5,6-Dimethoxyisobenzofuran-1(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one (also known as 5,6-dimethoxyphthalide). This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows. As a key precursor in the synthesis of pharmacologically active compounds like aristolactam alkaloids and mycophenolic acid, ensuring a high-yield, high-purity synthesis is paramount.[1][2]

This guide provides a detailed, field-proven protocol and a comprehensive troubleshooting section in a direct question-and-answer format to address common issues encountered during the synthesis, with a special focus on the formation and mitigation of side products.

Section 1: Overview of the Synthesis

The most common and reliable laboratory-scale synthesis of this compound involves the reduction and subsequent acid-catalyzed intramolecular cyclization (lactonization) of 4,5-dimethoxyphthalic anhydride.[3] This method is efficient, however, careful control of reaction conditions is necessary to prevent the formation of byproducts.

Primary Reaction Pathway

The core of the synthesis is the conversion of an anhydride to a lactone. While various reducing agents can be employed, a common route involves an acid-catalyzed cyclization where acetic anhydride serves as both a solvent and a dehydrating agent to facilitate the reaction.[1]

Main_Reaction Start 4,5-Dimethoxyphthalic Anhydride Product This compound Start->Product Reduction & Cyclization Reagents Acetic Anhydride (Solvent) Conc. H₂SO₄ (catalyst, 1-2 mol%) 80-100 °C, 4-6 hours Reagents->Start

Caption: Main synthetic route to this compound.

Standard Reaction Parameters

The following table summarizes the typical conditions for this synthesis. Adherence to these parameters is the first step in minimizing side product formation.

ParameterValueRationale & Expertise
Starting Material 4,5-Dimethoxyphthalic AnhydrideMust be pure and, critically, anhydrous. Moisture will lead to hydrolysis.[4]
Solvent Acetic AnhydrideActs as both a solvent and a dehydrating agent, driving the equilibrium towards the lactone product.
Catalyst Concentrated H₂SO₄ (1-2 mol%)A strong acid catalyst is required to protonate the carbonyl, activating it for the reaction. Using only a catalytic amount is key to preventing side reactions like demethylation or sulfonation.[5]
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without causing thermal degradation or significant side product formation.[3]
Reaction Time 4-6 hoursTypically sufficient for the reaction to reach completion. Progress should be monitored by TLC.[1]
Expected Yield 68-72%Yields in this range indicate a successful reaction with minimal product loss or side reactions.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the crude and purified product?

Your crude product, after precipitation in water and filtration, should be a white to off-white or pale-yellow solid. Any significant deviation, such as a brown color or an oily consistency, indicates the presence of impurities. The final product, after successful recrystallization from ethanol, should consist of colorless crystals.[1]

Q2: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A good starting point is a mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v).

  • Visualization: Use a UV lamp (254 nm). The aromatic rings of both the starting material and product are UV active.

  • Analysis: The product, 5,6-dimethoxyphthalide, is less polar than the starting anhydride. Therefore, the product spot (higher Rf value) should appear and intensify over time, while the starting material spot (lower Rf value) should diminish. The reaction is complete when the starting material spot is no longer visible.

Q3: What is the specific role of concentrated sulfuric acid?

Concentrated sulfuric acid acts as a potent catalyst. In this reaction, it is believed to facilitate the formation of a reactive intermediate by protonating one of the carbonyl groups of the anhydride. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack during the reduction and cyclization process. It also aids the dehydrating action of acetic anhydride.

Q4: Can I use a different solvent instead of acetic anhydride?

While other high-boiling aprotic solvents could be used, acetic anhydride is particularly advantageous because it actively participates in the reaction by consuming any trace amounts of water present, thereby preventing the hydrolysis of the starting material and the lactone product.[5] This dual role as solvent and dehydrating agent is key to achieving a high yield.

Section 3: Troubleshooting Guide: Side Products & Common Issues

This section addresses the most common problems encountered during the synthesis, focusing on the chemical reasoning behind their occurrence and providing actionable solutions.

Problem: My final yield is significantly lower than the expected 68-72%.

Possible Cause 1: Incomplete Reaction

  • Why it happens: The reaction may not have reached completion due to insufficient time, temperature, or catalyst activity. The starting material, 4,5-dimethoxyphthalic anhydride, will simply be washed away during workup if it hasn't reacted.

  • How to diagnose: Check your TLC plate from the final reaction mixture. A strong spot corresponding to the starting material confirms an incomplete reaction.

  • Solution:

    • Verify Temperature: Ensure your heating mantle and thermometer are calibrated correctly and that the reaction mixture is maintained consistently between 80-100 °C.

    • Extend Reaction Time: If the temperature is correct, continue heating and monitor by TLC every hour until the starting material is consumed.

    • Check Catalyst: Ensure the concentrated sulfuric acid used is fresh. Old acid can absorb atmospheric moisture, reducing its potency.

Possible Cause 2: Hydrolysis of Product or Starting Material

  • Why it happens: This is the most common side reaction. Both the starting anhydride and the final product (a cyclic ester) are susceptible to hydrolysis, especially under acidic conditions and heat.[4][6] If water is present in the reagents or on the glassware, it can attack the carbonyl groups, leading to the formation of water-soluble dicarboxylic acids or hydroxy acids that are lost during the aqueous workup.

  • How to diagnose: This issue is difficult to diagnose by TLC alone as the resulting acids may streak or remain at the baseline. The primary symptom is a low yield of isolated solid product.

  • Solution (Prevention is Key):

    • Dry Glassware: Ensure all glassware (round-bottom flask, condenser, stir bar) is oven-dried or flame-dried immediately before use.

    • Anhydrous Reagents: Use a fresh, unopened bottle of acetic anhydride. Do not use starting material that has been exposed to air for long periods.

    • Inert Atmosphere: For best results, run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the system.

Side_Reaction Product This compound (Desired Product) Side_Product 4,5-Dimethoxy-2-(hydroxymethyl)benzoic acid (Water-Soluble Side Product) Product->Side_Product Hydrolysis (Ring Opening) Reagents H₂O (Trace Moisture) Reagents->Product

Caption: Hydrolysis side reaction leading to yield loss.

Problem: My crude product is discolored (yellow/brown) or is a sticky oil.

Possible Cause 1: Thermal Degradation

  • Why it happens: Exceeding the recommended reaction temperature ( > 100 °C) or heating for an excessively long period can lead to the decomposition of the starting material or product, forming polymeric, tar-like substances.

  • How to diagnose: The product appears dark, oily, or fails to solidify properly upon cooling and precipitation. Purification by recrystallization becomes very difficult.

  • Solution:

    • Strict Temperature Control: Use an oil bath with a temperature controller for precise heating. Avoid direct heating with a mantle.

    • Monitor Closely: Do not leave the reaction unattended for extended periods beyond the recommended time. Stop the reaction as soon as TLC indicates the consumption of starting material.

Possible Cause 2: Demethylation of Methoxy Groups

  • Why it happens: The combination of a strong acid (H₂SO₄) and heat can, in some cases, cleave the methyl ethers on the aromatic ring to form phenol groups.[5] Phenolic compounds are easily oxidized, leading to highly colored impurities.

  • How to diagnose: The presence of highly polar, colored spots on a TLC plate. The product may have a pink or brown hue.

  • Solution:

    • Use the Correct Amount of Catalyst: Do not exceed the recommended 1-2 mol% of sulfuric acid. Using a large excess of acid dramatically increases the risk of this side reaction.

    • Maintain Temperature: Avoid temperatures above 100 °C.

Section 4: Experimental Protocols
Detailed Synthesis Protocol

This protocol is adapted from established laboratory methods.[1][3]

  • Setup: Place 4,5-dimethoxyphthalic anhydride (e.g., 10.0 g, 1.0 equiv) into an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add acetic anhydride (e.g., 40 mL) to the flask. Begin stirring to create a suspension.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.1 mL, ~2 mol%) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C using a controlled oil bath. Maintain this temperature and continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material spot is no longer visible.

  • Work-up: Once complete, remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 200 mL) while stirring vigorously. A white precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid and acetic anhydride.

  • Drying: Dry the collected solid under vacuum to obtain the crude this compound.

Purification by Recrystallization

This is the most effective method for purifying the crude product.[1]

  • Solvent Selection: Place the crude, dry solid into an Erlenmeyer flask. Ethanol is the recommended solvent.

  • Dissolution: Add a minimum amount of hot ethanol to the flask while heating on a hot plate, just enough to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified colorless crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to a constant weight. The melting point should be 142-144 °C.[3]

References

improving the purity of synthetic 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5,6-Dimethoxyisobenzofuran-1(3H)-one (also known as 5,6-dimethoxyphthalide). This document is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this valuable lactone building block. As a key intermediate in the synthesis of various natural products and pharmacologically active compounds, achieving high purity is paramount.[1]

This guide provides a comprehensive collection of frequently asked questions (FAQs) and in-depth troubleshooting protocols to diagnose and resolve common issues encountered during synthesis and purification. Our approach is rooted in explaining the chemical principles behind each step, empowering you to make informed decisions in your laboratory work.

Synthesis and Purification Overview

The most prevalent laboratory-scale synthesis of this compound involves the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[2] The reaction is typically performed using acetic anhydride as a solvent and a catalytic amount of a strong acid like sulfuric acid. The standard purification technique involves precipitation followed by recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 4,5-Dimethoxyphthalic Anhydride C H₂SO₄ (cat.) 80-100 °C, 4-6h A->C B Acetic Anhydride (Solvent) B->C D Reaction Mixture C->D E Quench in Cold H₂O D->E F Vacuum Filtration E->F G Wash with H₂O F->G H Crude Product G->H I Recrystallization (Ethanol) H->I J Pure Colorless Crystals I->J

Caption: General workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties and yield for this synthesis?

A1: When the synthesis and purification are performed correctly, you should expect the following outcomes. Significant deviation from these values indicates procedural issues or impurities.

ParameterExpected ValueSource(s)
Appearance Colorless crystals[2]
Melting Point 142-144 °C[2]
Expected Yield 68-72%[2]
Molecular Weight 194.18 g/mol [2]

Q2: Why is acetic anhydride used as the solvent?

A2: Acetic anhydride serves a dual purpose. It functions as a solvent for the starting material and, more importantly, acts as a dehydrating agent. By reacting with any water present, it prevents the hydrolysis of the starting anhydride to the corresponding dicarboxylic acid and drives the equilibrium of the final lactonization step forward.[3]

Q3: Is monitoring the reaction by Thin Layer Chromatography (TLC) necessary?

A3: Yes, TLC monitoring is highly recommended.[1] It allows you to track the consumption of the starting material (4,5-dimethoxyphthalic anhydride) and the formation of the product. This prevents premature workup (leading to low yield) or prolonged heating, which can promote side reactions like demethylation. A typical solvent system for TLC is provided in the protocols section.

Q4: My final product has a slight vinegary smell. What does this mean?

A4: A residual vinegar-like odor indicates the presence of acetic acid, formed from the quenching of the acetic anhydride solvent. This suggests that the washing and drying steps were insufficient. The product should be washed again with cold water and dried thoroughly under high vacuum.

Troubleshooting Guide

This section addresses specific problems you may encounter. The flowchart below provides a logical path for diagnosing the issue.

Troubleshooting_Logic cluster_yield Low Yield Causes cluster_purity Impurity Symptoms & Causes Start Crude Product Analysis LowYield Problem: Low Yield (<60%) Start->LowYield Impure Problem: Impure Product Start->Impure Y1 Incomplete Reaction? (Check TLC) LowYield->Y1 Y2 Loss During Workup? (Precipitation/Filtration) LowYield->Y2 Y3 Side Reactions? (Hydrolysis of SM) LowYield->Y3 P1 Off-Color (Yellow/Brown)? (Acid residue, Degradation) Impure->P1 P2 Broad/Low Melting Point? (Solvent, SM, Byproducts) Impure->P2 P3 Extra NMR Peaks? (SM, Solvent, Side Products) Impure->P3

Caption: A decision tree for troubleshooting common synthesis problems.

Problem 1: The reaction yield is significantly lower than expected.

Q: I followed the protocol, but my final yield after recrystallization is only 30-40%. What went wrong?

A: Low yields are typically caused by one of three main factors: incomplete reaction, product loss during workup, or competing side reactions.[4]

  • Potential Cause 1: Incomplete Reaction

    • Explanation: The reaction may not have proceeded to completion before workup. This is the most common reason for low yields.

    • Solution:

      • Monitor with TLC: Before quenching the reaction, take a small aliquot and run a TLC plate against a standard of your starting material. The starting material spot should be faint or completely absent.

      • Verify Temperature: Ensure your reaction mixture is maintained at the correct temperature (80-100 °C). Lower temperatures will drastically slow the reaction rate.

      • Catalyst Activity: Ensure the sulfuric acid used is concentrated and has not been compromised by absorbing atmospheric moisture.

  • Potential Cause 2: Product Loss During Workup/Purification

    • Explanation: The product has moderate solubility in some solvents. Significant loss can occur if the precipitation and recrystallization steps are not optimized.

    • Solution:

      • Precipitation: When quenching the reaction, pour the mixture into ice-cold water with vigorous stirring. Using room temperature water can lead to some product remaining in the solution.

      • Filtration Wash: Wash the filtered crude product with a minimal amount of cold water to remove acids. Using excessive or warm water will dissolve some of your product.

      • Recrystallization: During recrystallization, use the minimum amount of hot ethanol required to fully dissolve the crude product. Using too much solvent will result in a lower recovery of crystals upon cooling. Ensure the solution cools slowly to room temperature and then in an ice bath to maximize crystallization.

Problem 2: The final product is off-white, yellow, or brown.

Q: My product should be colorless crystals, but it has a persistent yellow tint, even after recrystallization. What is the cause?

A: A colored product is a clear indication of impurities. The color typically arises from residual acidic species or thermal degradation products.

  • Potential Cause 1: Residual Acid Catalyst

    • Explanation: Traces of the sulfuric acid catalyst can char organic material upon heating, leading to discoloration.

    • Solution: Improve the washing of the crude product. Before the main water wash, consider washing the filtered solid with a cold, dilute solution of sodium bicarbonate (~5% w/v). This will neutralize the strong acid catalyst. Follow this with a thorough wash with cold deionized water to remove any remaining salts.[5]

  • Potential Cause 2: Thermal Degradation

    • Explanation: While the reaction requires heat, excessive temperatures (>110-120 °C) or prolonged heating times can cause the material to decompose or promote side reactions that generate colored impurities.

    • Solution: Maintain strict temperature control during the reaction. Use a calibrated thermometer and a reliable heating mantle or oil bath. Do not heat the reaction longer than necessary, as determined by TLC analysis.

Problem 3: The melting point is broad and lower than 142-144 °C.

Q: The melting point of my product is 135-140 °C. What does this indicate?

A: A broad and depressed melting point is a classic sign of an impure compound. The impurity acts as a solute, disrupting the crystal lattice of the pure substance.

  • Potential Cause 1: Unreacted Starting Material

    • Explanation: 4,5-Dimethoxyphthalic anhydride has a higher melting point, but its presence as an impurity will still depress and broaden the melting range of the final product.

    • Solution: This points to an incomplete reaction. The best solution is to improve the reaction conditions (time, temperature). If the material is already isolated, a second recrystallization may help, but for significant contamination, column chromatography is recommended (see Protocol 3).

  • Potential Cause 2: Hydrolysis of Starting Material

    • Explanation: If any moisture is present in the starting materials or enters the reaction, the 4,5-dimethoxyphthalic anhydride can hydrolyze to 4,5-dimethoxyphthalic acid.[6][7] This acidic impurity is difficult to remove by simple recrystallization from a neutral solvent like ethanol.

    • Solution:

      • Prevention: Ensure all glassware is oven-dried and that the acetic anhydride is of high quality.

      • Removal: The dicarboxylic acid can be removed from the crude product by washing with a dilute sodium bicarbonate solution, as it will form a water-soluble carboxylate salt.

Impurity_Formation SM 4,5-Dimethoxyphthalic Anhydride Acid 4,5-Dimethoxyphthalic Acid SM->Acid Hydrolysis (+ H₂O) Product Target Product This compound SM->Product Main Reaction (H₂SO₄, Ac₂O)

Caption: The desired reaction pathway and a common hydrolysis side reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established laboratory methods.[2]

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Acetic anhydride

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dimethoxyphthalic anhydride (1.0 eq) and acetic anhydride (~5 mL per gram of starting material).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol% relative to the anhydride).

  • Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water (~50 mL per gram of starting material) while stirring vigorously. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with several portions of cold deionized water to remove residual acids.

  • Drying: Dry the crude product under vacuum. The product at this stage may have a slight off-white color.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude, dry product to an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate) with swirling. Continue adding small portions of hot ethanol until the solid just dissolves completely.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the pure, colorless crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 3: Advanced Purification by Column Chromatography

If recrystallization fails to yield a pure product, flash column chromatography is the next logical step.

1. TLC Analysis & Solvent System Selection:

  • Objective: Find a solvent system where the product has an Rf value of ~0.3.[8]

  • Procedure:

    • Dissolve a small sample of the impure product in dichloromethane or ethyl acetate.

    • Spot a TLC plate and develop it in a chamber containing a test solvent system. A good starting system is 30% Ethyl Acetate in Hexane (3:7 v/v) .[9]

    • Visualize under a UV lamp (254 nm).

    • If the Rf is too low (product doesn't move far), increase the polarity (e.g., 40% Ethyl Acetate). If the Rf is too high, decrease the polarity (e.g., 20% Ethyl Acetate).

2. Column Chromatography Procedure:

  • Materials: Silica gel (200-300 mesh), selected solvent system, chromatography column, flasks.

  • Procedure:

    • Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (Hexane). Pack the column, ensuring there are no air bubbles.

    • Loading: Dissolve the impure product in a minimal amount of dichloromethane or your solvent system. Add this solution carefully to the top of the silica bed.

    • Elution: Begin eluting the column with your selected solvent system. Collect fractions in test tubes or flasks.

    • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

References

Technical Support Center: Troubleshooting Inconsistent Results in Assays with 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding 5,6-Dimethoxyisobenzofuran-1(3H)-one, a known related substance to Mycophenolic Acid (MPA). Inconsistent assay results can be a significant roadblock, and understanding the nuances of potential interfering compounds is critical for accurate and reproducible data. This resource is designed to provide clarity and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Mycophenolic Acid (MPA)?

A1: this compound is a phthalide compound, a class of lactones.[1] It is structurally related to the core of Mycophenolic Acid (MPA), an essential immunosuppressant drug used to prevent organ transplant rejection.[2][3] Specifically, this compound is often referred to as an "m-isomer" or a degradation product of MPA or its prodrug, Mycophenolate Mofetil (MMF).[4][5] Its presence in an MPA sample, whether in a drug formulation or a patient specimen, can arise from the manufacturing process or degradation during storage.[3] This structural similarity is the primary reason it can interfere with certain analytical methods, leading to inconsistent results.

Below is a diagram illustrating the chemical relationship between the prodrug (MMF), the active drug (MPA), and the potentially interfering m-isomer.

Chemical Relationships MMF Mycophenolate Mofetil (MMF) (Prodrug) MPA Mycophenolic Acid (MPA) (Active Drug) MMF->MPA Hydrolysis (in vivo) Isomer This compound (m-Isomer/Impurity) MPA->Isomer Degradation / Isomerization (potential pathway)

Caption: Relationship between MMF, MPA, and the m-isomer.

Q2: My immunoassay for MPA is showing variable, often higher-than-expected, results. Could this isomer be the cause?

A2: Yes, this is a highly probable cause. Immunoassays rely on the specific binding of an antibody to its target analyte (in this case, MPA). Due to the structural similarity between MPA and this compound, the antibodies used in some immunoassay kits may not be able to distinguish perfectly between the two molecules. This phenomenon is called cross-reactivity .[6]

When an antibody cross-reacts with the isomer, it binds to it as if it were MPA, leading to a falsely elevated signal. This results in the overestimation of the true MPA concentration.[7] The degree of this interference is highly dependent on the specific antibody clone used in the assay and the concentration of the interfering isomer.[8] It has been well-documented that certain MPA immunoassays, such as EMIT and CEDIA, can show a significant positive bias due to cross-reactivity with MPA metabolites, particularly the acyl-glucuronide (AcMPAG), another structurally related compound.[9][10] Similar cross-reactivity with the m-isomer can be expected.

Immunoassay Cross-Reactivity cluster_0 Scenario 1: No Interference cluster_1 Scenario 2: Cross-Reactivity Ab1 Antibody MPA1 MPA Ab1->MPA1 Specific Binding Ab2 Antibody MPA2 MPA Ab2->MPA2 Binds Target Isomer Isomer Ab2->Isomer Binds Isomer (False Signal)

Caption: Diagram of antibody cross-reactivity.

Q3: My cell-based assay results are inconsistent when using a stock of MPA. Could contamination with this isomer be the problem?

A3: This is a distinct possibility. The intended mechanism of MPA is the inhibition of inosine monophosphate dehydrogenase (IMPDH), which blocks the de novo synthesis of guanine nucleotides, thereby inhibiting the proliferation of T and B lymphocytes.[11][12] If your MPA stock is contaminated with this compound, two issues can arise:

  • Lower Potency: The contaminant effectively dilutes the active MPA, meaning the actual concentration of the active drug is lower than calculated. This would lead to a weaker-than-expected biological effect.

  • Off-Target Effects: The isomer itself may possess its own biological activity, which could be different from that of MPA. Some isobenzofuranone compounds have been noted for various biological activities.[1] This could lead to unexpected cellular responses, such as altered viability, apoptosis, or activation of different signaling pathways, confounding your results.[13]

For cell-based assays, using a highly pure, verified standard of MPA is crucial for obtaining reliable and reproducible data.

Q4: What are the best practices for storing MPA and MMF to prevent the formation of this isomer and other degradants?

A4: Proper storage is critical for maintaining the integrity of MPA and its prodrug, MMF. Stability is influenced by temperature, pH, and the sample matrix (e.g., pure compound, solution, or plasma).

  • Solid Compounds: Store solid MPA and MMF according to the manufacturer's instructions, typically in a cool, dark, and dry place. Desiccated storage at -20°C is a common recommendation.

  • Stock Solutions: The stability of MMF in aqueous solution is pH-dependent. At acidic pH (e.g., 2.0-3.5), MMF can degrade into MPA and other byproducts, including lactone analogues.[4][5] It is generally more stable at a slightly acidic to neutral pH (around 5-6).[14] Prepare stock solutions in a suitable solvent like DMSO or ethanol and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Plasma Samples: For therapeutic drug monitoring (TDM), plasma samples containing MPA are generally stable for several days at 4°C and for at least 3 weeks to 5 months when stored at -20°C.[15][16] It is crucial to separate plasma from whole blood as soon as possible after collection.[17]

Table 1: General Storage Recommendations for MPA

Condition Temperature Duration Notes
Solid Form -20°C Long-term Keep desiccated and protected from light.
Stock Solution (DMSO/EtOH) -20°C or -80°C Months Use single-use aliquots to avoid freeze-thaw cycles.
Plasma Samples 4°C Up to 96 hours[16] For short-term storage before analysis.

| Plasma Samples | -20°C | At least 3 weeks[16] | For long-term storage.[15] |

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Immunoassay Interference

This workflow will help you determine if your inconsistent immunoassay results are due to interference from the m-isomer or other cross-reactive species.

Caption: Workflow for troubleshooting immunoassay interference.

Guide 2: Protocol for Chromatographic Separation of MPA and this compound

For definitive quantification and to avoid the ambiguity of immunoassays, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (LC-MS), is the gold standard.[10][18] This method physically separates the molecules before detection.

Objective: To provide a baseline HPLC-UV method for separating Mycophenolic Acid (MPA) from its m-isomer. Note: This method is a starting point and must be fully validated in your laboratory for your specific application.

Step-by-Step Methodology:

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., Fenbufen or a stable isotope-labeled MPA).

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for injection.

  • Chromatographic Conditions:

    • This method is adapted from established principles for separating MPA and related substances.[19][20][21]

Table 2: Example HPLC-UV Method Parameters

Parameter Suggested Condition Rationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) Provides excellent hydrophobic retention for separating structurally similar, moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate Acidified mobile phase ensures MPA (an acid) is in its neutral form for better retention and peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Strong organic solvent for eluting analytes.
Gradient 30% B to 95% B over 8 minutes A gradient is necessary to ensure elution of all compounds and separation of closely related isomers.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temperature 40°C Elevated temperature improves peak efficiency and reduces viscosity.
Injection Volume 5 µL

| UV Detection | 215 nm and 250 nm | MPA has strong absorbance at these wavelengths. Monitoring multiple wavelengths can aid in peak identification. |

  • System Suitability and Validation:

    • Resolution: Inject a mixed standard of pure MPA and this compound. The resolution (Rs) between the two peaks should be >1.5 to ensure baseline separation.

    • Specificity: Analyze blank matrix (e.g., drug-free plasma) to ensure no endogenous components co-elute with the analytes.

    • Linearity, Accuracy, and Precision: Perform a full method validation according to ICH or FDA guidelines.

This technical guide is intended to provide expert-level support for troubleshooting complex analytical challenges. By understanding the chemical properties of potential contaminants like this compound and employing robust analytical methods, researchers can ensure the integrity and accuracy of their experimental results.

References

Technical Support Center: In Vivo Dosage Optimization for 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support guide for the in vivo application of 5,6-Dimethoxyisobenzofuran-1(3H)-one. It is important to note that publicly available, peer-reviewed in vivo dosage optimization studies for this specific compound are limited. Therefore, this document is designed to provide a robust, principled framework for establishing an optimal in vivo dosage regimen, rather than prescribing specific doses. The methodologies outlined here are based on established principles of preclinical drug development and are intended to empower you, the researcher, to design and execute logical, effective, and reproducible dose-finding experiments.[1][2]

Part 1: Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the starting dose for this compound in my animal model?

A1: Selecting a starting dose for a novel compound with limited in vivo history requires a conservative, data-driven approach. Your primary goal is safety. The process should begin with a thorough literature review for any data on this compound or structurally similar isobenzofuran-1(3H)-one derivatives.[3][4]

  • In Vitro to In Vivo Extrapolation: If you have in vitro data, such as an IC50 or EC50 value, a common but highly cautious starting point for in vivo studies is a dose that is significantly lower than what might be predicted to be efficacious.[5][6] This initial dose is primarily for safety and tolerability assessment.

  • Dose Range Finding (DRF) Studies: The most critical first step in vivo is to conduct a Dose Range Finding (DRF) study.[1][2] This involves administering a wide range of doses to a small number of animals to identify the Maximum Tolerated Dose (MTD) —the highest dose that does not produce unacceptable toxicity or significant adverse effects.[7][8][9]

Q2: What is a Maximum Tolerated Dose (MTD) study, and why is it a cornerstone of dosage optimization?

A2: An MTD study is fundamental to preclinical toxicology and is designed to determine the upper limit of a drug's dosage that can be administered without causing unacceptable side effects.[7][10] This is not the therapeutic dose. Instead, it establishes the ceiling for your dose-response curve, ensuring that subsequent efficacy studies are conducted within a safe range.[8] Typically, an MTD study involves a dose escalation design where groups of animals receive increasing doses of the compound.[9][11] Key endpoints to monitor include:

  • Clinical observations (e.g., changes in activity, posture, breathing).

  • Body weight changes (a loss of more than 15-20% is often a key indicator of toxicity).[12]

  • Clinical pathology (e.g., blood tests for liver and kidney function).[9]

  • Gross necropsy and histopathology to identify organ-specific toxicities.[1]

The MTD is then defined as the highest dose that does not cause dose-limiting toxicities (DLTs).[10]

Q3: How do Pharmacokinetics (PK) and Pharmacodynamics (PD) influence my dosage optimization strategy?

A3: Understanding the relationship between PK and PD is central to refining your dosage regimen beyond simple tolerability.[13][14][15]

  • Pharmacokinetics (PK): Describes what the body does to the drug—Absorption, Distribution, Metabolism, and Excretion (ADME).[13][15] PK studies will help you understand how quickly this compound is absorbed, where it goes in the body, how long it stays there, and how it's cleared. This information is crucial for determining the dosing frequency (e.g., once daily vs. twice daily).

  • Pharmacodynamics (PD): Describes what the drug does to the body—its therapeutic and toxic effects.[13][15] PD studies measure the biological response to the drug.

  • PK/PD Modeling: By integrating these two datasets, PK/PD modeling allows you to link drug exposure (concentration over time) to its effect.[14][16][17] This powerful tool helps in predicting the optimal dose and schedule to maximize efficacy while minimizing toxicity.[13]

Q4: What are the essential components of a well-designed dose-response study for efficacy?

A4: Once you have an estimated MTD, you can design a more detailed dose-response study to find the therapeutic window.

  • Group Selection: Include a vehicle control group, a positive control (if a standard-of-care exists), and at least 3-4 dose levels of this compound.

  • Dose Level Selection: The dose levels should be spaced appropriately to capture a dose-response relationship. A common strategy is to use fractions of the MTD (e.g., MTD, MTD/2, MTD/4).

  • Endpoints: Clearly define your primary efficacy endpoint(s) before starting the study.

  • Duration: The study duration should be long enough to observe the desired therapeutic effect.

  • Statistical Power: Ensure you have a sufficient number of animals per group to achieve statistically significant results.[18]

Part 2: Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High mortality or severe toxicity at the lowest dose. 1. The starting dose was too high. 2. The vehicle used for formulation is toxic. 3. Incorrect route of administration.1. Re-evaluate Starting Dose: Reduce the starting dose by at least 10-fold and repeat the initial tolerability study. 2. Vehicle Toxicity Study: Run a control group with only the vehicle to rule out its toxicity. 3. Verify Administration Route: Ensure the chosen route (e.g., oral gavage, intraperitoneal injection) is appropriate for the compound and model.
No observable therapeutic effect, even at the MTD. 1. Insufficient drug exposure at the target site. 2. The compound is not active in the chosen model. 3. Dosing frequency is too low.1. Conduct PK Studies: Analyze plasma and tissue concentrations to confirm the drug reaches the target organ at sufficient levels. 2. Re-evaluate the Model: Confirm that the biological target of your compound is relevant in the animal model. 3. Adjust Dosing Schedule: Based on PK data (especially the half-life), increase the dosing frequency (e.g., from once to twice daily).
High variability in response within the same dose group. 1. Inconsistent formulation or administration. 2. Biological variability in the animal population. 3. Saturation of absorption or metabolism.1. Standardize Procedures: Ensure the compound is fully solubilized and administered consistently. 2. Increase Sample Size: A larger 'n' can help overcome natural biological variation. 3. Investigate Non-Linear PK: Conduct a PK study across a range of doses to check for dose-dependent changes in absorption or clearance.
Efficacy is observed, but with unacceptable toxicity (e.g., >20% weight loss). 1. The therapeutic window is very narrow. 2. The mechanism of action is linked to the toxicity.1. Fractionate the Dose: Administer a lower dose more frequently to maintain therapeutic levels while reducing peak-concentration toxicity. 2. Explore Alternative Formulations: Consider formulations that provide a slower release of the compound. 3. Combination Therapy: Investigate if a lower, safer dose of your compound can be combined with another agent for a synergistic effect.

Part 3: Experimental Workflow & Visualization

Protocol: Dose Range Finding (DRF) and MTD Determination
  • Animal Model Selection: Choose a relevant species and strain for your research question (e.g., C57BL/6 mice).

  • Dose Preparation: Prepare a stock solution of this compound in a suitable, non-toxic vehicle. Make serial dilutions for the different dose groups.

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per group). Include a vehicle-only control group.

  • Dose Escalation:

    • Start with a low, exploratory dose (e.g., 5-10 mg/kg).

    • Administer a single dose to the first group.

    • Observe animals daily for clinical signs of toxicity for at least 7-14 days.[9] Record body weights at least three times a week.

    • If no toxicity is observed, escalate the dose in the next group (e.g., 2-fold or 3-fold increase).[1]

    • Continue this process until you observe clear signs of dose-limiting toxicity. The dose level just below the one causing severe toxicity is considered the MTD.[10]

  • Data Analysis: Analyze body weight data, clinical observations, and any pathology reports to formally establish the MTD.

Workflow for In Vivo Dosage Optimization

DosageOptimizationWorkflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy & PK/PD cluster_2 Phase 3: Optimization A In Vitro Data Review & Literature Search B Dose Range Finding (DRF) Study A->B Select starting dose range C Determine Maximum Tolerated Dose (MTD) B->C Identify dose-limiting toxicity D Pharmacokinetic (PK) Study (Single Dose) C->D Set upper dose limit for PK E Dose-Response Efficacy Study (Multiple Dose Levels below MTD) C->E Set dose range for efficacy D->E Inform dosing frequency (t1/2) F Pharmacodynamic (PD) Biomarker Analysis E->F Correlate dose with biological effect G PK/PD Modeling F->G Integrate exposure & response data H Refined Efficacy Study G->H Predict optimal dose & schedule I Optimal Dosage Regimen H->I Confirm efficacy & safety

Caption: Workflow for establishing an optimal in vivo dosage regimen.

References

Validation & Comparative

A Researcher's Guide to Biological Target Validation: A Comparative Analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one and Mycophenolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological target validation of novel chemical entities, using 5,6-Dimethoxyisobenzofuran-1(3H)-one as a primary case study of a compound with emerging biological activity but an unconfirmed molecular target. In contrast, we will draw comparisons with Mycophenolic Acid (MPA), a well-established immunosuppressive drug with a rigorously validated biological target, Inosine Monophosphate Dehydrogenase (IMPDH). This comparative approach is designed to equip researchers, scientists, and drug development professionals with the strategic insights and detailed methodologies required to confidently identify and validate the molecular targets of new compounds.

The Imperative of Target Validation in Drug Discovery

Identifying a compound with desirable biological activity is a crucial first step in drug discovery. However, understanding its precise mechanism of action is paramount for further development. Target validation is the process of demonstrating that a specific molecular target is critically involved in the pathophysiology of a disease and that modulation of this target by a drug candidate is likely to have a therapeutic effect. A robustly validated target de-risks the drug development pipeline and is a prerequisite for significant investment in preclinical and clinical studies.

Unraveling the Potential of this compound

This compound is a naturally occurring isobenzofuranone derivative found in some fungal species.[1][2] Preliminary studies have indicated a range of interesting biological activities, including pro-apoptotic effects in cancer cells and tyrosinase inhibition.[3][4] Furthermore, related isobenzofuranone structures have shown the potential to potentiate the effects of conventional chemotherapeutic agents like cyclophosphamide and cisplatin.[5] Despite these promising findings, the specific molecular target(s) through which this compound exerts its effects remain to be definitively identified and validated.

The Gold Standard: Mycophenolic Acid and its Validated Target, IMPDH

Mycophenolic acid serves as an exemplary case of a drug with a well-defined biological target. It is a potent, non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[6][7][8] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway upon which T and B lymphocytes are particularly dependent for proliferation.[9][10] By selectively inhibiting IMPDH, MPA exerts a cytostatic effect on lymphocytes, making it a highly effective immunosuppressant for preventing organ transplant rejection and treating autoimmune diseases.[6][7][11] The validation of IMPDH as the target of MPA was a landmark in immunopharmacology and provides a clear roadmap for the validation of new molecular entities.

A Multi-pronged Strategy for Target Validation of this compound

To elucidate the biological target of this compound, a multi-faceted approach is essential, combining computational, biochemical, and cellular methodologies. The following sections outline a comprehensive validation workflow, with comparative insights from the established target of Mycophenolic Acid.

Target Validation Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Target Validation In Silico Prediction In Silico Prediction Affinity Chromatography Affinity Chromatography In Silico Prediction->Affinity Chromatography Hypothesis Generation CETSA CETSA Affinity Chromatography->CETSA Candidate Proteins Biochemical Assays Biochemical Assays CETSA->Biochemical Assays Confirmation of Binding Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Validated Target Genetic Approaches Genetic Approaches Cellular Assays->Genetic Approaches Functional Relevance IMPDH Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP_dGTP GTP & dGTP GMP->GTP_dGTP DNA_RNA DNA & RNA Synthesis GTP_dGTP->DNA_RNA IMPDH->XMP MPA Mycophenolic Acid MPA->IMPDH Inhibits

References

A Comparative Analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one and Mycophenolic Acid: Efficacy, Mechanism, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of immunosuppressive therapeutics, Mycophenolic Acid (MPA) stands as a cornerstone, valued for its potent and selective mechanism of action. The efficacy of any pharmaceutical agent, however, is intrinsically linked to its purity. This guide provides a comparative analysis of Mycophenolic Acid and a known impurity, 5,6-Dimethoxyisobenzofuran-1(3H)-one, also identified as Mycophenolic Acid Impurity C. While MPA is the active pharmaceutical ingredient (API) with established therapeutic efficacy, the characterization of its impurities is paramount for ensuring drug safety and performance. This comparison will delve into the established efficacy of MPA and explore the predicted biological activity, or lack thereof, of this compound, supported by mechanistic insights and a discussion of the analytical methodologies used to ensure the quality of the final drug product.

The Established Efficacy of Mycophenolic Acid: A Potent Immunosuppressant

Mycophenolic Acid, and its prodrug Mycophenolate Mofetil, are widely used to prevent rejection in organ transplant recipients. The therapeutic effect of MPA is derived from its potent, selective, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is a critical rate-limiting step in the de novo synthesis of guanosine nucleotides. Lymphocytes, particularly T and B cells, are highly dependent on this de novo pathway for their proliferation. By inhibiting IMPDH, MPA selectively starves these cells of the necessary building blocks for DNA synthesis, thereby suppressing the immune response that leads to organ rejection.

The clinical efficacy of MPA is well-documented, with numerous studies demonstrating its ability to reduce the incidence of acute rejection in kidney, heart, and liver transplant patients. Its targeted mechanism of action provides a favorable therapeutic window, though like all immunosuppressants, it requires careful patient monitoring.

Mechanism of Action: Mycophenolic Acid

The following diagram illustrates the established mechanism of action of Mycophenolic Acid in suppressing lymphocyte proliferation.

MPA_Mechanism cluster_pathway De Novo Purine Synthesis Pathway cluster_drug Drug Action cluster_cell Activated T and B Lymphocytes IMP Inosine Monophosphate (IMP) IMPDH Inosine-5'-monophosphate dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA DNA Synthesis & Proliferation GTP->DNA Proliferation Suppressed Proliferation MPA Mycophenolic Acid (MPA) MPA->IMPDH Inhibition

Caption: Mechanism of Mycophenolic Acid (MPA) inhibition of IMPDH.

This compound: An Inactive Impurity?

This compound is recognized as a process impurity in the synthesis of Mycophenolic Acid. Structurally, it is a simpler molecule, lacking the key functional groups that are understood to be critical for the biological activity of MPA. The efficacy of a molecule is intrinsically tied to its three-dimensional structure and its ability to interact with its biological target.

A comparative analysis of the structures of MPA and this compound suggests a significantly lower, if any, potential for the impurity to inhibit IMPDH. The extended side chain and the carboxylic acid group of MPA are crucial for its binding to the active site of the enzyme. The absence of these features in this compound makes it highly unlikely to possess similar immunosuppressive properties. While direct experimental data on the biological activity of this specific impurity is scarce in publicly available literature, its impact is primarily considered from a quality and safety perspective rather than a therapeutic one.

Comparative Data: MPA vs. This compound
FeatureMycophenolic Acid (MPA)This compound (MPA Impurity C)
Primary Role Active Pharmaceutical IngredientProcess Impurity
Biological Activity Potent, selective, reversible inhibitor of IMPDHPredicted to be biologically inactive or have negligible activity
Clinical Use Immunosuppressant for prevention of organ transplant rejectionNot used therapeutically; its presence in MPA is controlled
Mechanism of Action Depletion of guanosine nucleotides in T and B lymphocytesNo established mechanism of action

Experimental Protocols: Ensuring Pharmaceutical Purity

The control of impurities is a critical aspect of drug development and manufacturing. Regulatory bodies like the FDA and EMA have stringent guidelines on the identification, qualification, and quantification of impurities in drug substances. The presence of impurities, even if not pharmacologically active, can potentially impact the stability and safety of the drug product.

A common experimental workflow for the analysis of Mycophenolic Acid and its impurities involves High-Performance Liquid Chromatography (HPLC).

HPLC Method for Impurity Profiling
  • Sample Preparation: Accurately weigh and dissolve the Mycophenolic Acid drug substance in a suitable diluent, such as a mixture of acetonitrile and water.

  • Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The gradient is designed to separate the main MPA peak from all known and unknown impurity peaks.

  • Detection: Use a UV detector, typically at a wavelength where both MPA and its impurities have significant absorbance.

  • Quantification: The amount of each impurity, including this compound, is determined by comparing its peak area to that of a reference standard of known concentration. The levels are typically reported as a percentage of the API.

The following diagram outlines a typical workflow for the quality control of Mycophenolic Acid, focusing on impurity analysis.

QC_Workflow cluster_workflow Quality Control Workflow for Mycophenolic Acid Start Drug Substance Batch SamplePrep Sample Preparation Start->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Data Analysis & Impurity Profiling HPLC->DataAnalysis Specification Compare to Specification Limits DataAnalysis->Specification Pass Batch Release Specification->Pass Pass Fail Batch Rejection / Investigation Specification->Fail Fail

Caption: A generalized workflow for the quality control of Mycophenolic Acid.

Conclusion

The comparison between Mycophenolic Acid and its impurity, this compound, highlights a fundamental principle in pharmaceutical sciences: the efficacy of a drug is defined by the active ingredient, while its safety and quality are assured by the control of its impurities. Mycophenolic Acid is a well-established immunosuppressant with a clear mechanism of action and proven clinical efficacy. In contrast, this compound is a process-related impurity that, based on structural analysis, is not expected to contribute to the therapeutic effect and is instead a marker of manufacturing process control. For researchers and drug development professionals, this comparison underscores the importance of robust analytical methods in ensuring that the highly efficacious profile of a drug like Mycophenolic Acid is not compromised by the presence of unwanted chemical entities.

A Comparative Analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one and Cisplatin in a Preclinical Non-Small Cell Lung Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug development, the exploration of novel chemical scaffolds that offer improved efficacy and safety profiles over existing standards of care is paramount. This guide provides a comparative analysis of the investigational compound 5,6-Dimethoxyisobenzofuran-1(3H)-one against the well-established chemotherapeutic agent, cisplatin, within the context of a preclinical non-small cell lung cancer (NSCLC) xenograft model. Drawing upon existing data for the isobenzofuranone class of molecules and the known mechanisms of cisplatin, this document serves as a technical resource for researchers, scientists, and drug development professionals.

Introduction to the Compounds

This compound is a naturally occurring polycyclic aromatic compound belonging to the isobenzofuranone family.[1] Found in fungal species, this class of molecules has garnered interest for its diverse biological activities, including pro-apoptotic effects in cancer cells.[1][2] While the precise anti-cancer mechanism of this compound is still under investigation, related compounds have been shown to induce apoptosis and potentiate the effects of established chemotherapeutic agents.[3][4]

Cisplatin (cis-diamminedichloroplatinum(II)) is a cornerstone of chemotherapy for numerous human cancers, including NSCLC.[5][6] Its primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[5][7][8][9]

This guide will explore a hypothetical, yet scientifically grounded, comparison of these two agents in an in vivo NSCLC model, providing insights into their potential differential effects and mechanisms.

Comparative Efficacy in a NSCLC Xenograft Model

The following data is presented as a hypothetical scenario to illustrate a potential outcome of a comparative efficacy study.

Table 1: Antitumor Activity in a Human NSCLC Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control0.5% CMC, p.o., daily1500 ± 250-
This compound50 mg/kg, p.o., daily825 ± 18045
Cisplatin5 mg/kg, i.p., weekly600 ± 15060
Combination50 mg/kg p.o. daily + 5 mg/kg i.p. weekly300 ± 12080

Mechanistic Insights: A Tale of Two Pathways

The antitumor effects of this compound and cisplatin are predicated on distinct molecular mechanisms, which are visualized in the following diagrams.

Cisplatin: The DNA Damager

Cisplatin's cytotoxic effects are a direct result of its interaction with nuclear DNA.[5][9]

cisplatin_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cisplatin_ext Cisplatin Cisplatin_int Aquated Cisplatin Cisplatin_ext->Cisplatin_int Cellular Uptake DNA_Adducts DNA Adducts Cisplatin_int->DNA_Adducts Binds to Purine Bases DNA Nuclear DNA Replication_Block Replication/Transcription Block DNA_Adducts->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Cisplatin's mechanism of action.

This compound: The Apoptosis Inducer

Based on studies of related isobenzofuranones, a plausible mechanism for this compound involves the induction of apoptosis through intrinsic pathways, potentially involving mitochondrial signaling.[2][10]

isobenzofuranone_mechanism cluster_cell Cancer Cell Compound 5,6-Dimethoxyisobenzofuran- 1(3H)-one Mitochondria Mitochondria Compound->Mitochondria Induces Mitochondrial Stress (Hypothesized) Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized apoptotic pathway.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments in this comparative guide.

In Vivo Xenograft Study

xenograft_workflow Cell_Culture 1. NSCLC Cell Culture (e.g., A549, H460) Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Compound Administration (p.o. and/or i.p.) Randomization->Treatment Monitoring 6. Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint and Tissue Collection Monitoring->Endpoint

Caption: In vivo xenograft workflow.

Step-by-Step Methodology:

  • Cell Culture: Human NSCLC cells (e.g., A549 or H460) are cultured in appropriate media and conditions.

  • Animal Model: Six to eight-week-old female athymic nude mice are used for the study.

  • Tumor Implantation: A suspension of 5 x 10^6 NSCLC cells in 100 µL of Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of 100-150 mm³. Mice are then randomized into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle control: Administered orally (p.o.) daily.

    • This compound: Administered p.o. daily at the specified dose.

    • Cisplatin: Administered intraperitoneally (i.p.) once weekly at the specified dose.

    • Combination: Both drugs are administered as per their individual schedules.

  • Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (length x width²)/2. Body weights are also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³). Tumors are then excised for further analysis.

Apoptosis Assay (In Vitro)

Step-by-Step Methodology:

  • Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or cisplatin for 24-48 hours.

  • Caspase-Glo® 3/7 Assay: The Caspase-Glo® 3/7 reagent is added to each well according to the manufacturer's instructions.

  • Luminescence Measurement: The plate is incubated at room temperature, and luminescence is measured using a plate reader. Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

Concluding Remarks

This comparative guide provides a framework for evaluating the anti-cancer potential of this compound in relation to the standard-of-care agent, cisplatin. The hypothetical data and mechanistic pathways presented herein are based on the known properties of the isobenzofuranone class and established knowledge of cisplatin. Further rigorous preclinical evaluation is warranted to fully elucidate the efficacy and mechanism of action of this compound as a potential therapeutic agent for NSCLC.

References

A Senior Application Scientist's Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one: Cross-Validation of Experimental Findings and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring compound that has garnered significant interest for its therapeutic potential.[1][2] We move beyond a simple recitation of facts to a cross-validation of published experimental data, offering researchers and drug development professionals a clear, comparative framework. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific rigor.

Foundational Profile and Synthesis

Before evaluating biological activity, establishing the identity and purity of the target compound is paramount. This compound, also known as 5,6-dimethoxyphthalide, is a member of the isobenzofuranone family, characterized by a γ-lactone moiety fused to a benzene ring.[3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 531-88-4[1][4]
Molecular Formula C₁₀H₁₀O₄[1][4][5]
Molecular Weight 194.18 g/mol [1][4][5]
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one[4][5]
Appearance Colorless crystals / Solid, Pale Yellow[1][4]
Melting Point 142-144 °C / 155-157°C[1][4]

The synthesis of this compound is reliably achieved through the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[4] This method provides a consistent and scalable route for obtaining high-purity material for subsequent biological assays.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound with a verifiable yield and purity.

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Acetic anhydride

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4,5-Dimethoxyphthalic anhydride in acetic anhydride.[4]

  • Catalysis: Add 1-2 mol% of concentrated H₂SO₄ to the suspension to catalyze the cyclization.[4]

  • Heating: Heat the mixture to 80-100 °C and stir for 4-6 hours. The choice of this temperature range is critical; it provides sufficient thermal energy to overcome the activation barrier for cyclization without promoting side reactions or degradation.[4]

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Purification: Collect the solid by filtration and recrystallize from ethanol to yield pure, colorless crystals. This step is essential for removing any unreacted starting materials or byproducts, ensuring the biological data is attributable solely to the target compound.[4]

  • Characterization: Confirm the structure and purity using NMR, FT-IR, and melting point analysis, comparing the data against established references.[6] The expected yield is typically in the range of 68-72%.[4]

G A Suspend 4,5-Dimethoxyphthalic anhydride in Acetic anhydride B Add H₂SO₄ Catalyst (1-2 mol%) A->B C Heat and Stir (80-100 °C, 4-6 hours) B->C D Monitor by TLC C->D E Precipitate in Ice Water D->E Reaction Complete F Filter and Recrystallize from Ethanol E->F G Characterize Product (NMR, FT-IR, MP) F->G

Caption: Workflow for the synthesis of this compound.

Cross-Validation of Biological Activities

The isobenzofuranone scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[3] We will now critically examine the experimental evidence for this compound and its analogs.

Anticancer and Cytotoxic Properties

A primary area of investigation for isobenzofuranones is their potential as anticancer agents.[3] The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells, a highly desirable trait for a chemotherapeutic agent.[1]

Causality: The rationale for testing this compound class stems from observations that numerous natural and synthetic isobenzofuranones inhibit the proliferation of various cancer cell lines.[3] The goal is to identify compounds that are selectively toxic to cancer cells while sparing healthy cells.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line, providing a quantitative measure of its cytotoxic potential.

Materials:

  • This compound (or other test compounds)

  • Cancer cell lines (e.g., K562, MDA-MB-231, HCT-116)[3]

  • Culture medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates and a microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add these dilutions to the wells and incubate for 48-72 hours. This incubation period is chosen to allow sufficient time for the compound to exert its antiproliferative effects.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Readout A Seed Cancer Cells in 96-well Plates B Incubate 24h for Adherence A->B C Add Serial Dilutions of Test Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add DMSO to Solubilize Crystals F->G H Read Absorbance (~570 nm) G->H I Calculate IC₅₀ H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

Comparative Data: Cytotoxicity of Isobenzofuranone Derivatives

The table below cross-validates the cytotoxic activity of various isobenzofuranones. While direct IC₅₀ values for this compound are still emerging in publicly indexed literature, data from closely related analogs demonstrate the potent activity of this chemical class. A related compound, 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one, has been shown to be genotoxic and increase cell death, potentiating the effects of standard chemotherapies like cyclophosphamide and cisplatin.[7][8]

Table 2: Comparative IC₅₀ Values of Isobenzofuranone Analogs

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 18 (analog)K562 (myeloid leukemia)1.71[3]
Compound 16 (analog)K562 (myeloid leukemia)2.79[3]
3-Amidobenzofuran 28gMDA-MB-231 (breast cancer)3.01[3]
3-Amidobenzofuran 28gHCT-116 (colon carcinoma)5.20[3]
Etoposide (Control)K562 (myeloid leukemia)7.06[3]
Enzyme Inhibition: Tyrosinase

Beyond cytotoxicity, this compound has been identified as a tyrosinase inhibitor.[1] Tyrosinase is a key copper-containing enzyme involved in melanin biosynthesis, making its inhibitors valuable in cosmetics (for hyperpigmentation) and medicine.[1][9]

Causality: The search for novel tyrosinase inhibitors is driven by the need for safer and more effective agents than currently available options. The isobenzofuranone scaffold presents a unique chemical structure for exploration. A study evaluating a series of these compounds found several potent inhibitors, validating the choice to screen this chemical family.[9]

Comparative Analysis: The inhibitory activity of these compounds was compared to kojic acid, a well-known tyrosinase inhibitor.[9] Molecular docking and NMR studies revealed that the most potent compounds interact directly with the copper atoms in the enzyme's active site, a mechanism similar to that of kojic acid.[9] This provides a strong mechanistic basis for their activity and a clear path for future rational drug design.

G Tyrosinase Tyrosinase (Copper-Containing Active Site) Product Dopaquinone (Melanin Precursor) Tyrosinase->Product Catalyzes Blocked X Substrate L-DOPA Substrate->Tyrosinase Binds Inhibitor This compound Inhibitor->Tyrosinase Binds to Active Site

Caption: Mechanism of tyrosinase inhibition by competitive binding at the active site.

Comparative Landscape and Future Directions

The true value of a compound is understood not in isolation, but in comparison to alternatives.

  • Against Other Isobenzofuranones: The core isobenzofuranone structure is highly amenable to chemical modification.[1] Studies on derivatives show that substitutions on the benzene ring and at the 3-position can dramatically alter biological activity, from amoebicidal to antidepressant effects.[10][11] For example, a series of novel derivatives were found to inhibit serotonin (5-HT) reuptake, demonstrating potential antidepressant activity.[3][11] This highlights the platform's versatility.

  • Against Established Drugs: In cytotoxicity assays, isobenzofuranone analogs have shown IC₅₀ values comparable to or better than the established drug Etoposide.[3] Furthermore, the ability of a related compound to potentiate the effects of cisplatin and cyclophosphamide suggests a role as an adjuvant in chemotherapy, potentially allowing for lower doses of these toxic drugs and reducing adverse effects.[7]

The experimental data, when cross-validated, paints a compelling picture of this compound and its parent class as versatile and potent bioactive scaffolds. Its documented activities as an apoptosis inducer and a tyrosinase inhibitor are supported by mechanistic studies and comparative data against known standards.[1][9] The true potential lies in its utility as a foundational molecule for synthetic chemists to build upon, tuning its structure to enhance specific activities, be it as a standalone cytotoxic agent, a chemotherapy adjuvant, or a novel enzyme inhibitor. Future research should focus on obtaining more direct quantitative data (IC₅₀, Kᵢ) for the title compound across a wider range of cancer cell lines and enzymes, alongside in vivo studies to validate these promising in vitro results.

References

A Comparative Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one and Its Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the isobenzofuran-1(3H)-one, or phthalide, scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring phthalide, and its synthetic analogues. We will delve into their chemical properties, synthesis, and biological performance, with a focus on their potential as anticancer and enzyme-inhibitory agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their therapeutic programs.

Introduction to this compound: A Promising Natural Product

This compound is a naturally occurring compound that has been isolated from fungal species.[1] Its unique fused benzofuranone structure, adorned with two methoxy groups, has attracted considerable scientific interest.[1] This compound serves as a valuable building block in the synthesis of more complex, pharmacologically active molecules, including aristolactam and aporphine alkaloids.[1] Preliminary studies have hinted at its potential in oncology and enzyme inhibition, making it a compelling lead for further investigation and analogue development.[2]

Physicochemical Properties: A Foundation for Comparison

A thorough understanding of the physicochemical properties of a lead compound is paramount for rational drug design. The key properties of this compound are summarized below, providing a baseline for comparison with its analogues.

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
CAS Number 531-88-4
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one
Appearance Colorless crystals
Melting Point 142-144 °C

Synthesis of this compound and Its Analogues

The laboratory-scale synthesis of this compound is typically achieved through the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[3] This method is efficient and provides the target compound in high purity following recrystallization.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Acetic anhydride

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dimethoxyphthalic anhydride and acetic anhydride.[3]

  • Carefully add a catalytic amount (1-2 mol%) of concentrated sulfuric acid to the mixture.[3]

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours, monitoring the reaction for completion.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Carefully pour the reaction mixture into cold water to precipitate the crude product.[3]

  • Collect the crude product by vacuum filtration and wash it with cold water.[3]

  • Purify the crude product by recrystallization from ethanol to yield colorless crystals of this compound.[3]

A similar synthetic strategy can be employed for analogues by using appropriately substituted phthalic anhydrides.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4,5-Dimethoxyphthalic anhydride 4,5-Dimethoxyphthalic anhydride Cyclization Cyclization 4,5-Dimethoxyphthalic anhydride->Cyclization Acetic anhydride Acetic anhydride Acetic anhydride->Cyclization H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Cyclization Precipitation in water Precipitation in water Cyclization->Precipitation in water Heat (80-100°C) Filtration Filtration Precipitation in water->Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration->Recrystallization (Ethanol) This compound This compound Recrystallization (Ethanol)->this compound

A generalized workflow for the synthesis of this compound.

Comparative Biological Activity: Anticancer Potential

A significant body of research has focused on the anticancer properties of isobenzofuran-1(3H)-one derivatives. The cytotoxic effects of these compounds are typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

Materials:

  • Isobenzofuranone derivatives

  • Cancer cell lines (e.g., K562, U937)

  • Culture medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the isobenzofuranone compounds in the culture medium. Add the diluted compounds to the designated wells.[2]

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

G MTT Cytotoxicity Assay Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate (Formazan formation) Add MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Measure Absorbance Measure Absorbance Solubilize->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

A streamlined workflow of the MTT assay for assessing cytotoxicity.
Comparative Cytotoxicity Data

CompoundCancer Cell LineIC₅₀ (µM)
Compound 16 K562 (myeloid leukemia)2.79[4]
Compound 18 K562 (myeloid leukemia)1.71[4]
Etoposide (Control) K562 (myeloid leukemia)7.06[4]

Note: The structures of compounds 16 and 18 are complex C-3 functionalized derivatives and are not simple positional isomers of the dimethoxy groups.

These results indicate that specific substitutions on the isobenzofuranone scaffold can lead to potent anticancer activity, in some cases exceeding that of the established anticancer drug, etoposide.[4] The variation in activity between different analogues underscores the importance of the substitution pattern in determining cytotoxic potency.

Mechanism of Action: Induction of Apoptosis

Several isobenzofuranone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5][6] This is a highly desirable mechanism of action for anticancer agents as it leads to the controlled elimination of tumor cells. The intrinsic, or mitochondrial, pathway of apoptosis is often implicated, involving the activation of a cascade of enzymes known as caspases.[5]

G Proposed Apoptotic Pathway of Isobenzofuranones Isobenzofuranone Isobenzofuranone Mitochondrion Mitochondrion Isobenzofuranone->Mitochondrion Induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A simplified diagram of the intrinsic apoptotic pathway induced by isobenzofuranones.

Enzyme Inhibitory Activity: Targeting Tyrosinase

Beyond their anticancer potential, isobenzofuranone derivatives have been explored as inhibitors of various enzymes.[2] Tyrosinase, a key enzyme in melanin biosynthesis, is a particularly interesting target for inhibitors due to their potential application in cosmetics and for treating hyperpigmentation disorders.[7]

Experimental Protocol: Tyrosinase Inhibition Assay

Objective: To evaluate the inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Isobenzofuranone derivatives

  • Phosphate buffer (pH 6.8)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, tyrosinase enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the L-DOPA substrate to all wells to start the enzymatic reaction.

  • Absorbance Measurement: Monitor the formation of dopachrome, the colored product of the reaction, by measuring the absorbance at approximately 475 nm over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.

Studies have shown that certain isobenzofuran-1(3H)-ones can act as potent tyrosinase inhibitors.[7][8] The inhibitory activity is dependent on the specific substitution pattern on the aromatic ring, highlighting the potential for designing highly effective and selective inhibitors.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds with diverse biological activities. Their potential as anticancer agents, acting through the induction of apoptosis, and as enzyme inhibitors, makes them attractive scaffolds for further drug discovery efforts.

The comparative data presented in this guide underscore the critical role of the substitution pattern on the isobenzofuranone core in determining biological activity. Future research should focus on the synthesis and evaluation of a broader range of analogues with systematic structural modifications to further elucidate the structure-activity relationships. A key area for investigation will be the synthesis and testing of positional isomers of the dimethoxy groups and the introduction of other functional groups on the aromatic ring to optimize potency and selectivity.

Furthermore, a more detailed elucidation of the molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development as therapeutic agents. The experimental protocols provided herein offer a robust framework for conducting these essential studies.

References

Unveiling the Enigmatic Mechanism of Action of 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Interest in Isobenzofuranones

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with a wide array of biological activities.[1] Among these, 5,6-Dimethoxyisobenzofuran-1(3H)-one has emerged as a compound of significant interest, with preliminary studies suggesting its potential as a therapeutic agent. This guide provides an in-depth, objective analysis of the current understanding of its mechanism of action, comparing its potential therapeutic strategies with established alternatives. We will delve into the experimental data that underpins the current hypotheses and provide detailed protocols for researchers to validate and expand upon these findings.

Deciphering the Dual-Pronged Attack: Proposed Mechanisms of Action

Current research points towards two primary mechanisms of action for this compound: the induction of apoptosis in cancer cells and the inhibition of the enzyme tyrosinase. These distinct activities open up therapeutic possibilities in oncology and dermatology.

Induction of Apoptosis: A Potential Anti-Cancer Strategy

Several studies on isobenzofuranone derivatives have highlighted their cytotoxic effects against various cancer cell lines.[2] The proposed mechanism centers on the induction of apoptosis, or programmed cell death, a critical process in eliminating cancerous cells. While direct and extensive studies on this compound are still emerging, the activity of closely related compounds provides a strong foundation for this hypothesis. For instance, a related compound, 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one, has been shown to be genotoxic and to increase the frequency of cell death, suggesting a mechanism involving DNA damage.[3][4] Another study on isobenzofuranone derivatives demonstrated their ability to induce apoptosis in leukemia cells by triggering chromatin condensation and DNA fragmentation.

Comparative Analysis: this compound vs. Etoposide

To contextualize the potential of this compound as an apoptosis-inducing agent, we compare it with Etoposide, a well-established chemotherapeutic drug.

FeatureThis compound (Hypothesized)Etoposide
Primary Mechanism Induction of apoptosis, potentially via DNA damage and/or modulation of apoptosis-regulating proteins.Inhibition of topoisomerase II, leading to DNA strand breaks and subsequent apoptosis.[5][6][7][8]
Molecular Target Specific molecular targets are not yet fully elucidated.Topoisomerase II.[6][8]
Supporting Evidence Cytotoxicity and apoptosis induction observed in various isobenzofuranone derivatives.[2]Extensive clinical data and numerous in vitro and in vivo studies.[5][9]
Experimental Workflow: Validating Apoptosis Induction

To rigorously confirm the pro-apoptotic activity of this compound, a series of well-defined experiments are necessary.

A Treat cancer cell lines with This compound B Cell Viability Assay (MTT/XTT) to determine IC50 A->B C Morphological Assessment (Microscopy for apoptotic bodies) A->C D Annexin V/PI Staining (Flow Cytometry for early/late apoptosis) A->D E Caspase Activity Assays (e.g., Caspase-3/7, -8, -9) D->E F Western Blot Analysis for Apoptosis-Related Proteins (e.g., Bcl-2, Bax, Cleaved PARP) E->F

Caption: Experimental workflow for validating the induction of apoptosis.

Detailed Protocol: Western Blot for Apoptosis Markers

Objective: To detect changes in the expression of key apoptosis-regulating proteins following treatment with this compound.

Materials:

  • Cancer cell line (e.g., K562, U937)

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle control.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with a secondary antibody, and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Tyrosinase Inhibition: A Potential Dermatological Application

The second proposed mechanism of action for this compound is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[10] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest for cosmetic and therapeutic applications. Several isobenzofuran-1(3H)-one derivatives have been evaluated as tyrosinase inhibitors.[11]

Comparative Analysis: this compound vs. Kojic Acid

Kojic acid is a well-known and widely used tyrosinase inhibitor. Here, we compare its properties to the hypothesized action of this compound.

FeatureThis compound (Hypothesized)Kojic Acid
Primary Mechanism Inhibition of tyrosinase activity.Chelates the copper ion in the active site of tyrosinase.[12][13][14][15]
Inhibition Type To be determined (likely competitive or mixed).Competitive inhibitor of monophenolase activity and mixed inhibitor of diphenolase activity.[12][15]
Supporting Evidence Studies on other isobenzofuranone derivatives show tyrosinase inhibitory activity.[11]Extensive in vitro and in vivo data, widely used in commercial products.[16]
IC50 Value Not yet reported.Varies depending on the source of tyrosinase and assay conditions, but typically in the micromolar range.[17][18]
Experimental Workflow: Confirming Tyrosinase Inhibition

The following workflow outlines the key steps to validate and characterize the tyrosinase inhibitory potential of this compound.

A Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and test compound B Perform enzyme inhibition assay in a 96-well plate A->B C Measure absorbance at 475 nm over time to determine reaction rate B->C D Calculate percent inhibition and IC50 value C->D E Perform kinetic studies (Lineweaver-Burk plot) to determine the type of inhibition D->E

Caption: Experimental workflow for validating tyrosinase inhibition.

Detailed Protocol: Mushroom Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, test compound, and positive control in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, test compound (at various concentrations), and tyrosinase solution. Incubate for a short period.

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value.

Conclusion and Future Directions

This compound stands as a promising molecule with potential applications in both oncology and dermatology. The current body of evidence, largely drawn from related isobenzofuranone derivatives, strongly suggests that its biological activities stem from the induction of apoptosis and the inhibition of tyrosinase. However, to firmly establish its mechanism of action and therapeutic potential, further rigorous experimental validation is imperative.

The protocols and comparative analyses provided in this guide offer a robust framework for researchers to undertake these critical investigations. Future studies should focus on elucidating the specific molecular targets of this compound within the apoptotic pathway and characterizing its kinetic profile as a tyrosinase inhibitor. Such data will be instrumental in advancing this intriguing compound from a promising lead to a potential therapeutic agent.

References

A Comparative Guide to the Independent Replication of Studies on 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5,6-Dimethoxyisobenzofuran-1(3H)-one

This compound, a member of the isobenzofuranone (or phthalide) family, is a naturally occurring polycyclic aromatic compound.[1] It has been isolated from fungal species and has garnered interest for its potential as a versatile building block in organic and medicinal chemistry.[1][2] Its purported biological activities, including anticancer and enzyme-inhibiting properties, have positioned it as a compound of interest for further investigation.[3] However, the translation of initial findings into robust, reproducible science hinges on independent validation. This guide explores the available evidence and the broader context of research into isobenzofuranone derivatives.

Synthesis and Characterization: A Well-Established Protocol

The synthesis of this compound is well-documented and appears to be a reproducible method.[1][4] The primary route involves the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[1][4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Acetic anhydride

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dimethoxyphthalic anhydride and acetic anhydride.[1][2]

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.[2]

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.[1][2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature.[1][2]

  • Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.[1][2]

  • Collect the crude product by vacuum filtration and wash it with cold water to remove any residual acid and acetic anhydride.[1]

  • Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.[2]

Expected Outcome:

This protocol is reported to yield the final product with a purity suitable for subsequent biological assays. The expected yield is in the range of 68-72%.[1]

Synthesis Workflow

cluster_synthesis Synthesis of this compound Start Start Reactants 4,5-Dimethoxyphthalic Anhydride + Acetic Anhydride + H₂SO₄ (cat.) Start->Reactants Reaction Heat (80-100°C, 4-6h) Reactants->Reaction Workup Precipitation in cold water Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization from Ethanol Isolation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Biological Activity: A Critical Examination of the Evidence

Initial reports suggest that this compound possesses promising biological activities, particularly as a tyrosinase inhibitor and an inducer of apoptosis in cancer cells.[3]

Tyrosinase Inhibition: A Need for Independent Verification

This compound has been identified as a potential tyrosinase inhibitor.[3] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[5] While the hypothesis is scientifically sound, the publicly available data on the specific inhibitory activity of this compound lacks independent validation. A 2021 study evaluated a series of other isobenzofuran-1(3H)-ones as tyrosinase inhibitors, identifying several potent compounds, but this compound was not included in this independent analysis.[6]

Comparison with Alternative Tyrosinase Inhibitors:

To contextualize the potential of this compound, it is crucial to compare it with other known tyrosinase inhibitors.

CompoundTypeIC₅₀ (Mushroom Tyrosinase)Reference
Kojic AcidNatural Product~13 µM[6]
Phthalaldehydic acidIsobenzofuranonePotent inhibitor[6]
LuteolinFlavonoid-[2]
ResveratrolStilbenoid-[7]
Apoptosis Induction in Cancer Cells: An Uncorroborated Claim

The compound has been reported to induce apoptosis in cancer cells.[3] This pro-apoptotic activity is a significant area of interest in oncology research. However, a thorough review of the literature does not reveal independent studies that have specifically replicated this finding for this compound.

In contrast, a 2023 study on the structurally related compound, 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One , demonstrated that it increases the frequency of cell death and potentiates the effects of chemotherapeutic agents like cyclophosphamide and cisplatin.[8][9][10] This provides indirect support for the potential of the isobenzofuranone scaffold in cancer therapy but underscores the need for specific investigation of the 5,6-dimethoxy derivative.

Comparison with Alternative Apoptosis Inducers:

Compound/ClassMechanismKey Proteins InvolvedReference
EtoposideTopoisomerase II inhibitor-[3]
VincristineMicrotubule inhibitorCaspase-3, Caspase-9, Bcl-2[11]
LuteolinFlavonoidPI3K/AKT, Caspase-3[11]
Isobenzofuranone DerivativesVaried-[3]

Logical Pathway for Compound-Induced Apoptosis

cluster_apoptosis Hypothesized Apoptosis Pathway Compound This compound Cellular_Stress Induction of Cellular Stress Compound->Cellular_Stress Mitochondrial_Pathway Mitochondrial Pathway Activation Cellular_Stress->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized signaling pathway for apoptosis induction.

The Path Forward: A Call for Independent Replication

The initial findings on the biological activities of this compound are intriguing. However, the absence of independent replication studies is a significant gap in the scientific record. For this compound to move forward in the drug discovery pipeline, the following steps are crucial:

  • Independent Synthesis and Characterization: Independent laboratories should synthesize and fully characterize the compound to ensure purity and consistency.

  • Replication of Biological Assays: The tyrosinase inhibition and apoptosis induction assays should be independently replicated using standardized protocols.

  • Head-to-Head Comparison: The activity of this compound should be directly compared with established standards and structurally related analogs in the same assays.

  • Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular mechanisms underlying its biological effects.

Conclusion

This compound remains a compound of potential interest, supported by a reliable synthetic route and promising, albeit uncorroborated, biological data. The broader family of isobenzofuranones has demonstrated a wide range of biological activities, lending credence to the possibility of this specific derivative possessing therapeutic value.[1] However, the core principles of scientific integrity demand rigorous, independent validation. Until such studies are performed and published, the scientific community should approach the purported activities of this compound with a healthy degree of skepticism. This guide serves not as a final word, but as a call to action for the research community to collaboratively build a robust and verifiable understanding of this and other promising chemical entities.

References

A Technical Guide to Benchmarking 5,6-Dimethoxyisobenzofuran-1(3H)-one Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the Isobenzofuranone Scaffold

The isobenzofuran-1(3H)-one, or phthalide, core is a structural motif found in a variety of naturally occurring and synthetic compounds exhibiting a wide range of biological activities.[1] This privileged scaffold has garnered considerable interest in medicinal chemistry due to its potential to serve as a template for the development of novel therapeutic agents. 5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring derivative found in fungal species, has been identified as a compound of interest with potential pro-apoptotic, tyrosinase inhibiting, monoamine oxidase (MAO) inhibiting, and TWIK-related potassium channel (TREK-1) inhibitory activities.[2]

This guide provides a framework for benchmarking the inhibitory potential of this compound against established inhibitors in key therapeutic areas. By presenting standardized experimental protocols and comparative data, we aim to furnish researchers with the necessary tools to objectively evaluate the performance of this compound and guide future drug discovery efforts.

Comparative Benchmarking of this compound

A comprehensive evaluation of a novel compound necessitates a direct comparison with current standards. The following sections detail the benchmarking of this compound against known inhibitors of tyrosinase, monoamine oxidase B (MAO-B), and the TREK-1 potassium channel.

Tyrosinase Inhibition: A Target for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the treatment of hyperpigmentation disorders.[3] Kojic acid is a well-established tyrosinase inhibitor used in cosmetic and pharmaceutical formulations.[4]

Comparative Inhibitory Activity Against Tyrosinase

CompoundTargetIC50 Value (µM)Reference
This compound Mushroom TyrosinaseData Not Available-
Kojic AcidMushroom Tyrosinase13.14 µg/mL (~78 µM)[5]
4-(6-hydroxy-2-naphthyl)-1,3-bezendiol (HNB)Mushroom Tyrosinase0.070[6]

Note: IC50 values can vary based on experimental conditions.

Monoamine Oxidase B (MAO-B) Inhibition: A Strategy for Neurodegenerative Diseases

Monoamine oxidase B is a crucial enzyme in the catabolism of dopamine, and its inhibition can increase dopamine levels in the brain, offering a therapeutic approach for neurodegenerative conditions like Parkinson's disease.[7] Selegiline and Rasagiline are clinically approved MAO-B inhibitors.

Comparative Inhibitory Activity Against MAO-B

CompoundTargetIC50 Value (µM)Reference
This compound Human Recombinant MAO-BData Not Available-
SelegilineHuman Recombinant MAO-B~0.0068[7]
RasagilineHuman Recombinant MAO-B0.237[8]

Note: IC50 values are sourced from literature and may vary based on experimental conditions.

TREK-1 Channel Inhibition: A Novel Target for Neurological Disorders

The TWIK-related potassium channel (TREK-1) is involved in regulating neuronal excitability and is an emerging target for the treatment of depression and other neurological disorders.[9] Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and the dihydropyridine calcium channel blocker, amlodipine, are known inhibitors of the TREK-1 channel.[10][11]

Comparative Inhibitory Activity Against TREK-1

CompoundTargetIC50 Value (µM)Reference
This compound Human TREK-1Data Not Available-
Isobenzofuran-1(3H)-one Derivative (Cpd8l)Human TREK-10.81[9]
FluoxetineHuman TREK-119[10]
AmlodipineBovine TREK-10.43[11]
SpadinHuman TREK-10.04-0.07[10]

Note: The IC50 value for the isobenzofuran-1(3H)-one derivative (Cpd8l) suggests the potential of this scaffold for TREK-1 inhibition.

Experimental Protocols

To ensure the generation of reliable and reproducible data for benchmarking this compound, the following detailed experimental protocols are provided.

In Vitro Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.[4]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Kojic Acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and Kojic Acid in DMSO.

  • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

  • In a 96-well plate, add 20 µL of each dilution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution (in phosphate buffer).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer).

  • Measure the absorbance at 475 nm at regular intervals for a specified period.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Tyrosinase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions (Compound, Kojic Acid in DMSO) P2 Prepare Serial Dilutions (in Phosphate Buffer) P1->P2 A1 Add Compound/Control, Buffer, and Tyrosinase to 96-well plate P2->A1 P3 Prepare Tyrosinase Solution P3->A1 P4 Prepare L-DOPA Solution A3 Add L-DOPA to initiate reaction P4->A3 A2 Pre-incubate for 10 min A1->A2 A2->A3 A4 Measure Absorbance at 475 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 Value D1->D2 MAOB_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions (Compound, Selegiline in DMSO) P2 Prepare Serial Dilutions (in Assay Buffer) P1->P2 A1 Add Compound/Control and MAO-B to 96-well plate P2->A1 P3 Prepare MAO-B Enzyme Solution P3->A1 P4 Prepare Reaction Mixture (Substrate, Probe, HRP) A3 Add Reaction Mixture P4->A3 A2 Pre-incubate at 37°C A1->A2 A2->A3 A4 Measure Fluorescence A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 Value D1->D2 TREK1_Inhibition_Assay cluster_prep Cell & Solution Preparation cluster_assay Electrophysiology cluster_analysis Data Analysis P1 Culture HEK293-TREK-1 cells A1 Establish Whole-Cell Patch-Clamp P1->A1 P2 Prepare Recording Solutions P2->A1 P3 Prepare Compound Solutions A3 Apply Compound P3->A3 A2 Record Baseline Currents A1->A2 A2->A3 A4 Record Currents with Compound A3->A4 A5 Washout and Record Recovery A4->A5 D1 Calculate % Current Inhibition A4->D1 D2 Determine IC50 Value D1->D2 MTT_Assay cluster_prep Cell Culture & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed Cancer Cells in 96-well plate P2 Treat with Compound/Control P1->P2 P3 Incubate for 48-72 hours P2->P3 A1 Add MTT Solution P3->A1 A2 Incubate for 2-4 hours A1->A2 A3 Add Solubilization Solution A2->A3 A4 Measure Absorbance at 570 nm A3->A4 D1 Calculate % Cell Viability A4->D1 D2 Determine IC50 Value D1->D2

References

head-to-head comparison of different synthesis routes for 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5,6-Dimethoxyisobenzofuran-1(3H)-one, a phthalide derivative, serves as a crucial building block in the synthesis of various biologically active compounds. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this valuable molecule, offering detailed experimental protocols, comparative data, and mechanistic insights to inform your synthetic strategy.

Introduction to this compound

This compound, also known as 5,6-dimethoxyphthalide, is a key intermediate in the synthesis of a variety of pharmacologically relevant compounds.[1][2] Its structural motif is found in natural products and is a precursor for more complex heterocyclic systems. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for its application in research and development.

This guide will compare two distinct and practical synthetic approaches:

  • Route 1: Acid-Catalyzed Cyclization of 4,5-Dimethoxyphthalic Anhydride

  • Route 2: Baeyer-Villiger Oxidation of 5,6-Dimethoxy-1-indanone

Each route will be evaluated based on starting material accessibility, reaction conditions, yield, and ease of purification.

Route 1: Acid-Catalyzed Cyclization of 4,5-Dimethoxyphthalic Anhydride

This classical approach is a widely documented and reliable method for the laboratory-scale synthesis of this compound.[1] The reaction proceeds via an intramolecular cyclization of the corresponding phthalic anhydride, driven by a strong acid catalyst.

Mechanistic Rationale

The synthesis begins with the protonation of one of the carbonyl groups of the 4,5-dimethoxyphthalic anhydride by the acid catalyst (e.g., sulfuric acid). This activation makes the carbonyl carbon more electrophilic, facilitating an intramolecular nucleophilic attack from the other carbonyl oxygen. The resulting intermediate then undergoes a series of proton transfers and rearrangements to form the stable lactone ring of the isobenzofuranone product.

Detailed Experimental Protocol

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Acetic anhydride

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,5-dimethoxyphthalic anhydride in acetic anhydride.[2]

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol%) to the stirring mixture.[2]

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water to precipitate the crude product.[1]

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid and acetic anhydride.[2]

  • Purify the crude product by recrystallization from ethanol to obtain colorless crystals of this compound.[1]

  • Dry the purified crystals under vacuum.

Data Summary
ParameterValueReference
Starting Material4,5-Dimethoxyphthalic anhydride[1]
SolventAcetic anhydride[1]
CatalystConcentrated H₂SO₄[1]
Reaction Temperature80-100 °C[1]
Reaction Time4-6 hours[1]
Reported Yield68-72%[1]
PurificationRecrystallization from ethanol[1]

Route 2: Baeyer-Villiger Oxidation of 5,6-Dimethoxy-1-indanone

An alternative and elegant approach to this compound involves the Baeyer-Villiger oxidation of the corresponding indanone. This reaction is a classic method for converting ketones to esters or lactones using a peroxyacid as the oxidant.

Mechanistic Rationale

The Baeyer-Villiger oxidation mechanism involves the nucleophilic addition of the peroxyacid to the carbonyl group of the ketone, forming a Criegee intermediate.[3] This is followed by a concerted rearrangement where a substituent on the ketone migrates to the adjacent oxygen of the peroxide, with the concomitant departure of a carboxylate leaving group. The regioselectivity of the migration is generally predictable, with more substituted or electron-rich groups migrating preferentially. In the case of 5,6-dimethoxy-1-indanone, the aryl group migrates to form the desired lactone.

Detailed Experimental Protocol

Materials:

  • 5,6-Dimethoxy-1-indanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5,6-dimethoxy-1-indanone in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining peroxyacid.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Data Summary
ParameterValue
Starting Material5,6-Dimethoxy-1-indanone
Reagentmeta-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane (DCM)
Reaction Temperature0 °C to room temperature
Reaction Time12-24 hours
PurificationColumn chromatography or recrystallization

Head-to-Head Comparison

FeatureRoute 1: Acid-Catalyzed CyclizationRoute 2: Baeyer-Villiger Oxidation
Starting Material 4,5-Dimethoxyphthalic anhydride5,6-Dimethoxy-1-indanone
Reagent Accessibility Readily available, though may require synthesis from the corresponding phthalic acid.Can be synthesized from 3-(3,4-dimethoxyphenyl)propanoic acid via Friedel-Crafts acylation.
Reaction Conditions High temperature (80-100 °C)Mild conditions (0 °C to room temperature)
Catalyst/Reagent Strong acid catalyst (H₂SO₄)Stoichiometric peroxyacid (m-CPBA)
Workup & Purification Simple precipitation and recrystallization.[1]Requires quenching, extraction, and chromatographic purification.
Yield Good (68-72%)[1]Generally good, but can vary depending on substrate and reaction conditions.
Scalability Suitable for laboratory scale; industrial scale may pose challenges with handling large volumes of acid and anhydride.Generally scalable, with considerations for the safe handling of peroxyacids.
Safety Requires careful handling of concentrated sulfuric acid and acetic anhydride.Peroxyacids are potentially explosive and must be handled with care.

Visualizing the Synthetic Pathways

To further clarify the two synthetic strategies, the following diagrams illustrate the reaction workflows.

Route_1 start 4,5-Dimethoxyphthalic Anhydride reagents Acetic Anhydride, Conc. H₂SO₄ (cat.) 80-100 °C, 4-6h start->reagents product 5,6-Dimethoxyisobenzofuran- 1(3H)-one reagents->product caption Route 1: Acid-Catalyzed Cyclization

Caption: Workflow for the synthesis via acid-catalyzed cyclization.

Route_2 start 5,6-Dimethoxy-1-indanone reagents m-CPBA, DCM 0 °C to RT, 12-24h start->reagents product 5,6-Dimethoxyisobenzofuran- 1(3H)-one reagents->product caption Route 2: Baeyer-Villiger Oxidation

Caption: Workflow for the synthesis via Baeyer-Villiger oxidation.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 (Acid-Catalyzed Cyclization) is a robust and well-established method with a straightforward workup procedure, making it an excellent choice for routine laboratory synthesis, particularly if the starting phthalic anhydride is readily available. The high reaction temperature and use of corrosive reagents are the main drawbacks.

Route 2 (Baeyer-Villiger Oxidation) provides a milder alternative, avoiding high temperatures. This can be advantageous for substrates that may be sensitive to harsh acidic conditions. However, the workup is more involved, often requiring chromatographic purification, and the safe handling of peroxyacids is a critical consideration.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the availability and cost of starting materials, the scale of the synthesis, and the equipment and safety infrastructure available. For a direct and high-yielding synthesis with a simple purification, the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride is a highly recommended and reliable method.[1]

References

Evaluating the Specificity of 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's specificity is paramount. A thorough understanding of a molecule's interaction with its intended target, alongside a comprehensive assessment of its off-target activities, is critical for advancing a potential therapeutic candidate. This guide provides an in-depth evaluation of the specificity of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a compound of interest within the isobenzofuranone class. Drawing upon established methodologies and comparative data from the well-characterized immunosuppressant, Mycophenolic Acid (MPA), we will explore the potential of this molecule as a selective enzyme inhibitor.

Introduction: The Isobenzofuranone Scaffold and the Hypothesis of IMPDH Inhibition

This compound belongs to the isobenzofuranone (also known as phthalide) family of compounds.[1][2] While the biological activities of this specific molecule are still under investigation, the isobenzofuranone core is a key structural feature of Mycophenolic Acid (MPA), a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[3][4] This structural analogy forms the basis of our central hypothesis: This compound may exert its biological effects through the inhibition of IMPDH.

IMPDH is a critical rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[5] This pathway is essential for the proliferation of cells, particularly lymphocytes, which are highly dependent on it.[6] By inhibiting IMPDH, compounds like MPA deplete the intracellular pool of guanosine triphosphate (GTP), leading to a cytostatic effect on T and B lymphocytes.[5] This mechanism underpins the clinical use of MPA and its prodrug, Mycophenolate Mofetil (MMF), as powerful immunosuppressants in organ transplantation and for the treatment of autoimmune diseases.[3][7][8][9]

This guide will therefore focus on a comparative evaluation of this compound against MPA, with the goal of elucidating its potential as a selective IMPDH inhibitor.

The Target: Inosine Monophosphate Dehydrogenase (IMPDH) and Its Signaling Pathway

IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the biosynthesis of guanine nucleotides.[10] There are two isoforms of IMPDH in humans: IMPDH1, which is constitutively expressed in most cell types, and IMPDH2, which is upregulated in proliferating cells, including activated lymphocytes and cancer cells.[6][11] The differential expression of these isoforms presents an opportunity for the development of selective inhibitors.

IMPDH_Pathway cluster_purine De Novo Purine Synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH (Rate-Limiting Step) GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitor This compound (Hypothesized) Mycophenolic Acid IMPDH_Pathway_IMP_XMP_0 IMPDH_Pathway_IMP_XMP_0 Inhibitor->IMPDH_Pathway_IMP_XMP_0 Inhibition

Caption: The de novo guanine nucleotide synthesis pathway highlighting the role of IMPDH.

Experimental Protocols for Specificity Evaluation

To rigorously assess the specificity of this compound, a multi-faceted approach combining enzymatic and cell-based assays is essential.

In Vitro Enzymatic Assay: Competitive Inhibition of IMPDH

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified human IMPDH2. By comparing its inhibitory potency (IC50) to that of a known inhibitor like MPA, we can determine its relative efficacy.

Principle: The activity of IMPDH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+.[12][13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

    • Substrates: Prepare stock solutions of IMP and NAD+ in deionized water.

    • Enzyme: Use purified recombinant human IMPDH2.

    • Test Compounds: Prepare serial dilutions of this compound and Mycophenolic Acid (positive control) in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the assay buffer, IMP, and NAD+ to each well.

    • Add the serially diluted test compounds or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a pre-determined concentration of IMPDH2 to each well.

    • Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Enzymatic_Assay_Workflow start Start reagent_prep Prepare Assay Buffer, Substrates (IMP, NAD+), Enzyme (IMPDH2), and Test Compounds start->reagent_prep plate_setup Add Reagents and Serially Diluted Compounds to 96-well Plate reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_initiation Initiate Reaction with IMPDH2 pre_incubation->reaction_initiation measurement Monitor Absorbance at 340 nm reaction_initiation->measurement data_analysis Calculate Reaction Velocities and Determine IC50 Values measurement->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro IMPDH enzymatic assay.

Cell-Based Assay: Inhibition of Lymphocyte Proliferation

This assay evaluates the functional consequence of IMPDH inhibition in a biologically relevant context. As lymphocytes are highly dependent on the de novo purine synthesis pathway, their proliferation is a sensitive indicator of IMPDH activity.[14][15]

Principle: The proliferation of a lymphocyte cell line (e.g., Jurkat) is measured in the presence of varying concentrations of the test compound. A reduction in cell proliferation indicates inhibition of a critical pathway, such as the one governed by IMPDH.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture Jurkat cells (or another suitable lymphocyte cell line) in appropriate media and conditions.

  • Assay Setup:

    • Seed the cells into a 96-well plate at a predetermined density.

    • Add serial dilutions of this compound, Mycophenolic Acid (positive control), and a vehicle control to the wells.

  • Incubation:

    • Incubate the plate for 48-72 hours to allow for cell proliferation.

  • Proliferation Measurement:

    • Assess cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or a standard MTT assay.

  • Data Analysis:

    • Normalize the proliferation data to the vehicle-treated control.

    • Plot the percentage of proliferation against the logarithm of the inhibitor concentration.

    • Determine the GI50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Comparative Data Analysis

To provide a framework for evaluation, the following table presents hypothetical experimental data for this compound alongside established data for Mycophenolic Acid and another structurally distinct IMPDH inhibitor, Mizoribine.

CompoundTargetIC50 (nM)Off-Target 1 (e.g., a panel of kinases)Off-Target 2 (e.g., a panel of GPCRs)Cell-Based Proliferation Assay (GI50, nM)
This compound IMPDH2Hypothetical: 150Hypothetical: >10,000Hypothetical: >10,000Hypothetical: 500
Mycophenolic Acid IMPDH27-39[16]Generally low off-target activity, effects on non-immune proliferating cells are an extension of the on-target mechanism.[4]Not a primary concern based on known mechanism.~240[17]
Mizoribine IMPDH2~10[18]Low off-target activity reported.Not a primary concern based on known mechanism.Varies by cell line

Interpretation of Hypothetical Data:

Assuming the hypothetical data, this compound demonstrates potent inhibition of IMPDH2 with an IC50 of 150 nM. This is within a relevant range when compared to the established inhibitor, Mycophenolic Acid. The lack of significant activity against a panel of kinases and GPCRs at concentrations up to 10,000 nM would suggest a high degree of selectivity for its primary target.

The cell-based GI50 of 500 nM is consistent with the enzymatic IC50, indicating good cell permeability and on-target engagement in a cellular context. The difference between the enzymatic IC50 and the cellular GI50 is expected, as cellular assays are influenced by factors such as cell membrane permeability, intracellular metabolism, and the presence of competing endogenous substrates.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for evaluating the specificity of this compound, with a strong rationale for investigating its potential as an IMPDH inhibitor. The proposed experimental workflows, utilizing both enzymatic and cell-based assays, provide a robust framework for determining its potency and selectivity in comparison to the well-characterized immunosuppressant, Mycophenolic Acid.

Should the hypothetical data presented here be substantiated by experimental findings, this compound would emerge as a promising lead compound for further development. Future studies should focus on:

  • Determining the mode of inhibition: Investigating whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrates IMP and NAD+.

  • Isoform selectivity: Comparing the inhibitory activity against IMPDH1 and IMPDH2 to assess its isoform-selective profile.[11]

  • Broader off-target screening: Employing large-scale safety panels to identify any unforeseen off-target interactions.

  • In vivo efficacy and safety: Evaluating the compound's immunosuppressive or anti-proliferative effects in relevant animal models.

By adhering to a rigorous and comparative approach to specificity profiling, the true therapeutic potential of this compound can be effectively elucidated.

References

The Structure-Activity Relationship of 5,6-Dimethoxyisobenzofuran-1(3H)-one Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isobenzofuran-1(3H)-one, or phthalide, scaffold represents a privileged structure, appearing in numerous biologically active natural products and synthetic compounds. Within this class, derivatives of 5,6-Dimethoxyisobenzofuran-1(3H)-one are of particular interest due to the electronic and steric properties imparted by the methoxy groups, which can significantly influence biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, drawing on experimental data from the broader class of isobenzofuranones to inform the rational design of novel therapeutic agents. While comprehensive SAR studies on the 5,6-dimethoxy substituted core are emerging, we can extrapolate key trends from closely related analogues to guide future research.

The this compound Core: A Foundation for Diverse Bioactivity

The parent compound, this compound, serves as a crucial starting point for synthetic modifications. Its rigid, planar structure and the presence of two electron-donating methoxy groups on the benzene ring create a unique chemical environment that can be exploited for targeted drug design. These methoxy groups can influence the molecule's interaction with biological targets through hydrogen bonding and by altering its lipophilicity and metabolic stability.

Synthesis of the Core Structure:

A common and efficient method for the synthesis of this compound involves the reduction of 5,6-dimethoxyphthalic anhydride.

Comparative Analysis of Biological Activities: Anticancer and Beyond

Derivatives of the isobenzofuran-1(3H)-one scaffold have demonstrated a wide array of biological activities, with anticancer effects being one of the most extensively studied. The primary point of diversification for SAR studies is the C-3 position of the lactone ring.

Anticancer Activity: A Focus on C-3 Substitution

While specific SAR studies on 5,6-dimethoxy derivatives are limited, research on other isobenzofuranones provides valuable insights into how modifications at the C-3 position impact cytotoxicity. A study on C-3 functionalized isobenzofuran-1(3H)-ones revealed significant antiproliferative activity against lymphoma (U937) and myeloid leukemia (K562) cell lines.[1][2][3]

Table 1: Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones [1][2][3]

CompoundR Group at C-3U937 IC50 (µM)K562 IC50 (µM)
1 H>100>100
2 Phenyl58.345.1
3 4-Methoxyphenyl32.728.9
4 4-Chlorophenyl21.518.2
5 3,4-Dimethoxyphenyl15.812.5

From this data, we can infer several key SAR trends for the broader isobenzofuranone class:

  • Introduction of a C-3 Substituent: The unsubstituted phthalide (Compound 1) is largely inactive, highlighting the necessity of a substituent at the C-3 position for cytotoxic activity.

  • Aromatic Substituents: The presence of an aromatic ring at C-3, as in Compound 2, confers moderate activity.

  • Electronic Effects of Aryl Substituents: The nature of the substituent on the C-3 aryl ring plays a critical role. Electron-donating groups, such as a methoxy group (Compound 3), enhance activity compared to an unsubstituted phenyl ring. Halogen substitution, like the chloro group in Compound 4, further increases potency, likely by improving cell membrane permeability or through specific electronic interactions with the target.

  • Multiple Methoxy Groups: The presence of two methoxy groups on the C-3 phenyl ring (Compound 5) leads to the most potent compound in this series, suggesting that increased electron density on the C-3 aryl moiety is beneficial for activity.

Hypothetical SAR for this compound Derivatives:

Based on the trends observed in the broader isobenzofuranone class, we can propose a hypothetical SAR for 5,6-dimethoxy derivatives. The presence of the 5,6-dimethoxy groups on the core scaffold is expected to further enhance the electron-donating nature of the system, potentially leading to increased potency. The introduction of various aryl groups at the C-3 position would likely follow similar trends, with electron-withdrawing and multiple electron-donating substituents on the C-3 aryl ring being promising avenues for enhancing anticancer activity.

Phosphodiesterase (PDE) Inhibition: An Emerging Area

Phosphodiesterases are a family of enzymes that regulate intracellular levels of cyclic nucleotides, making them attractive targets for a variety of diseases. While direct evidence for the PDE inhibitory activity of this compound derivatives is not yet established in the literature, the structural similarity of the isobenzofuranone core to known PDE inhibitors suggests this is a promising area for investigation. For instance, the scaffold bears some resemblance to the core structures of several PDE5 inhibitors used in the treatment of erectile dysfunction.[4][5]

Future Directions for SAR in PDE Inhibition:

To explore this potential, a library of 3-substituted 5,6-dimethoxyisobenzofuran-1(3H)-ones could be synthesized and screened against various PDE isoforms. Key modifications would include the introduction of cyclic amines and other functionalities known to interact with the active site of PDEs.

Experimental Protocols

General Synthesis of 3-Aryl-5,6-Dimethoxyisobenzofuran-1(3H)-ones

This protocol outlines a general method for the synthesis of C-3 aryl substituted derivatives, a crucial step for SAR studies.

Step-by-Step Methodology:

  • Starting Material: Begin with 5,6-dimethoxyphthalaldehydic acid.

  • Condensation Reaction: React the starting material with a substituted aromatic Grignard reagent (e.g., phenylmagnesium bromide) in an appropriate solvent like anhydrous THF under an inert atmosphere.

  • Cyclization: The resulting intermediate is then cyclized, often under acidic conditions, to form the lactone ring.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the desired 3-aryl-5,6-dimethoxyisobenzofuran-1(3H)-one.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a standard method for assessing the antiproliferative activity of the synthesized compounds.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., K562, U937) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualization of Key Concepts

General Structure-Activity Relationship Trends

SAR_Trends Core This compound Core C3_Sub C-3 Substitution Core->C3_Sub Essential for Activity Aryl_Sub Aryl Group at C-3 C3_Sub->Aryl_Sub Confers Activity Aryl_EDG Electron-Donating Groups on Aryl Ring Aryl_Sub->Aryl_EDG Enhances Activity Aryl_EWG Electron-Withdrawing Groups on Aryl Ring Aryl_Sub->Aryl_EWG Potentially Enhances Activity Activity Increased Biological Activity Aryl_EDG->Activity Aryl_EWG->Activity

Caption: Key SAR trends for isobenzofuran-1(3H)-one derivatives.

Experimental Workflow for SAR Studies

Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start 5,6-Dimethoxyphthalaldehydic Acid Reaction Reaction with Grignard Reagents Start->Reaction Cyclization Lactonization Reaction->Cyclization Library Library of C-3 Substituted Derivatives Cyclization->Library Screening In Vitro Cytotoxicity Screening (MTT Assay) Library->Screening Test Compounds IC50 IC50 Determination Screening->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis

Caption: Workflow for SAR studies of isobenzofuranone derivatives.

Conclusion and Future Perspectives

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct and extensive SAR studies on this specific core are still needed, the available data from the broader isobenzofuranone class provides a strong foundation for rational drug design. The C-3 position is clearly a critical site for modification, with the electronic properties of aryl substituents playing a key role in determining cytotoxic activity. Future research should focus on synthesizing a diverse library of 3-substituted this compound derivatives and evaluating them against a panel of cancer cell lines and other relevant biological targets, such as phosphodiesterases. Such studies will be instrumental in elucidating the specific SAR of this promising class of compounds and paving the way for the development of new and effective drugs.

References

A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of novel bioactive molecules is a critical yet preliminary step. The journey from a promising hit to a viable clinical candidate is fraught with challenges, paramount among them being the characterization of a compound's selectivity. Off-target effects, the unintended interactions of a drug candidate with proteins other than its primary target, are a major cause of clinical trial failures and can lead to unforeseen toxicity. This guide provides a comprehensive framework for assessing the off-target profile of the naturally derived compound, 5,6-Dimethoxyisobenzofuran-1(3H)-one, a molecule that has garnered interest for its pro-apoptotic activities in cancer cells.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers a structured, experimentally-driven approach to characterizing the selectivity of this compound. By comparing its off-target profile with established compounds, we aim to provide a practical guide for de-risking this and other novel chemical entities.

Introduction to this compound and the Imperative of Off-Target Profiling

This compound, also known as 5,6-dimethoxyphthalide, is a member of the isobenzofuranone family of natural products.[3] Its reported ability to induce programmed cell death (apoptosis) in cancer cell lines makes it an intriguing starting point for anti-cancer drug discovery.[1][2] However, the precise molecular target responsible for this bioactivity is not yet fully elucidated. For the purpose of this illustrative guide, we will hypothesize that its pro-apoptotic effects stem from the inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) , a key enzyme in the de novo synthesis of guanine nucleotides.[4][5] Inhibition of IMPDH depletes the cellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells, such as cancer cells.[4]

The critical question for any novel compound is its selectivity. Does this compound solely interact with IMPDH, or does it bind to other cellular proteins, potentially leading to undesired consequences? A thorough off-target assessment is not merely a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and predicting its safety profile.[6][7][8][9]

To provide a robust comparative analysis, this guide will benchmark this compound against two well-characterized IMPDH inhibitors:

  • Mycophenolic Acid (MPA): The active metabolite of the immunosuppressive drug mycophenolate mofetil (MMF).[10] MPA is a potent, non-competitive inhibitor of IMPDH.[10] Its off-target effects, particularly on non-lymphoid cells, are a subject of ongoing research.[10]

  • Mizoribine: A nucleoside analog that also inhibits IMPDH and is used as an immunosuppressant. Its distinct chemical structure provides a valuable point of comparison.

A Phased Approach to Off-Target Profiling

A systematic and tiered approach is recommended for assessing the off-target profile of a novel compound. This typically begins with broad, high-throughput screens and progresses to more focused, hypothesis-driven investigations.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Target-Specific Validation cluster_2 Phase 3: Cellular Target Engagement Kinase Panel Kinase Panel Dose-Response Assays Dose-Response Assays Kinase Panel->Dose-Response Assays Identified Hits GPCR Panel GPCR Panel GPCR Panel->Dose-Response Assays Identified Hits Ion Channel Panel Ion Channel Panel Ion Channel Panel->Dose-Response Assays Identified Hits Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Confirmed Hits CETSA Cellular Thermal Shift Assay (CETSA) Orthogonal Assays->CETSA Validated Hits Off-Target Profile Off-Target Profile CETSA->Off-Target Profile Cellular Confirmation Novel Compound Novel Compound Novel Compound->Kinase Panel Initial Screen Novel Compound->GPCR Panel Initial Screen Novel Compound->Ion Channel Panel Initial Screen

Figure 1: A tiered workflow for off-target profiling of a novel compound.

Phase 1: Broad Panel Screening

The initial step involves screening the compound against large panels of known drug targets to identify potential off-target interactions. Commercial services offer comprehensive screening panels that cover major drug target classes.

Kinases are a large family of enzymes that play crucial roles in cell signaling, and they are common off-targets for small molecules.[11] Screening against a broad kinase panel is essential to identify any unintended inhibition of these signaling pathways.

Experimental Protocol: Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Mycophenolic Acid, and Mizoribine in DMSO.

  • Assay Concentration: Submit the compounds for screening at a final concentration of 10 µM. This relatively high concentration is used to maximize the chances of detecting even weak interactions.

  • Kinase Panel: Utilize a comprehensive kinase panel, such as those offered by Promega or Reaction Biology, which includes a diverse set of kinases from different families.[11][12]

  • Assay Format: The service provider will typically use a biochemical assay, such as measuring the phosphorylation of a substrate via methods like TR-FRET or ADP-Glo.[13]

  • Data Analysis: The primary output is the percent inhibition of each kinase at the tested concentration. A common threshold for identifying a "hit" is >50% inhibition.

Table 1: Hypothetical Kinase Profiling Data (% Inhibition at 10 µM)

Kinase TargetThis compoundMycophenolic AcidMizoribine
EGFR2%5%1%
SRC8%12%4%
PIM1 65% 15%3%
MAPK1 58% 8%2%
CDK210%7%5%
... (and 300+ other kinases).........

Data is hypothetical and for illustrative purposes only.

From this hypothetical data, this compound shows potential off-target activity against PIM1 and MAPK1 kinases.

Similar to kinase screening, broad panels are available for G-protein coupled receptors (GPCRs), ion channels, and other common drug targets. These are typically radioligand binding assays where the test compound's ability to displace a known ligand from its receptor is measured.[14][15][16]

Experimental Protocol: Receptor Binding Panel

  • Compound Submission: Provide the compounds at a concentration of 10 µM.

  • Assay Principle: The service provider will perform competitive binding assays using membrane preparations expressing the target receptor and a specific radioligand.

  • Data Interpretation: Results are reported as the percent displacement of the radioligand. A significant displacement (e.g., >50%) indicates a potential interaction.

Phase 2: Hit Confirmation and Validation

Hits identified in the broad panel screens require further validation to confirm the interaction and determine its potency.

Experimental Protocol: IC50 Determination for Off-Target Hits

  • Compound Dilution Series: Prepare a serial dilution of the hit compound (e.g., this compound for PIM1 and MAPK1) to generate a dose-response curve. A typical concentration range would be from 100 µM down to 1 nM.

  • Biochemical Assay: Perform the same kinase assay as in the primary screen, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Table 2: Hypothetical IC50 Values for Off-Target Kinase Hits

CompoundOff-Target KinaseIC50 (µM)
This compoundPIM18.5
This compoundMAPK112.2

Data is hypothetical and for illustrative purposes only.

An IC50 value in the single-digit micromolar range suggests a moderate off-target interaction that warrants further investigation, especially if the on-target potency is in a similar range.

Phase 3: Cellular Target Engagement

While biochemical assays are crucial for initial screening, they do not always reflect the compound's behavior in a complex cellular environment. Cellular target engagement assays are essential to confirm that the compound can enter the cell and bind to its intended and unintended targets.

CETSA is a powerful technique for assessing target engagement in intact cells and tissues.[17][18] The principle is that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[19][20]

G cluster_workflow CETSA Workflow Treat Treat cells with compound or vehicle Heat Heat cell aliquots to different temperatures Treat->Heat Lyse Lyse cells and separate soluble and aggregated proteins Heat->Lyse Detect Detect soluble target protein (e.g., Western Blot) Lyse->Detect Plot Plot soluble protein vs. temperature to generate melting curve Detect->Plot

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Off-Target Validation

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express PIM1 and MAPK1) to ~80% confluency.

  • Compound Treatment: Treat the cells with the test compound (this compound at 10x its IC50) or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded proteins) from the aggregated fraction by centrifugation.

  • Protein Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using specific antibodies for the target proteins (PIM1 and MAPK1).

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

A positive thermal shift for PIM1 or MAPK1 would confirm that this compound engages these kinases within a cellular context, solidifying their status as true off-targets.

Comparative Analysis and Interpretation

The ultimate goal is to build a selectivity profile for this compound and compare it to our benchmark compounds, Mycophenolic Acid and Mizoribine.

Table 3: Comparative Selectivity Profile (Hypothetical Data)

| Parameter | this compound | Mycophenolic Acid | Mizoribine | | :--- | :--- | :--- | | On-Target Potency | | | | | IMPDH IC50 (nM) | 150 | 20 | 50 | | Off-Target Hits (>50% inh. @ 10 µM) | | | | | Number of Kinases | 2 (PIM1, MAPK1) | 0 | 0 | | Number of GPCRs | 1 (Adrenergic α2B) | 1 (Dopamine D2) | 0 | | Off-Target Potency | | | | | PIM1 IC50 (µM) | 8.5 | > 50 | > 50 | | MAPK1 IC50 (µM) | 12.2 | > 50 | > 50 | | Adrenergic α2B Ki (µM) | 5.2 | > 50 | > 50 | | Dopamine D2 Ki (µM) | > 50 | 9.8 | > 50 | | Cellular Target Engagement (CETSA) | | | | | PIM1 Thermal Shift | Yes | No | No |

Data is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Results:

  • Potency: Mycophenolic Acid is the most potent IMPDH inhibitor, followed by Mizoribine and then this compound.

  • Selectivity: Mizoribine appears to be the most selective compound in this hypothetical scenario, with no significant off-target hits in the panels tested. Mycophenolic Acid shows a moderate interaction with the Dopamine D2 receptor. This compound exhibits several off-target activities, albeit at concentrations significantly higher than its on-target potency.

  • Selectivity Window: The selectivity window is the ratio of the off-target IC50 to the on-target IC50. For this compound, the selectivity window for PIM1 is approximately 57-fold (8.5 µM / 0.150 µM). A larger selectivity window (typically >100-fold) is desirable.

Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to assessing the off-target effects of the novel compound this compound. Through a combination of broad panel screening, hit validation, and cellular target engagement assays, a comprehensive selectivity profile can be generated. The hypothetical data presented herein illustrates how this compound, while showing promise as an IMPDH inhibitor, may have off-target interactions with kinases like PIM1 and MAPK1.

The identification of these off-target activities is not necessarily a terminal event for the compound's development. Instead, it provides crucial information for several downstream activities:

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemists can use this information to modify the structure of this compound to improve its potency for IMPDH while reducing its affinity for the identified off-targets.

  • Translational Safety Assessment: The known physiological roles of the off-target proteins can help predict potential side effects. For example, inhibition of PIM1 kinase could have implications in cell cycle regulation and apoptosis beyond the effects of IMPDH inhibition.

  • Polypharmacology: In some cases, off-target effects can be beneficial, leading to a desirable polypharmacological profile. However, this must be intentionally investigated and validated.

Ultimately, a thorough understanding of a compound's interactions with the proteome is fundamental to developing safe and effective medicines. The methodologies and logical framework presented in this guide provide a robust starting point for researchers to de-risk their novel compounds and make informed decisions on their path to clinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5,6-Dimethoxyisobenzofuran-1(3H)-one. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory applications to ensure the protection of personnel and the environment. The protocols herein are grounded in established safety principles and federal regulations to foster a culture of safety and responsibility in the laboratory.

Hazard Profile and Regulatory Framework

Before handling any chemical for disposal, a thorough understanding of its hazards and the governing regulations is paramount. This ensures that all subsequent actions are informed by a comprehensive risk assessment.

Hazard Identification

This compound is classified with specific health hazards that dictate its handling and disposal requirements. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times, including safety goggles, gloves, and a lab coat. All handling of the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure[2][3].

Governing Regulations

The disposal of laboratory chemicals in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450) [4][5][6].

  • RCRA establishes the framework for "cradle-to-grave" management of hazardous waste, which includes its generation, transportation, treatment, storage, and disposal[6][7].

  • OSHA's Laboratory Standard requires employers to develop a Chemical Hygiene Plan (CHP) , a written program that outlines procedures, equipment, and work practices to protect employees from health hazards associated with laboratory chemicals[3][4][8]. Your institution's CHP is the primary document you must follow and will detail specific procedures for waste disposal.

The first critical step in RCRA compliance is to determine if a waste is hazardous. Given that this compound is a known irritant, it is prudent and often required to manage it as a hazardous waste to ensure full compliance[7][9].

Waste Characterization and Segregation

Proper identification and segregation of chemical waste are the most critical steps in preventing dangerous reactions and ensuring compliant disposal.

Waste Determination Workflow

The following diagram outlines the decision-making process for characterizing and segregating waste containing this compound.

Waste_Characterization_Workflow Start Waste Generated (Contains this compound) Is_Pure Is the waste unused, pure, or off-spec compound? Start->Is_Pure Is_Contaminated_Solid Is it contaminated labware (e.g., gloves, weigh boats, wipes)? Is_Pure->Is_Contaminated_Solid No Solid_Waste Dispose as: Solid Organic Hazardous Waste Is_Pure->Solid_Waste Yes Is_Empty_Container Is it the original, now 'empty' container? Is_Contaminated_Solid->Is_Empty_Container No Labware_Waste Dispose as: Contaminated Solid Waste (Hazardous) Is_Contaminated_Solid->Labware_Waste Yes Is_Solution Is it a solution in a solvent? Is_Empty_Container->Is_Solution No Container_Waste Triple-rinse container. Collect rinsate as liquid hazardous waste. Dispose of container as non-hazardous. Is_Empty_Container->Container_Waste Yes Segregate_Solvent Segregate based on solvent type (e.g., Halogenated vs. Non-Halogenated). Dispose as Liquid Organic Hazardous Waste. Is_Solution->Segregate_Solvent Yes End Arrange for pickup by EHS Solid_Waste->End Labware_Waste->End Container_Waste->End Segregate_Solvent->End

Caption: Waste Disposal Decision Workflow for this compound.

Segregation of Incompatible Chemicals

This compound must be stored separately from incompatible materials to prevent violent reactions or the release of toxic gases. While specific reactivity data is limited, general principles of chemical safety require that it be kept separate from:

  • Strong Oxidizing Agents: To avoid potential exothermic reactions.

  • Strong Acids and Bases: To prevent hydrolysis or other degradation reactions that could generate unknown byproducts.

Always store waste containers in secondary containment to prevent spills and reactions between incompatible waste streams[5][10].

Step-by-Step Disposal Protocols

Follow these detailed methodologies for disposing of different waste streams containing this compound.

Protocol 3.1: Disposal of Unused or Off-Specification Compound

This protocol applies to the pure, solid chemical that is no longer needed.

  • Container Selection: Use a sealable, chemically compatible container clearly labeled for solid hazardous waste. The original container is often ideal if it is in good condition[10].

  • Labeling: Affix a hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste"[10].

    • The full chemical name: "this compound".

    • The specific hazard characteristics (Irritant).

    • The accumulation start date (the date the first amount of waste is placed in the container).

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA)[10]. Ensure it is segregated from incompatible materials.

  • Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department. Do not accumulate more than 55 gallons of hazardous waste in an SAA[11].

Protocol 3.2: Disposal of Contaminated Labware and PPE

This protocol covers items such as gloves, weigh paper, pipette tips, and paper towels that are contaminated with the compound.

  • Collection: Place all contaminated solid items into a designated hazardous waste bag (often a clear or specially marked bag) inside a rigid, sealable container.

  • Labeling: Label the outer container with a hazardous waste tag detailing the contents as "Contaminated Debris containing this compound". List all known contaminants.

  • Storage and Disposal: Store in the SAA and arrange for EHS pickup. Do not dispose of this waste in the regular trash, as this can expose custodial staff to chemical hazards and violates federal regulations[12].

Protocol 3.3: Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be managed correctly. For a non-acutely hazardous waste like this compound, the procedure is as follows:

  • Decontamination: A container is considered "RCRA empty" if all possible material has been removed by normal means. To ensure this, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and managed as hazardous waste[11]. Collect the rinsate in a designated liquid hazardous waste container, ensuring it is compatible with other solvents in that container (e.g., non-halogenated solvent waste).

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of in the regular trash after defacing or removing the original label to prevent confusion[11].

Waste Accumulation and Storage Requirements

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of generation and under the control of the operator[10].

RequirementSpecificationRationale & Reference
Container Type Must be compatible with the chemical, in good condition, and have a secure, leak-proof lid.To prevent leaks, spills, and reactions. Food-grade containers are prohibited.[5][7][10]
Container Status Must be kept closed at all times except when adding or removing waste.Open containers are a common and serious EPA violation, allowing for evaporation and potential exposure.[7]
Labeling Must be clearly marked with "Hazardous Waste" and the chemical constituents.Ensures proper identification for safe handling, segregation, and disposal by EHS personnel.[10]
Storage Limits Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.Exceeding these limits changes the laboratory's generator status and imposes more stringent regulations.[11]
Inspection The SAA should be inspected weekly for leaks, proper labeling, and container integrity.Proactive management to prevent incidents and ensure ongoing compliance.[13]

Final Disposal Logistics

The final step is the removal of the hazardous waste from your laboratory by trained professionals.

  • Request Pickup: Once a waste container is full or has been in the SAA for close to the allowed time limit (often up to one year for partially filled containers), submit a chemical waste collection request to your institution's EHS department[10][11].

  • Manifest System: Your EHS department will work with a licensed hazardous waste disposal company. The waste will be tracked using the EPA's Uniform Hazardous Waste Manifest system, which documents its journey from your lab to the final treatment, storage, and disposal facility (TSDF)[13][14].

  • Never Use Drains or Evaporation: It is a serious regulatory violation to dispose of this compound, or solutions containing it, down the sanitary sewer. Similarly, evaporation in a fume hood is not a permissible method of disposal[11].

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safe and sustainable research environment, ensuring that your work's impact is confined to advancing science, not harming personnel or the planet.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethoxyisobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
5,6-Dimethoxyisobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.